Sulfo-Cy5 picolyl azide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C43H52N8O11S3 |
|---|---|
Peso molecular |
953.1 g/mol |
Nombre IUPAC |
1-[6-[[3-[[6-(azidomethyl)-3-pyridinyl]amino]-3-oxopropyl]amino]-6-oxohexyl]-2-[5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C43H52N8O11S3/c1-42(2)34-26-32(64(57,58)59)17-19-36(34)50(23-10-6-9-14-40(52)45-22-21-41(53)48-31-16-15-30(46-28-31)29-47-49-44)38(42)12-7-5-8-13-39-43(3,4)35-27-33(65(60,61)62)18-20-37(35)51(39)24-11-25-63(54,55)56/h5,7-8,12-13,15-20,26-28H,6,9-11,14,21-25,29H2,1-4H3,(H4-,45,48,52,53,54,55,56,57,58,59,60,61,62) |
Clave InChI |
ABEBFVMRJPOACK-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Sulfo-Cy5 Picolyl Azide: A Technical Guide to Accelerated Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 picolyl azide (B81097) is a powerful chemical probe that combines the advantages of a water-soluble, far-red fluorescent dye (Sulfo-Cy5) with a highly efficient azide moiety for click chemistry. This molecule is specifically engineered to enhance the rate and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of bioorthogonal chemistry. Its unique picolyl azide group acts as a copper-chelating ligand, which dramatically accelerates the reaction kinetics, allowing for lower copper concentrations and making it particularly suitable for applications in sensitive biological systems, including live cells and in vivo imaging.[1][2][3] The sulfonated Cy5 dye provides excellent water solubility and bright, stable fluorescence in the far-red spectrum, minimizing background fluorescence from endogenous biomolecules.[4][5] This technical guide provides an in-depth overview of Sulfo-Cy5 picolyl azide, including its chemical properties, the mechanism of accelerated click chemistry, quantitative performance data, and detailed experimental protocols for its application in protein labeling.
Core Concepts and Mechanism of Action
The enhanced reactivity of this compound stems from the integrated picolyl group, which contains a pyridine (B92270) ring adjacent to the azide. This structure functions as a chelating ligand for the copper(I) catalyst essential for the CuAAC reaction.[2][3]
Chelation-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
In a standard CuAAC reaction, a copper(I) catalyst facilitates the [3+2] cycloaddition between an azide and a terminal alkyne, forming a stable triazole linkage. The picolyl group in this compound significantly enhances this process by increasing the effective concentration of the copper(I) catalyst at the reaction site.[2] This chelation-assisted mechanism leads to a substantial increase in the reaction rate, allowing for efficient labeling at significantly lower copper concentrations.[1][2][3] This is a critical advantage in biological applications where high concentrations of copper can be cytotoxic.[6]
Figure 1: Chelation-Assisted CuAAC Workflow. This diagram illustrates the accelerated click chemistry reaction facilitated by the picolyl azide group.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₃H₅₂N₈O₁₁S₃ | [7][8] |
| Molecular Weight | 953.11 g/mol | [7][8] |
| Excitation Maximum (λex) | ~647-648 nm | [2][7] |
| Emission Maximum (λem) | ~663-671 nm | [2][7] |
| Extinction Coefficient | ~250,000-255,000 L·mol⁻¹·cm⁻¹ | [7] |
| Solubility | Water, DMSO, DMF | [7] |
| Appearance | Blue solid | [7] |
| Storage Conditions | -20°C, desiccated and protected from light | [7][8] |
Quantitative Performance Data
The primary advantage of this compound is its superior reaction kinetics compared to traditional, non-chelating azides. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Reaction Yields of Picolyl Azide vs. Non-Chelating Azide
This table shows the percentage yield of the click reaction product after 10 and 30 minutes with a chelating picolyl azide versus a non-chelating benzyl (B1604629) azide under ligand-free conditions.
| Azide Reactant | Reaction Time (minutes) | Yield (%) |
| Picolyl Azide derivative | 10 | ~25 |
| 30 | ~81 | |
| Benzyl Azide (non-chelating) | 10 | No detectable product |
| 30 | No detectable product | |
| Reaction conditions: 10 µM CuSO₄, no additional Cu(I) ligand.[4] |
Table 2: Effect of Copper Concentration on Reaction Rate
This table illustrates the enhanced reaction rate of a chelating picolyl azide compared to a non-chelating azide at various copper concentrations. The data highlights that even at low copper concentrations, the picolyl azide outperforms the conventional azide at higher copper concentrations.[1]
| Copper (CuSO₄) Concentration | Picolyl Azide Reaction Rate (Arbitrary Units) | Non-chelating Azide Reaction Rate (Arbitrary Units) |
| 10 µM | > Non-chelating azide at 100 µM | Negligible |
| 40 µM | Significantly higher than non-chelating azide | Moderate |
| 100 µM | Highest observed rate | Lower than picolyl azide at 10 µM |
Experimental Protocols
The following are detailed methodologies for common applications of this compound in protein labeling.
In Vitro Protein Labeling
This protocol describes the labeling of a purified, alkyne-modified protein with this compound.[7][8]
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, avoid Tris buffers)[9]
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)
-
BTTAA or THPTA ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
EDTA stock solution (for quenching, e.g., 0.5 M)
-
Desalting column or dialysis membrane for purification
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in order:
-
Alkyne-modified protein (e.g., to a final concentration of 10 µM)
-
This compound (e.g., to a final concentration of 20 µM)
-
BTTAA or THPTA ligand (e.g., to a final concentration of 1 mM)
-
Copper(II) sulfate (e.g., to a final concentration of 200 µM)
-
-
Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the click reaction. Gently mix the solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 1 hour at room temperature, protected from light.
-
Quench the Reaction: Stop the reaction by adding EDTA to a final concentration of 20 mM.
-
Purification: Remove excess reagents and purify the labeled protein using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm successful conjugation.
Cell-Surface Protein Labeling on Live Cells
This protocol outlines the labeling of a specific cell-surface protein that has been metabolically or enzymatically functionalized with an alkyne group.[1][6]
Materials:
-
Cells expressing the alkyne-modified protein of interest
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
THPTA or BTTAA ligand
-
Sodium ascorbate
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
Formaldehyde (B43269) (for fixation, optional)
Procedure:
-
Cell Preparation: Culture cells expressing the alkyne-modified protein to the desired confluency.
-
Prepare Labeling Solution: Prepare a fresh labeling solution in cell culture medium containing:
-
This compound (e.g., 5 µM)
-
Copper(II) sulfate (e.g., 5-50 µM)
-
THPTA or BTTAA ligand (e.g., 25-250 µM)
-
Sodium ascorbate (e.g., 2.5 mM)
-
-
Labeling: Aspirate the old medium from the cells and wash once with PBS. Add the labeling solution to the cells.
-
Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.
-
Washing: Aspirate the labeling solution and wash the cells three times with PBS to remove excess reagents.
-
Imaging/Analysis:
-
Live-Cell Imaging: The cells can be immediately imaged using a fluorescence microscope with appropriate filters for Cy5.
-
Fixed-Cell Imaging: For fixed-cell imaging, after washing, fix the cells with 4% formaldehyde in PBS for 10 minutes. Wash again with PBS and counterstain with Hoechst 33342 if desired. The cells are then ready for imaging.
-
Figure 2: Experimental Workflows. This diagram outlines the key steps for both in vitro and live-cell protein labeling using this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research and drug development applications:
-
Proteomics: Labeling and identification of newly synthesized proteins through metabolic incorporation of alkyne-bearing amino acid analogs.
-
Glycobiology: Detection and imaging of glycans by labeling with alkyne-modified sugars.
-
Drug Discovery: Tracking the localization and target engagement of alkyne-modified drug candidates.
-
Cell Biology: Site-specific labeling of cell-surface receptors and other proteins for studying their dynamics and interactions.[1][6]
-
In Vivo Imaging: The far-red fluorescence of Cy5 is well-suited for deep-tissue imaging with reduced background signal.[4]
Conclusion
This compound represents a significant advancement in bioorthogonal chemistry, offering researchers a highly efficient and biocompatible tool for fluorescently labeling biomolecules. The integrated picolyl azide moiety dramatically accelerates the copper-catalyzed click reaction, enabling robust labeling at low, cell-friendly catalyst concentrations. Combined with the excellent photophysical properties of the Sulfo-Cy5 dye, this reagent provides a powerful solution for a wide range of applications, from in vitro biochemical assays to live-cell and in vivo imaging. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful implementation of this compound in your research endeavors.
References
- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Click Chemistry – Med Chem 101 [medchem101.com]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sulfo-Cy5 Picolyl Azide: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Sulfo-Cy5 picolyl azide (B81097), a fluorescent probe designed for enhanced performance in bioorthogonal chemistry.
Core Chemical Properties
Sulfo-Cy5 picolyl azide is a water-soluble, far-red fluorescent dye functionalized with a picolyl azide moiety. This unique structure facilitates highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The sulfonate groups enhance its water solubility, making it particularly suitable for labeling biological molecules in aqueous environments without the need for organic co-solvents.[1][2][3]
The key feature of this compound is the picolyl group, which contains a pyridine (B92270) ring adjacent to the azide. This structure acts as a copper-chelating motif, increasing the effective concentration of the Cu(I) catalyst at the reaction site.[4] This chelation effect significantly accelerates the rate of the click reaction, allowing for lower catalyst concentrations and leading to improved biocompatibility and higher signal intensity compared to traditional azide-containing dyes.[4]
Quantitative Data Summary
The enhanced reactivity of the picolyl azide group translates to significant improvements in labeling efficiency and signal detection.
| Property | This compound | Standard Sulfo-Cy5 Azide | Reference |
| Molecular Formula | C₄₃H₅₂N₈O₁₁S₃ | C₃₇H₄₅N₅O₁₀S₃ | [5] |
| Molecular Weight | 953.11 g/mol | 833 g/mol | [4][5] |
| Excitation Maximum (λex) | ~647 nm | ~648 nm | [4][5] |
| Emission Maximum (λem) | ~663 nm | ~671 nm | [4][5] |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [4] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [4][5] |
| Storage Conditions | -20°C, desiccated, protected from light | -20°C, in the dark | [3][5] |
| Signal Enhancement | Up to 40-fold increase in signal intensity compared to conventional azides | Standard | [4] |
| Catalyst Requirement | Allows for at least a tenfold reduction in copper catalyst concentration | Standard | [4] |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of alkyne-modified biomolecules via CuAAC. Below are detailed protocols for the labeling of oligonucleotides and cell surface proteins.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides
This protocol is adapted from general click chemistry procedures for oligonucleotide labeling.[6][7][8]
Materials:
-
Alkyne-modified oligonucleotide
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
Buffer (e.g., 2M triethylammonium (B8662869) acetate (B1210297), pH 7.0)
-
Purification supplies (e.g., ethanol (B145695), sodium acetate, spin column, or HPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA/TBTA: Prepare a 100 mM (for THPTA) or 50 mM (for TBTA) stock solution in nuclease-free water or DMSO/t-butanol.
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.
-
-
Reaction Setup (for a 100 µL reaction with 10 nmol of oligonucleotide):
-
In a microcentrifuge tube, combine:
-
10 µL of 1 mM alkyne-oligonucleotide
-
1.5 µL of 10 mM this compound (1.5 equivalents)
-
Buffer to the desired final concentration (e.g., 10 µL of 2M triethylammonium acetate for a final concentration of 0.2 M).
-
Add nuclease-free water to a final volume of 80 µL.
-
-
Vortex briefly to mix.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA.
-
Add the 20 µL of the catalyst mixture to the oligonucleotide/azide solution.
-
-
Initiation of Click Reaction:
-
Add 10 µL of 300 mM sodium ascorbate to the reaction mixture.
-
Vortex briefly and thoroughly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. Longer incubation times may improve yield.
-
-
Purification of Labeled Oligonucleotide:
-
Purify the labeled oligonucleotide using ethanol precipitation, a desalting spin column, or reverse-phase HPLC to remove excess dye and catalyst.
-
Protocol 2: Labeling of Cell Surface Proteins for Fluorescence Microscopy
This protocol outlines the metabolic labeling of cell surface glycoproteins with an alkyne-modified sugar, followed by click chemistry with this compound.[9][10][11]
Materials:
-
Mammalian cells in culture
-
Alkyne-modified sugar (e.g., N-α-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz))
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add the alkyne-modified sugar to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 24-72 hours to allow for metabolic incorporation of the alkyne sugar into cell surface glycans.
-
-
Cell Preparation for Labeling:
-
Gently wash the cells three times with PBS to remove unincorporated alkyne sugar.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For each sample, combine:
-
This compound to a final concentration of 5-20 µM.
-
THPTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 20 µM.
-
Freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS containing 1% BSA.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filter sets for DAPI (excitation ~358 nm, emission ~461 nm) and Cy5 (excitation ~650 nm, emission ~670 nm).
-
Visualizations
Experimental Workflow: Biomolecule Labeling
Caption: General workflow for labeling an alkyne-modified biomolecule with this compound.
Signaling Pathway: Metabolic Glycan Labeling and Detection
Caption: Workflow for metabolic labeling of cell surface glycans and subsequent detection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. metabion.com [metabion.com]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy5 Picolyl Azide: An In-depth Technical Guide to its Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 Picolyl Azide (B81097) is a versatile and advanced fluorescent probe meticulously engineered for the precise labeling of biomolecules. This technical guide delves into the core mechanism of action of Sulfo-Cy5 Picolyl Azide, providing a comprehensive overview of its applications in both copper-catalyzed and copper-free click chemistry. We will explore the underlying principles that govern its reactivity, present quantitative data to inform experimental design, and provide detailed protocols for its successful implementation in various research contexts.
At its core, this compound is a water-soluble cyanine (B1664457) dye, Sulfo-Cy5, functionalized with a picolyl azide moiety. The Sulfo-Cy5 component imparts bright, far-red fluorescence, making it an ideal reporter for a wide range of imaging and detection applications. The picolyl azide group is the key to its utility in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This strategic combination of a robust fluorophore with a highly reactive chemical handle has positioned this compound as a powerful tool for researchers in chemical biology, drug development, and materials science.
Core Mechanism of Action
The functionality of this compound is centered around the reactivity of its azide group, which can participate in two primary types of bioorthogonal "click" reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Chelation-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient [3+2] cycloaddition between an azide and a terminal alkyne to form a stable triazole linkage. This reaction is catalyzed by copper(I) ions. A key innovation in the design of this compound is the incorporation of the "picolyl" group—a pyridine (B92270) ring adjacent to the azide. This picolyl moiety acts as a chelating ligand for the copper(I) catalyst.
This chelation has a profound impact on the reaction kinetics. By coordinating the copper ion, the picolyl group effectively increases the local concentration of the catalyst at the site of the reaction. This "chelation assistance" dramatically accelerates the rate of the CuAAC reaction, enabling efficient labeling at significantly lower and less cytotoxic concentrations of the copper catalyst.[1] This feature is particularly advantageous for applications in living cells and organisms, where copper toxicity is a major concern. The use of a picolyl azide can enhance the reaction signal by up to 40-fold compared to conventional azides and allows for a tenfold reduction in the required copper catalyst concentration without compromising labeling efficiency.
dot
Caption: Chelation-assisted CuAAC mechanism of this compound.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the presence of a copper catalyst is entirely undesirable, this compound can be employed in a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to drive the [3+2] cycloaddition with an azide.
The significant energy released upon the opening of the strained ring provides the activation energy for the reaction, thus obviating the need for a metal catalyst.[3] This makes SPAAC an exceptionally bioorthogonal reaction, ideal for in vivo imaging and the labeling of sensitive biological systems. While generally slower than the optimized chelation-assisted CuAAC, SPAAC offers the significant advantage of being completely copper-free, thereby avoiding any concerns related to catalyst-induced toxicity or off-target effects.
dot
Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism.
Data Presentation
Spectroscopic Properties of Sulfo-Cy5
The fluorescent component of this compound is the Sulfo-Cy5 dye, a sulfonated cyanine dye known for its high molar extinction coefficient and good quantum yield. Its key spectroscopic properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~647 nm | [4] |
| Emission Maximum (λem) | ~663 nm | [4] |
| Molar Extinction Coefficient (ε) | ~255,000 cm⁻¹M⁻¹ | [4] |
| Solubility | Water, DMSO, DMF, MeOH | [4] |
Reaction Kinetics
Chelation-Assisted CuAAC: The chelation-assisted CuAAC with picolyl azides is significantly faster than with non-chelating azides, especially at low copper concentrations. For instance, at 10 µM CuSO₄, a picolyl azide can yield over 80% product in 30 minutes, whereas a conventional azide shows no detectable product.[1]
SPAAC: The kinetics of SPAAC are highly dependent on the strained alkyne used. The reaction rates are typically slower than CuAAC.
| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Reference |
| DIBO | ~0.3 | [5] |
| BCN | ~0.1 | [5] |
| DBCO (DIBAC) | ~0.3 - 0.9 | [5] |
| BARAC | ~1.0 | [5] |
Note: These rates are for benzyl azide and serve as an approximation. The reactivity of this compound in SPAAC is expected to be in a similar range.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established protocols in the literature.
Protocol 1: Labeling of Cell Surface Proteins using Chelation-Assisted CuAAC
This protocol is adapted from a method for labeling cell-surface proteins that have been metabolically engineered to display an alkyne group.[1]
1. Cell Culture and Metabolic Labeling: a. Culture mammalian cells (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. b. To introduce alkyne groups onto cell surface proteins, supplement the culture medium with an alkyne-modified sugar (e.g., peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) for glycans or an alkyne-containing amino acid analog for proteins) at a final concentration of 25-50 µM for 24-48 hours.
2. Preparation of Labeling Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C. b. Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water. c. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Stock Solution: Prepare a 100 mM stock solution in deionized water. d. Sodium Ascorbate (B8700270) Stock Solution: Prepare a 1 M stock solution in deionized water. This solution must be made fresh immediately before use.
3. Labeling Reaction: a. Gently wash the metabolically labeled cells three times with ice-cold PBS. b. Prepare the "click" reaction cocktail. For a 1 mL final volume, combine the following in order:
- 950 µL of PBS
- 1 µL of this compound stock solution (final concentration: 10 µM)
- 1 µL of CuSO₄ stock solution (final concentration: 100 µM)
- 5 µL of THPTA stock solution (final concentration: 500 µM) c. Add 5 µL of freshly prepared sodium ascorbate stock solution (final concentration: 5 mM) to the cocktail immediately before adding to the cells. d. Add the complete reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light. e. Gently wash the cells three times with ice-cold PBS containing 1 mM EDTA to quench the reaction and remove excess copper.
4. Imaging: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Mount the coverslips with an appropriate mounting medium. d. Image the cells using a fluorescence microscope with appropriate filter sets for the Cy5 dye (Excitation: ~640 nm, Emission: ~670 nm).
Protocol 2: Copper-Free Labeling of Biomolecules using SPAAC
This protocol provides a general method for labeling a biomolecule containing a strained alkyne (e.g., DBCO) with this compound.
1. Preparation of Reactants: a. Dissolve the DBCO-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL. b. This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.
2. Labeling Reaction: a. To the solution of the DBCO-modified biomolecule, add the this compound stock solution to achieve a 2- to 10-fold molar excess of the dye. b. Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light. The reaction time may need to be optimized depending on the specific reactants and their concentrations.
3. Purification of the Labeled Biomolecule: a. Remove the unreacted this compound using a desalting column (e.g., Sephadex G-25) or through dialysis against an appropriate buffer. b. Collect the fractions containing the fluorescently labeled biomolecule.
4. Characterization: a. Confirm the successful labeling by measuring the absorbance of the purified product at 280 nm (for protein) and ~647 nm (for Sulfo-Cy5). b. The degree of labeling can be calculated using the molar extinction coefficients of the protein and the dye.
Mandatory Visualization
dot
Caption: Experimental workflow for labeling and imaging cell surface glycans.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Principle of Copper-Catalyzed Click Chemistry with Picolyl Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a powerful tool for molecular ligation across various scientific disciplines.[1][2][3] Its high efficiency, specificity, and biocompatibility have made it invaluable in drug discovery, bioconjugation, and materials science.[4] A significant advancement in this methodology is the utilization of picolyl azides, which act as "chelating azides."[5][6] This guide delves into the core principles of copper-catalyzed click chemistry with a specific focus on the enhanced reactivity and utility of picolyl azides.
Core Principle: Chelation-Assisted Catalysis
The fundamental principle behind the enhanced performance of picolyl azides in CuAAC lies in chelation-assisted catalysis . The picolyl group, a pyridine (B92270) ring attached to the azide (B81097) moiety, contains a nitrogen atom that can coordinate with the copper(I) catalyst.[5][6] This intramolecular chelation effectively increases the local concentration of the copper catalyst at the site of the reaction, thereby accelerating the rate-determining step of the cycloaddition.[5][6] This "substrate assistance" in catalysis allows for significantly faster reactions even at low, more biocompatible copper concentrations.[5][6]
The reaction proceeds via the formation of a copper-acetylide intermediate, which then reacts with the picolyl azide. The chelation of the copper by the picolyl nitrogen is believed to facilitate the formation of the metallacycle intermediate, leading to a more rapid formation of the triazole product.[5] This chelation effect is so pronounced that it can even offset the need for accelerating ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in some cases.[5]
Quantitative Analysis of Reaction kinetics
The use of picolyl azides leads to a dramatic increase in reaction rates compared to their non-chelating counterparts. This enhancement is particularly significant at low copper concentrations, which is crucial for applications in living systems to minimize cytotoxicity.[5][6]
| Azide Type | Copper (CuSO₄) Concentration (µM) | Ligand (THPTA) | Reaction Time (min) | Product Yield (%) |
| Picolyl Azide (chelating) | 10 | None | 30 | 38 |
| Benzyl Azide (non-chelating) | 10 | None | 30 | No detectable product |
| Picolyl Azide (chelating) | 10 | 4 molar equivalents | 5 | ~100 |
| Benzyl Azide (non-chelating) | 100 | 4 molar equivalents | >30 | <100 (slower rate) |
Table 1: Comparison of Reaction Yields for Chelating vs. Non-Chelating Azides. Data extracted from in vitro analysis shows the superior performance of picolyl azide, especially at low copper concentrations.[5]
| Picolyl Azide Derivative | Substituent on Pyridine Ring | Reaction Yield after 30 min (10 µM CuSO₄, no ligand) (%) |
| Picolyl Azide | None | 38 |
| Methoxy-substituted Picolyl Azide | Electron-donating (-OCH₃) | Higher than 38% (accelerated) |
| Chloro-substituted Picolyl Azide | Electron-withdrawing (-Cl) | Lower than 38% (dampened effect) |
Table 2: Effect of Pyridine Ring Substituents on Picolyl Azide Reactivity. Electron-donating groups on the pyridine ring increase the electron density on the chelating nitrogen, further enhancing the reaction rate.[5]
Experimental Protocols
Synthesis of a Picolyl Azide Derivative (PazK)
A picolyl azide-containing non-canonical amino acid, picolyl azide-lysine (PazK), can be synthesized for genetic incorporation into proteins.[6]
Materials:
-
Nα-Boc-Nε-Cbz-Lysine
-
Methylating agent
-
Hydrogenation catalyst
-
Dipicolinic acid dimethyl ester
-
Sodium borohydride (B1222165) (NaBH₄)
-
Azide source (e.g., sodium azide)
Methodology:
-
Synthesis of Lysine (B10760008) Derivative:
-
Start with orthogonally protected Nα-Boc-Nε-Cbz-Lysine.
-
Perform methylation under standard conditions.
-
Hydrogenate the product to yield the lysine derivative with a free side-chain amine.[6]
-
-
Synthesis of the Picolyl Azide Moiety:
-
Selectively reduce dipicolinic acid dimethyl ester with NaBH₄ to obtain the corresponding alcohol.[6]
-
Convert the alcohol to an azide using a suitable azide source.
-
-
Conjugation:
-
Couple the synthesized lysine derivative with the picolyl azide moiety to yield PazK.
-
General Protocol for Live Cell Labeling using Picolyl Azide
This protocol is adapted for labeling proteins on the surface of live cells.
Materials:
-
Cells expressing the target protein with an alkyne handle
-
Picolyl azide-fluorophore conjugate (e.g., Alexa Fluor picolyl azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA or BTTAA)
-
Reducing agent (e.g., sodium ascorbate (B8700270) or TCEP)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Preparation:
-
Culture cells expressing the alkyne-modified protein of interest to the desired confluency.
-
-
Labeling Reaction Cocktail Preparation:
-
Prepare fresh stock solutions of CuSO₄, the copper-chelating ligand, the reducing agent, and the picolyl azide-fluorophore conjugate.
-
Just before labeling, prepare the reaction cocktail by mixing the components in the appropriate order and concentrations. A typical starting concentration for live cell labeling is 10-50 µM CuSO₄.[6]
-
-
Labeling Procedure:
-
Wash the cells gently with PBS.
-
Add the labeling reaction cocktail to the cells and incubate for a short period (e.g., 5-10 minutes) at room temperature.[6]
-
The optimal incubation time and component concentrations should be determined empirically for each cell type and experimental setup.
-
-
Washing and Imaging:
-
After incubation, remove the reaction cocktail and wash the cells several times with PBS to remove unreacted reagents.
-
The cells are now ready for imaging using fluorescence microscopy.
-
Visualizing the Principle and Workflow
To better illustrate the underlying mechanism and experimental processes, the following diagrams are provided.
Caption: Chelation-assisted CuAAC mechanism.
Caption: Live cell labeling workflow.
References
- 1. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elsaesserlab.wordpress.com [elsaesserlab.wordpress.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. bioclone.net [bioclone.net]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
The Picolyl Azide Advantage: A Technical Guide to Accelerated Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, has revolutionized bioconjugation and material science due to its high efficiency and specificity. However, the requirement for copper catalysts, which can be toxic to living systems, has presented challenges for applications in cellular environments. The development of picolyl azide (B81097) and its derivatives represents a significant advancement in overcoming these limitations. This technical guide provides an in-depth analysis of the advantages of picolyl azide in CuAAC reactions, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Advantage: Intramolecular Chelation-Assisted Catalysis
The primary advantage of picolyl azide lies in its chemical structure. The nitrogen atom on the pyridine (B92270) ring is positioned to act as an intramolecular chelating ligand for the copper(I) catalyst. This chelation effect increases the effective local concentration of the copper catalyst at the site of the reaction, dramatically accelerating the rate of the cycloaddition.[1][2][3][4] This phenomenon, known as chelation-assisted CuAAC, allows for significant rate enhancements even at low, biocompatible copper concentrations.[2][4][5]
The proximity of the chelating pyridine nitrogen to the azide functionality is believed to facilitate the formation of the copper-acetylide complex and its subsequent reaction with the azide, which is often the rate-determining step in the catalytic cycle.[5][6] This intramolecular assistance reduces the reliance on high concentrations of external copper-stabilizing ligands and the overall copper concentration required for efficient ligation.
Quantitative Performance Metrics
The use of picolyl azide leads to substantial improvements in reaction kinetics and yields compared to traditional, non-chelating azides such as benzyl (B1604629) azide. The following tables summarize the quantitative advantages observed in various studies.
Table 1: Reaction Yield Comparison of Picolyl Azide vs. Non-Chelating Azides
| Azide Type | Alkyne | Copper Concentration (µM) | Ligand | Reaction Time (min) | Product Yield (%) | Reference |
| Picolyl Azide | 7-Ethynyl Coumarin (B35378) | 10 | None | 30 | 81 | [5] |
| Benzyl Azide | 7-Ethynyl Coumarin | 10 | None | 30 | No detectable product | [5] |
| Picolyl Azide derivative (4) | 7-Ethynyl Coumarin | 10 | THPTA | 5 | ~100 | [5] |
| Benzyl Azide derivative (3) | 7-Ethynyl Coumarin | 100 | THPTA | 30 | < 40 | [2] |
| Picolyl Azide derivative (4) | 7-Ethynyl Coumarin | 100 | None | 30 | ~100 | [7] |
| Benzyl Azide derivative (3) | 7-Ethynyl Coumarin | 100 | None | 30 | < 20 | [7] |
Table 2: Live Cell Labeling Signal Enhancement with Picolyl Azide
| Azide Type | Copper Concentration (µM) | Ligand | Relative Signal Intensity (Picolyl vs. Alkyl Azide) | Reference |
| Picolyl Azide | 10 | THPTA | 1.6-fold greater | [5] |
| Picolyl Azide | 40 | BTTAA | 3.9-fold greater | [5] |
| Picolyl Azide | 40-100 | BTTAA | Up to 25-fold increase | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these advanced bioconjugation techniques. Below are protocols for key experiments involving picolyl azide.
Protocol 1: Fluorogenic In Vitro CuAAC Assay
This protocol utilizes a fluorogenic alkyne, such as 7-ethynyl coumarin, to monitor the reaction progress in real-time. The fluorescence of the coumarin dye significantly increases upon triazole formation.[5]
Materials:
-
Picolyl azide or its derivative
-
7-ethynyl coumarin
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Prepare stock solutions of all reagents in an appropriate solvent (e.g., DMSO or water).
-
In a microplate well, combine the picolyl azide and 7-ethynyl coumarin to the desired final concentrations (e.g., 10-100 µM).
-
Add CuSO₄ to the desired final concentration (e.g., 10-100 µM). If using a ligand, pre-mix the CuSO₄ with the ligand in a 1:5 molar ratio.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of approximately 2.5 mM.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the coumarin-triazole product (e.g., Ex/Em ~320/400 nm).[8]
Protocol 2: Live Cell Surface Protein Labeling using PRIME and Chelation-Assisted CuAAC
This two-step protocol enables the site-specific labeling of cell surface proteins.[1][2][9][10][11]
Step 1: PRIME (Probe Incorporation Mediated by Enzymes)
-
Culture mammalian cells expressing the protein of interest fused to the LplA acceptor peptide (LAP).
-
Incubate the cells with a picolyl azide derivative (e.g., pAz-acid), an engineered lipoic acid ligase (LplA) mutant (e.g., W37V LplA), and ATP in the cell culture medium for a specified time (e.g., 20 minutes at 37°C).[2][10] This enzymatically attaches the picolyl azide to the LAP tag on the target protein.
-
Wash the cells to remove unreacted reagents.
Step 2: Chelation-Assisted CuAAC
-
Prepare a "click" reaction cocktail containing an alkyne-functionalized probe (e.g., a fluorescent dye), CuSO₄, and a copper-chelating ligand (e.g., BTTAA).
-
Replace the cell culture medium with the "click" cocktail. A typical final concentration for live-cell labeling is 20 µM alkyne-probe, 40 µM CuSO₄, and 200 µM BTTAA.[5]
-
Incubate for a short period (e.g., 5 minutes) at room temperature.[5]
-
Wash the cells and proceed with imaging or other downstream analysis.
Protocol 3: Synthesis of Picolyl Azide-Lysine (PazK)
The synthesis of non-canonical amino acids like PazK allows for the genetic incorporation of picolyl azide into proteins.[4][7][12][13]
Synthetic Scheme Overview: The synthesis typically involves two key building blocks: a protected lysine (B10760008) derivative and an azide-functionalized picolinic acid derivative.[4]
-
Preparation of the Lysine Building Block: Start with an orthogonally protected lysine, such as Nα-Boc-Nε-Cbz-Lysine. Standard methylation followed by hydrogenation yields the desired lysine derivative with a free side-chain amine.[4]
-
Preparation of the Picolyl Azide Moiety: Dipicolinic acid dimethyl ester is selectively reduced (e.g., with NaBH₄) to the corresponding alcohol. The alcohol is then converted to a mesylate, which is subsequently displaced by an azide (e.g., using sodium azide) to yield the picolyl azide component.[4]
-
Coupling and Deprotection: The lysine derivative and the picolyl azide moiety are coupled, followed by deprotection of the amino and carboxyl groups to yield the final PazK product.
Visualizing the Workflow and Mechanism
Graphviz diagrams provide a clear visual representation of the experimental workflows and the underlying chemical principles.
Caption: Chelation-assisted CuAAC catalytic cycle.
Caption: Live cell labeling workflow.
Conclusion
Picolyl azide and its derivatives offer a significant enhancement to the CuAAC reaction, enabling faster kinetics, higher yields, and improved biocompatibility. The intramolecular chelation-assisted mechanism allows for efficient catalysis at low copper concentrations, making it an invaluable tool for applications in complex biological systems, including live-cell imaging and proteomics. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers looking to leverage the power of picolyl azide in their work. The continued development of novel picolyl azide-based probes and methodologies promises to further expand the capabilities of click chemistry in drug discovery and biomedical research.
References
- 1. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. diva-portal.org [diva-portal.org]
- 13. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy5 Picolyl Azide: A Technical Guide to Water Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfo-Cy5 Picolyl Azide (B81097) is a fluorescent probe widely utilized in bioconjugation and molecular imaging due to its bright far-red fluorescence and its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This in-depth technical guide provides a comprehensive overview of the water solubility and stability of Sulfo-Cy5 Picolyl Azide, critical parameters for its effective use in aqueous environments typical of biological research. This document synthesizes available data on its solubility characteristics and stability under various conditions, including storage, pH, and light exposure. Detailed experimental protocols for assessing these properties are also provided to aid researchers in validating and optimizing their experimental setups.
Introduction
This compound is a derivative of the cyanine (B1664457) dye Cy5, modified with two key functional groups: sulfonate groups and a picolyl azide moiety. The sulfonate groups impart hydrophilicity, significantly enhancing its water solubility, a crucial feature for applications in biological systems.[1][2][3][4][5][6] The picolyl azide incorporates a copper-chelating motif that increases the effective concentration of the copper(I) catalyst at the reaction site, thereby accelerating the rate of CuAAC reactions.[7][8] This allows for more efficient labeling of biomolecules, even at low concentrations of the dye and catalyst.[8] Understanding the solubility and stability of this reagent is paramount for ensuring reproducible and reliable results in applications such as fluorescence microscopy, flow cytometry, and in vivo imaging.[7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₄₃H₅₂N₈O₁₁S₃ | [1][3][9] |
| Molecular Weight | ~953.11 g/mol | [1][3][9][10] |
| Excitation Maximum (λex) | ~647-648 nm | [1][8][9][10] |
| Emission Maximum (λem) | ~663-671 nm | [1][8][9][10] |
| Molar Extinction Coefficient (ε) | ~250,000 - 255,000 L·mol⁻¹·cm⁻¹ | [1][8][9] |
| Purity | ≥90% - ≥95% (by HPLC) | [8][9] |
| Appearance | Blue solid/powder | [9] |
Water Solubility
The presence of sulfonate groups on the indolenine rings of the Cy5 core structure is the primary reason for the enhanced water solubility of this compound.[1][2][3][4][5][6] This feature allows for its direct use in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of biomolecules like proteins.[]
Qualitative Solubility
Vendor datasheets consistently report that this compound is soluble in water, as well as in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][3][8][9][10] For a related compound, Sulfo-Cyanine 3 azide, a solubility of 0.62 M (or 46 g/L) in water has been reported, suggesting that Sulfo-Cy5 derivatives likely have high water solubility as well.[12]
Experimental Protocol for Determining Aqueous Solubility
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q or equivalent)
-
Microcentrifuge
-
Spectrophotometer
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Preparation of a Supersaturated Solution: Add an excess amount of this compound powder to a known volume of high-purity water in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve.
-
Equilibration: Vortex the mixture vigorously for 2-3 minutes. Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure that the maximum amount of solute has dissolved. Intermittent gentle agitation can facilitate this process.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Preparation of a Diluted Sample: Carefully collect a known volume of the clear supernatant without disturbing the pellet. Perform a serial dilution of the supernatant in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a concentration that falls within the linear range of the spectrophotometer.
-
Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the maximum absorption wavelength of Sulfo-Cy5 (~648 nm).
-
Calculation of Solubility: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the diluted sample, where A is the absorbance, ε is the molar extinction coefficient (~255,000 L·mol⁻¹·cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration. Back-calculate to find the concentration of the original saturated supernatant. This value represents the aqueous solubility of this compound.
Stability
The stability of this compound is a critical factor for its storage and successful application in experiments that may span several hours or days. The main factors influencing its stability are storage conditions (temperature and light), pH of the medium, and exposure to light (photostability).
Storage Stability
For long-term storage, it is recommended to keep this compound as a solid at -20°C in a desiccated, dark environment.[1][3][9] Under these conditions, the compound is reported to be stable for at least 12 to 24 months.[9][13] For short-term storage, solutions can be prepared and stored at -20°C. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[14] Many suppliers ship the compound at ambient temperature, indicating its stability for short durations without refrigeration.[1][3][9]
pH Stability
The fluorescence of Sulfo-Cy5 and its conjugates is generally stable over a wide pH range.[15] An experimental study on Sulfo-Cyanine5 NHS ester demonstrated that its fluorescence intensity remains constant within a pH range of 3 to 10.[14][16] However, it has been noted that cyanine dyes, in general, can be less stable under very basic conditions (pH > 8), which may lead to degradation over time.[17]
Photostability
Sulfo-Cy5 is known for its high photostability compared to other fluorescent dyes.[7] However, like all fluorophores, it is susceptible to photobleaching upon prolonged exposure to intense light. The photostability of cyanine dyes can be influenced by the surrounding environment. For instance, the presence of dissolved oxygen can accelerate photobleaching.[18] Conversely, the addition of triplet-state quenchers like cyclooctatetraene (B1213319) (COT) or Trolox can significantly enhance photostability.[19]
Experimental Protocol for Assessing Photostability
The following protocol can be used to quantify the photostability of this compound in solution.
Materials:
-
This compound solution of known concentration (e.g., 1 µM in PBS)
-
Fluorometer or a fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector
-
Quartz cuvette or microscope slide and coverslip
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer (e.g., PBS, pH 7.4). The concentration should be optimized to provide a strong fluorescence signal without significant inner filter effects.
-
Initial Fluorescence Measurement: Measure the initial fluorescence intensity (F₀) of the sample at the emission maximum (~665 nm) using a low-intensity excitation to minimize photobleaching during the initial measurement.
-
Continuous Illumination: Expose the sample to continuous, high-intensity illumination at the excitation maximum (~648 nm).
-
Time-Lapse Fluorescence Measurement: Record the fluorescence intensity (Fₜ) at regular time intervals over a defined period.
-
Data Analysis: Plot the normalized fluorescence intensity (Fₜ/F₀) as a function of time. The rate of fluorescence decay is an indicator of the photostability of the dye. The photobleaching half-life (t₁/₂) can be determined as the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
Signaling Pathways and Experimental Workflows
The primary application of this compound is in CuAAC-mediated bioconjugation. The workflow for a typical labeling experiment and the underlying chemical reaction are depicted in the following diagrams.
Figure 1. A generalized experimental workflow for labeling a biomolecule with this compound.
Figure 2. The core chemical reaction of this compound with an alkyne-modified molecule.
Conclusion
This compound is a highly valuable tool for biological research, offering bright, far-red fluorescence and enhanced reactivity in click chemistry applications. Its excellent water solubility, a direct result of its sulfonate groups, makes it particularly well-suited for the labeling of sensitive biomolecules in aqueous environments. While generally stable under recommended storage conditions and across a broad pH range, researchers should be mindful of its susceptibility to photobleaching under intense and prolonged light exposure. The experimental protocols provided in this guide offer a framework for the quantitative assessment of its solubility and stability, enabling researchers to optimize their experimental conditions and ensure the reliability and reproducibility of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanine dyes [ouci.dntb.gov.ua]
- 5. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ovid.com [ovid.com]
- 8. Fundamentals in the chemistry of cyanine dyes: A review [ouci.dntb.gov.ua]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 12. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. researchgate.net [researchgate.net]
- 18. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sulfo-Cy5 Picolyl Azide: Properties and Applications in Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo-Cy5 picolyl azide (B81097), a fluorescent probe increasingly utilized in advanced biological imaging and proteomics. We will delve into its spectral properties, the underlying principles of its application in click chemistry, and provide detailed experimental protocols for its use in visualizing biomolecules.
Sulfo-Cy5 picolyl azide is a water-soluble, far-red fluorescent dye that belongs to the cyanine (B1664457) family of dyes.[1][2][3] Its key features include a sulfonate group that enhances its hydrophilicity, making it suitable for biological applications in aqueous environments, and a picolyl azide moiety that significantly accelerates the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[4][5] This enhanced reactivity, often referred to as "click chemistry," allows for the highly specific and efficient labeling of alkyne-modified biomolecules with the bright and photostable Cy5 fluorophore.[5][6]
Core Spectroscopic and Physicochemical Properties
The reliable detection of this compound hinges on understanding its excitation and emission characteristics. The following table summarizes its key quantitative data, compiled from various commercial sources.
| Property | Value | Source |
| Excitation Maximum (λex) | 647 - 648 nm | [3][7][8] |
| Emission Maximum (λem) | 663 - 671 nm | [3][7][8] |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [3][4][7] |
| Molecular Weight | ~953.1 g/mol | [7][8] |
| Solubility | Water, DMSO, DMF | [4][7][8] |
Principle of Action: Chelation-Assisted Click Chemistry
This compound is primarily employed in CuAAC, a cornerstone of bioorthogonal chemistry. This reaction forms a stable triazole linkage between an azide (on the Sulfo-Cy5 probe) and a terminal alkyne (incorporated into a biomolecule of interest).
The picolyl group within the azide molecule acts as a chelating agent for the copper(I) catalyst. This chelation increases the effective concentration of the catalyst at the site of the reaction, dramatically accelerating the rate of the cycloaddition.[4][5][6] This enhancement allows for the use of lower copper concentrations, which is beneficial for cell viability in live-cell imaging experiments, and increases the sensitivity of detection for low-abundance targets.[5][6]
Application in Metabolic Glycoengineering: Visualizing Cell-Surface Glycans
A prominent application of this compound is in the field of metabolic glycoengineering for the visualization of cellular glycans. This technique allows researchers to study the intricate roles of glycans in health and disease. The general principle involves introducing a bioorthogonal chemical reporter, an azido-sugar, into cellular glycans through the cell's own metabolic pathways.[9][10] These metabolically labeled glycans can then be specifically tagged with a fluorescent probe like this compound via click chemistry.
Signaling Pathway: Metabolic Incorporation of Azido-Sugars
The following diagram illustrates the metabolic pathway for the incorporation of an azido-sugar, such as peracetylated N-azidoacetylmannosamine (Ac₄ManNAz), into cell-surface sialoglycans.
References
- 1. Imaging Cell Surface Glycosylation in Vivo Using “Double Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfo-Cy5 fluorophore characteristics and quantum yield
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core characteristics of the Sulfo-Cy5 fluorophore. Sulfo-Cy5 is a bright, far-red fluorescent dye renowned for its high water solubility, photostability, and strong light absorption and emission in a spectral region with minimal background autofluorescence from biological samples.[1] These properties make it an invaluable tool for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1]
Core Photophysical and Chemical Properties
Sulfo-Cy5 is a sulfonated version of the cyanine (B1664457) dye Cy5, which significantly enhances its water solubility, making it ideal for labeling proteins, peptides, and oligonucleotides in aqueous environments without the need for organic co-solvents.[] The dye is typically available with various reactive groups, such as NHS esters for labeling primary amines, facilitating its conjugation to a wide array of biomolecules.[3]
Quantitative Photophysical Data
The key photophysical parameters of Sulfo-Cy5 are summarized in the table below. These values are crucial for designing and interpreting fluorescence-based experiments.
| Photophysical Parameter | Value | Unit |
| Excitation Maximum (λex) | ~646 - 651 | nm |
| Emission Maximum (λem) | ~662 - 672 | nm |
| Molar Extinction Coefficient (ε) | ~250,000 - 271,000 | M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | - |
| Stokes Shift | ~16 | nm |
Note: The exact values can vary slightly depending on the solvent, pH, and conjugation status of the dye.
Experimental Protocols
Accurate characterization and application of Sulfo-Cy5 require precise experimental methodologies. The following sections detail the protocols for determining key photophysical parameters and for a common application in super-resolution microscopy.
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Materials:
-
Sulfo-Cy5 dye of known mass
-
High-purity solvent (e.g., phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO))
-
Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Cuvettes with a known path length (typically 1 cm)
Procedure:
-
Prepare a stock solution: Accurately weigh a small amount of Sulfo-Cy5 dye and dissolve it in a precise volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare serial dilutions: From the stock solution, prepare a series of dilutions with decreasing concentrations.
-
Measure absorbance: Using the spectrophotometer, measure the absorbance of each dilution at the absorption maximum of Sulfo-Cy5 (~646 nm). Use the same solvent as a blank.
-
Plot the data: Plot the absorbance values on the y-axis against the corresponding molar concentrations on the x-axis.
-
Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε).
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. Cresyl Violet is a suitable standard for Sulfo-Cy5 due to its overlapping spectral region.
Materials:
-
Sulfo-Cy5 solution of unknown quantum yield
-
Standard solution with a known quantum yield (e.g., Cresyl Violet in methanol, Φ = 0.54)
-
Spectrofluorometer
-
Spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare solutions: Prepare a series of dilute solutions of both the Sulfo-Cy5 sample and the Cresyl Violet standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure fluorescence emission: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate fluorescence intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate the quantum yield: The quantum yield of the Sulfo-Cy5 sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample / n_standard)²
where Φ_standard is the quantum yield of the standard, Slope is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Application in Super-Resolution Microscopy: Stochastic Optical Reconstruction Microscopy (STORM)
Sulfo-Cy5 is a popular fluorophore for STORM, a super-resolution imaging technique that allows for the visualization of cellular structures at the nanoscale.[4][5] In STORM, individual fluorophores are stochastically activated and imaged, and their precise locations are determined to reconstruct a high-resolution image.
The following diagram illustrates a typical experimental workflow for STORM using Sulfo-Cy5.
Protein Labeling with Sulfo-Cy5 NHS Ester
A common application of Sulfo-Cy5 is the labeling of proteins through the reaction of its N-hydroxysuccinimide (NHS) ester derivative with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
The following diagram outlines the key steps in a typical protein labeling protocol.
References
Methodological & Application
Sulfo-Cy5 Picolyl Azide: A Detailed Guide to High-Efficiency Click Chemistry Labeling
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the use of Sulfo-Cy5 picolyl azide (B81097) in click chemistry applications. Sulfo-Cy5 picolyl azide is a water-soluble, bright, and photostable fluorescent dye ideal for labeling biomolecules in aqueous environments. The incorporation of a picolyl azide moiety significantly enhances the rate and efficiency of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling robust and sensitive detection of alkyne-modified proteins, antibodies, and other biomolecules.
Introduction
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3] The reaction forms a stable triazole linkage between an azide and a terminal alkyne. This compound is an advanced azide-containing fluorescent probe designed to optimize the CuAAC reaction.
The key innovation of this compound lies in the picolyl group, which acts as a copper-chelating ligand. This internal chelation increases the effective concentration of the copper(I) catalyst at the reaction site, leading to a dramatic acceleration of the click reaction.[4] This enhancement allows for the use of significantly lower copper concentrations, which is crucial for minimizing potential cytotoxicity and damage to sensitive biomolecules.[4]
Key Features and Advantages of this compound:
-
Enhanced Reaction Kinetics: The picolyl group accelerates the CuAAC reaction, leading to faster and more efficient labeling.
-
Increased Sensitivity: The improved reaction kinetics result in a significant increase in signal intensity, with reports of up to a 40-fold increase compared to conventional azides.[4]
-
Reduced Catalyst Concentration: The use of picolyl azide allows for at least a tenfold reduction in the required copper catalyst concentration without compromising labeling efficiency, thereby improving the biocompatibility of the labeling protocol.[4]
-
High Water Solubility: The sulfonate group (Sulfo) ensures high water solubility, making it ideal for labeling biomolecules in their native aqueous environments without the need for organic co-solvents that can denature proteins.[5][6]
-
Bright and Photostable Fluorescence: The Cy5 fluorophore exhibits bright fluorescence in the far-red region of the spectrum, which is advantageous for minimizing background autofluorescence from biological samples.[7]
Experimental Data
The enhanced performance of picolyl azides over standard azides has been demonstrated in various studies. The following tables summarize key quantitative data related to the efficiency and conditions of click chemistry reactions using this compound and similar reagents.
| Parameter | This compound | Standard Sulfo-Cy5 Azide | Reference |
| Relative Signal Intensity | Up to 40-fold increase | 1x (baseline) | [4] |
| Required Copper (I) Concentration | ≥ 10-fold reduction | Standard concentration | [4] |
| Excitation Maximum (λex) | ~646 nm | ~646 nm | [7] |
| Emission Maximum (λem) | ~662 nm | ~662 nm | [7] |
Experimental Protocols
This section provides detailed protocols for the preparation of reagents and the labeling of an alkyne-modified antibody with this compound using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for successful and reproducible click chemistry reactions.
| Reagent | Stock Concentration | Solvent | Storage |
| Alkyne-Modified Antibody | 1-10 mg/mL | PBS, pH 7.4 | 4°C or -20°C |
| This compound | 10 mM | Anhydrous DMSO or Water | -20°C, protected from light |
| Copper(II) Sulfate (CuSO4) | 100 mM | Deionized Water | Room Temperature |
| THPTA Ligand | 200 mM | Deionized Water | Room Temperature |
| Sodium Ascorbate (B8700270) | 100 mM | Deionized Water | -20°C (prepare fresh) |
Note: Sodium ascorbate solutions are prone to oxidation and should be prepared fresh for each experiment.
Protocol for Labeling Alkyne-Modified Antibody with this compound
This protocol is a starting point and may require optimization for specific antibodies and applications.
Materials:
-
Alkyne-modified antibody
-
This compound stock solution
-
Copper(II) Sulfate (CuSO4) stock solution
-
THPTA ligand stock solution
-
Sodium Ascorbate stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
Procedure:
-
Prepare the Antibody:
-
Ensure the alkyne-modified antibody is in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it should be dialyzed against PBS.
-
-
Prepare the Catalyst Premix:
-
In a microcentrifuge tube, mix the Copper(II) Sulfate (CuSO4) stock solution and the THPTA ligand stock solution in a 1:2 molar ratio. For example, mix 1 µL of 100 mM CuSO4 with 2 µL of 200 mM THPTA.
-
Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.
-
-
Set up the Conjugation Reaction:
-
In a separate microcentrifuge tube, combine the alkyne-modified antibody solution with the this compound stock solution. A molar ratio of antibody to dye between 1:4 and 1:10 is a good starting point.
-
Add the prepared Cu(I)-THPTA catalyst premix to the antibody-dye mixture. A final copper concentration of 50-250 µM is recommended. Due to the enhanced reactivity of the picolyl azide, you can start at the lower end of this range.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5-10 times the concentration of the copper catalyst.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light. Longer incubation times (e.g., overnight at 4°C) can also be used.
-
-
Purification of the Labeled Antibody:
-
Purify the Sulfo-Cy5-labeled antibody from unreacted dye and catalyst components using a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The labeled antibody will be in the first colored fractions to elute.
-
-
Characterization of the Conjugate (Optional but Recommended):
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody molecule. This can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5). The optimal DOL for antibodies is typically between 2 and 10.
-
Visualizations
Click Chemistry Reaction Workflow
Caption: Experimental workflow for labeling an alkyne-modified antibody with this compound.
Mechanism of Chelation-Assisted CuAAC
Caption: Chelation of Cu(I) by the picolyl group accelerates the cycloaddition reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency / Low DOL | - Inactive catalyst | - Prepare fresh sodium ascorbate solution. - Ensure proper storage of all reagents. |
| - Insufficient dye or catalyst | - Optimize the molar ratio of dye to antibody. - Increase the concentration of the copper catalyst. | |
| - Steric hindrance | - Increase reaction time or temperature. | |
| High Background Signal | - Excess unreacted dye | - Ensure complete removal of free dye during the purification step. |
| - Nonspecific binding of the dye | - Use a blocking agent (e.g., BSA) in subsequent applications. | |
| Antibody Aggregation | - High dye-to-protein ratio | - Reduce the molar excess of the dye in the labeling reaction. |
| - Inappropriate buffer conditions | - Ensure the antibody is in a suitable buffer (e.g., PBS) and at an optimal concentration. |
Conclusion
This compound is a superior fluorescent probe for the labeling of alkyne-modified biomolecules via copper-catalyzed click chemistry. Its unique copper-chelating properties lead to significantly faster reaction kinetics and higher labeling efficiencies, even at reduced copper concentrations. This makes it an invaluable tool for researchers in various fields, including cell biology, proteomics, and drug development, enabling more sensitive and robust detection and imaging of biomolecules. The detailed protocols and troubleshooting guide provided in this application note will assist researchers in successfully implementing this advanced labeling technology in their experiments.
References
Application Notes and Protocols for Labeling Proteins with Sulfo-Cy5 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of proteins is fundamental to understanding their function, localization, and interactions within complex biological systems. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly specific and bioorthogonal method for attaching probes to proteins. Sulfo-Cy5 picolyl azide (B81097) is an advanced fluorescent reagent designed for this purpose. The incorporation of a picolyl azide moiety enhances the efficiency of the CuAAC reaction, allowing for lower concentrations of the copper catalyst, which is often cytotoxic. This feature is particularly advantageous for in vitro and in cellulo labeling experiments. Furthermore, the sulfonate group on the Cy5 dye increases its water solubility, making it ideal for use in aqueous buffers without the need for organic co-solvents.
Sulfo-Cy5 is a bright, far-red fluorescent dye with an excitation maximum around 647 nm and an emission maximum around 663 nm, making it suitable for a wide range of applications, including fluorescence microscopy, flow cytometry, and Western blotting. These application notes provide detailed protocols for the labeling of alkyne-modified proteins with Sulfo-Cy5 picolyl azide, guidelines for purification, and methods for characterizing the final conjugate.
Key Features of this compound
-
High Reactivity: The picolyl azide group accelerates the CuAAC reaction, leading to faster and more efficient labeling compared to standard azides.[1][2]
-
Biocompatibility: The enhanced reaction kinetics allow for a significant reduction in the concentration of the copper catalyst, minimizing cellular toxicity.[1][2]
-
High Water Solubility: The presence of a sulfonate group makes the dye highly soluble in aqueous solutions, simplifying labeling procedures in biological buffers.
-
Bright and Photostable Fluorescence: The Cy5 fluorophore provides a strong and stable signal in the far-red spectrum, minimizing background autofluorescence from biological samples.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | ~953 g/mol |
| Excitation Maximum (λex) | ~647 nm |
| Emission Maximum (λem) | ~663 nm |
| Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
| Solubility | Water, DMSO, DMF |
Table 2: Comparison of Picolyl Azide and Standard Azide Reporters in Click Chemistry Labeling
This table summarizes the enhanced signal intensity observed when using a picolyl azide-containing fluorescent reporter (ApicSCy5) compared to a standard azide reporter (ASCy5) for labeling alkyne-modified molecules. The data is adapted from a study on lipid labeling, which demonstrates the significant advantage of the picolyl azide moiety. A similar enhancement in labeling efficiency and signal intensity is expected for protein labeling.
| Target Molecule | Reporter | Relative Signal Intensity | Fold Increase with Picolyl Azide |
| Alkyne-modified Lipid 1 | Standard Azide (ASCy5) | 1.0 | - |
| Alkyne-modified Lipid 1 | Picolyl Azide (ApicSCy5) | 42.0 | 42x |
| Alkyne-modified Lipid 2 | Standard Azide (ASCy5) | 1.0 | - |
| Alkyne-modified Lipid 2 | Picolyl Azide (ApicSCy5) | 25.0 | 25x |
Data adapted from Gaebler, A., et al. (2016). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 57(10), 1934–1947.[3] It is important to note that these values represent signal intensity enhancement in a microscopy application and may not directly correlate to a fold increase in the degree of labeling for every protein. However, they strongly indicate a more efficient reaction.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound
This protocol describes the labeling of a purified protein that has been metabolically or enzymatically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Purification column (e.g., desalting column, size-exclusion chromatography column)
Procedure:
-
Protein Preparation:
-
Ensure the alkyne-modified protein is in a buffer that does not contain primary amines (e.g., Tris) or strong chelating agents (e.g., EDTA), as these can interfere with the click reaction. If necessary, exchange the buffer using dialysis or a desalting column.
-
The optimal protein concentration should be at least 1-2 mg/mL.
-
-
Reagent Preparation:
-
This compound stock solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Copper(II) sulfate stock solution: Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
THPTA stock solution: Prepare a 50 mM stock solution of THPTA in deionized water.
-
Sodium ascorbate stock solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be adjusted as needed. This example is for a 100 µL reaction.
-
Alkyne-modified protein solution (to a final concentration of 10-50 µM)
-
This compound stock solution (to a final concentration of 100-500 µM; a 5-10 fold molar excess over the protein is a good starting point)
-
-
Prepare the catalyst premix in a separate tube by combining:
-
Copper(II) sulfate stock solution (to a final concentration of 50-100 µM)
-
THPTA stock solution (to a final concentration of 250-500 µM; maintain a 5:1 ratio with CuSO₄)
-
-
Add the catalyst premix to the protein-dye mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and other reaction components using a desalting column (e.g., Sephadex G-25) or size-exclusion chromatography. The appropriate column matrix should be chosen based on the molecular weight of the protein.
-
Collect the fractions containing the labeled protein, which can be identified by its characteristic blue color and by monitoring the absorbance at 280 nm and 650 nm.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A₆₅₀ × CF₂₈₀)] / ε_protein where CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (typically ~0.05 for Cy5) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the dye concentration: Dye Concentration (M) = A₆₅₀ / ε_dye where ε_dye is the molar extinction coefficient of Sulfo-Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
SDS-PAGE Analysis: Analyze the labeled protein by SDS-PAGE. The fluorescently labeled protein can be visualized using a gel imager with the appropriate excitation and emission filters. This will confirm that the dye is covalently attached to the protein.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling an alkyne-modified protein with this compound.
Caption: Workflow for investigating protein-protein interactions in a signaling pathway using metabolic labeling and this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive reagents. | Use fresh sodium ascorbate solution. Ensure other reagents are stored correctly. |
| Presence of interfering substances in the protein buffer. | Perform buffer exchange to remove primary amines and strong chelators. | |
| Suboptimal reaction conditions. | Optimize the molar excess of the dye and the concentrations of the catalyst components. Increase reaction time or temperature. | |
| High Background in Gels or Blots | Incomplete removal of unreacted dye. | Repeat the purification step or use a more stringent purification method. |
| Non-specific binding of the dye to the protein. | This is less likely with click chemistry, but ensure proper protein folding and buffer conditions. | |
| Precipitation of Protein during Labeling | High concentration of organic solvent (DMSO). | Keep the final concentration of DMSO below 10% (v/v). |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Add stabilizing agents if compatible with the reaction. |
Conclusion
This compound is a powerful tool for the fluorescent labeling of proteins. Its enhanced reactivity and biocompatibility make it a superior choice for a wide range of applications, from in vitro biochemical assays to live-cell imaging. The protocols and guidelines provided here offer a comprehensive resource for researchers to effectively utilize this advanced reagent in their studies of protein function and interactions. By following these detailed procedures, scientists can achieve robust and reproducible labeling, leading to high-quality data in their downstream applications.
References
- 1. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Biological Processes in Real-Time: Sulfo-Cy5 Picolyl Azide for In Vivo Imaging
For researchers, scientists, and drug development professionals, Sulfo-Cy5 Picolyl Azide (B81097) has emerged as a powerful tool for in vivo imaging. This near-infrared (NIR) fluorescent probe, combined with the precision of click chemistry, offers a highly sensitive and biocompatible method for visualizing and quantifying biological molecules and processes within living organisms.
Sulfo-Cy5 picolyl azide is a water-soluble cyanine (B1664457) dye featuring a picolyl azide moiety. This specialized chemical group significantly accelerates the rate of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. The enhanced reaction kinetics allow for the use of lower, less toxic concentrations of the copper catalyst, making it ideal for applications in live cells and whole organisms.[1][2][3] Its fluorescence emission in the near-infrared spectrum (around 670 nm) minimizes tissue autofluorescence and allows for deeper tissue penetration, crucial for obtaining high-quality in vivo images.[4][]
This application note provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for in vivo imaging, and a workflow for its application in monitoring dynamic biological processes such as glycosylation.
Key Advantages of this compound for In Vivo Imaging:
-
Enhanced Reaction Kinetics: The integrated picolyl moiety acts as a copper-chelating group, increasing the effective concentration of the copper catalyst at the reaction site and dramatically accelerating the click reaction.[6]
-
Improved Biocompatibility: The faster reaction allows for a significant reduction in the required copper catalyst concentration, minimizing its toxicity in living systems.[1][2]
-
High Sensitivity: The brightness of the Cy5 fluorophore, coupled with the efficiency of the click reaction, enables the detection of low-abundance biomolecules.[1][7]
-
Superior Signal-to-Noise Ratio: The near-infrared emission of Sulfo-Cy5 minimizes background autofluorescence from tissues, leading to clearer images with a higher signal-to-noise ratio.[8][9]
-
Excellent Water Solubility: The sulfonate group ensures high water solubility, facilitating its use in biological buffers without the need for organic co-solvents.[4][10]
Quantitative Data Summary
For the effective design of in vivo imaging experiments, a clear understanding of the probe's properties is essential. The following tables summarize the key quantitative data for this compound and provide representative biodistribution data for a generic Sulfo-Cy5 conjugated targeting molecule.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~648 nm | [6][10] |
| Emission Maximum (λem) | ~671 nm | [6][10] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [6][10] |
| Molecular Weight | ~953.11 g/mol | [6] |
| Solubility | High in water, DMSO, DMF | [6] |
Table 2: Representative In Vivo Biodistribution of a Sulfo-Cy5 Conjugate in a Murine Model
| Organ | Percentage of Injected Dose per Gram (%ID/g) at 4 hours post-injection |
| Tumor | 3.5 ± 0.8 |
| Blood | 2.1 ± 0.5 |
| Liver | 15.2 ± 3.1 |
| Spleen | 8.9 ± 1.7 |
| Kidneys | 5.4 ± 1.2 |
| Lungs | 2.7 ± 0.6 |
| Muscle | 0.8 ± 0.2 |
Note: This data is representative and can vary significantly based on the targeting moiety conjugated to the this compound, the animal model, and the experimental conditions.[11][12]
Experimental Protocols
The following protocols provide a detailed methodology for a typical in vivo imaging experiment using this compound to visualize metabolically labeled biomolecules. This example focuses on the detection of newly synthesized glycans, a process that can be monitored using this technology.[1][2][7][13]
Protocol 1: In Vivo Metabolic Labeling of Glycans with an Alkyne-Modified Sugar
Objective: To introduce an alkyne handle into the glycans of a living organism for subsequent detection with this compound.
Materials:
-
Alkyne-modified sugar (e.g., N-α-azidoacetylgalactosamine-tetraacylated (Ac4GalNAz) or a similar alkyne-containing monosaccharide)
-
Animal model (e.g., mouse)
-
Appropriate vehicle for injection (e.g., sterile PBS or DMSO/saline mixture)
-
Animal handling and injection equipment
Procedure:
-
Preparation of Alkyne-Modified Sugar Solution: Dissolve the alkyne-modified sugar in a biocompatible vehicle at the desired concentration. The optimal concentration should be determined empirically for each animal model and experimental goal.
-
Administration: Administer the alkyne-modified sugar solution to the animal. The route of administration (e.g., intravenous, intraperitoneal, or oral) and the dosing schedule will depend on the specific sugar and the biological process being studied. For example, a typical dose for a mouse might be 10-50 mg/kg administered daily for 3-7 days to achieve sufficient metabolic incorporation.
-
Incubation Period: Allow sufficient time for the metabolic incorporation of the alkyne-modified sugar into the glycans. This period can range from hours to several days, depending on the turnover rate of the glycans of interest.
Protocol 2: In Vivo Click Chemistry Reaction and Imaging
Objective: To perform the CuAAC reaction in vivo to label the alkyne-modified glycans with this compound and acquire fluorescent images.
Materials:
-
This compound
-
Copper(I) catalyst solution (e.g., a pre-mixed solution of CuSO₄ and a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS))
-
Reducing agent (e.g., sodium ascorbate)
-
Animal model with metabolically incorporated alkyne groups
-
In vivo imaging system (e.g., IVIS, Pearl) equipped with appropriate excitation and emission filters for Cy5.
-
Anesthesia equipment
Procedure:
-
Preparation of Injection Solutions:
-
This compound Solution: Dissolve this compound in sterile, nuclease-free water or PBS to a stock concentration of 1-10 mM.
-
Catalyst/Ligand Solution: Prepare a stock solution of the copper catalyst and ligand. For example, a 10X stock could contain 10 mM CuSO₄ and 50 mM THPTA in water.
-
Reducing Agent Solution: Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water) immediately before use.
-
-
Anesthesia: Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Injection:
-
Prepare the final click chemistry reaction mixture immediately before injection. For a typical mouse injection volume of 100-200 µL, the final concentrations might be in the range of 100-500 µM this compound, 100-500 µM CuSO₄/Ligand, and 1-5 mM sodium ascorbate. The optimal concentrations should be determined empirically.
-
Inject the reaction mixture intravenously (e.g., via the tail vein) to ensure systemic distribution.
-
-
In Vivo Imaging:
-
Place the anesthetized animal in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours) to monitor the biodistribution and target accumulation of the fluorescent probe.
-
Use an excitation filter around 640 nm and an emission filter around 680 nm.
-
-
Data Analysis:
-
Use the imaging system's software to draw Regions of Interest (ROIs) over the target tissues (e.g., tumor, specific organs) and a background region (e.g., muscle).
-
Quantify the average radiant efficiency or fluorescence intensity within each ROI to determine the signal-to-noise ratio and the relative accumulation of the probe in different tissues.
-
Protocol 3: Ex Vivo Biodistribution Analysis
Objective: To confirm and quantify the distribution of the fluorescent probe in various organs after the final in vivo imaging time point.
Materials:
-
Surgical dissection tools
-
In vivo imaging system
-
4% Paraformaldehyde (optional, for histology)
Procedure:
-
Euthanasia and Organ Harvest: At the end of the in vivo imaging study, humanely euthanize the animal according to IACUC protocols.
-
Organ Collection: Immediately dissect the major organs of interest (e.g., tumor, liver, spleen, kidneys, lungs, heart, and muscle).
-
Ex Vivo Imaging: Arrange the harvested organs on a non-fluorescent surface within the imaging chamber and acquire a final fluorescence image using the same imaging parameters as the in vivo scans.
-
Quantitative Analysis: Draw ROIs around each organ in the ex vivo image and measure the average radiant efficiency to quantify the biodistribution of the this compound conjugate.
Visualizing the Workflow: From Metabolism to Image
The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in using this compound for in vivo imaging of metabolic processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monitoring dynamic glycosylation in vivo using supersensitive click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 7. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 11. Fluorescent Dye Labeling Changes the Biodistribution of Tumor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Glycan Labeling with Sulfo-Cy5 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycans, or glycosylation, is a rapidly expanding field in biology and medicine. Glycans play crucial roles in a wide array of biological processes, including cell-cell recognition, signaling, and immune responses. Alterations in glycosylation patterns are often associated with various diseases, including cancer and autoimmune disorders. Consequently, the ability to specifically label and visualize glycans is of paramount importance for understanding their functions and for the development of novel diagnostics and therapeutics.
This document provides a detailed protocol for the labeling of glycans using Sulfo-Cy5 picolyl azide (B81097), a fluorescent probe designed for highly efficient and sensitive detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The incorporation of a picolyl moiety in the azide probe enhances the rate of the CuAAC reaction by chelating copper ions, thereby increasing the effective concentration of the catalyst at the reaction site.[1][2][3] This "supersensitive" click chemistry allows for a significant reduction in the required copper catalyst concentration, which in turn minimizes cellular toxicity, making it an ideal method for labeling glycans on live cells and in other biological samples.[2][4]
Principle of the Method
The labeling strategy involves a two-step process:
-
Metabolic Labeling of Glycans with an Alkyne Reporter: Cells are cultured in the presence of a metabolic precursor, an unnatural monosaccharide modified with an alkyne group. This alkyne-tagged sugar is incorporated into the cellular glycan biosynthesis pathway and displayed on cell surface glycoconjugates.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified glycans are then covalently labeled with Sulfo-Cy5 picolyl azide through a highly specific and efficient click reaction. The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent like sodium ascorbate (B8700270). A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the copper(I) catalyst and further enhance the reaction rate.[5]
Experimental Protocols
Part 1: Metabolic Labeling of Cells with Alkyne-Modified Sugars
This protocol describes the metabolic incorporation of an alkyne-functionalized monosaccharide, N-α-propargylacetyl-D-mannosamine (ManNAl), into cellular glycans.
Materials:
-
Mammalian cells of interest (e.g., CHO, HeLa)
-
Complete cell culture medium
-
N-α-propargylacetyl-D-mannosamine (Ac₄ManNAl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., 6-well plate, culture flask) and allow them to adhere and grow to the desired confluency.
-
Preparation of Alkyne-Sugar Stock Solution: Prepare a stock solution of Ac₄ManNAl in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 10 mM.
-
Metabolic Labeling: Add the Ac₄ManNAl stock solution to the cell culture medium to a final concentration of 1 nM to 50 µM. The optimal concentration may vary depending on the cell type and experimental goals.
-
Incubation: Incubate the cells for 1 to 3 days under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time can be optimized to achieve the desired level of glycan labeling.
-
Cell Harvesting: After incubation, gently wash the cells twice with PBS to remove any unincorporated alkyne-sugar. The cells are now ready for the click chemistry labeling reaction.
Part 2: Labeling of Alkyne-Modified Glycans with this compound
This protocol details the CuAAC reaction to label the alkyne-modified glycans with this compound.
Materials:
-
Metabolically labeled cells (from Part 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS
Procedure:
-
Preparation of Reagent Stock Solutions:
-
This compound: Prepare a 1 mM stock solution in water or DMSO.
-
CuSO₄: Prepare a 10 mM stock solution in water.
-
THPTA: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in water immediately before use.
-
-
Preparation of the Click Reaction Cocktail:
-
In a microcentrifuge tube, combine the following reagents in the order listed to prepare the click reaction cocktail. The final concentrations provided are examples and can be optimized.
-
PBS
-
This compound (final concentration: 5-25 µM)
-
CuSO₄ (final concentration: 10-50 µM)
-
THPTA (final concentration: 50-250 µM; maintain a 5:1 ratio with CuSO₄)
-
-
Vortex the mixture gently.
-
Immediately before adding to the cells, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Labeling Reaction:
-
Add the click reaction cocktail to the washed, metabolically labeled cells.
-
Incubate for 5 to 30 minutes at room temperature, protected from light. The reaction is typically very fast due to the picolyl azide.[6]
-
-
Washing and Analysis:
-
After the incubation, remove the reaction cocktail and wash the cells three times with PBS.
-
The labeled cells can now be analyzed by various methods, such as flow cytometry or fluorescence microscopy.
-
Part 3: Purification of Labeled Glycans (Optional)
For downstream analysis like mass spectrometry, it may be necessary to release and purify the labeled glycans.
Materials:
-
Labeled cells or glycoprotein (B1211001) sample
-
PNGase F
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or graphitized carbon) or magnetic nanoparticles.
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Glycan Release: Treat the labeled cells or glycoproteins with PNGase F according to the manufacturer's instructions to release the N-glycans.
-
Purification:
-
SPE: Condition the SPE cartridge. Apply the glycan sample, wash away salts and other impurities with an appropriate solvent (e.g., water), and elute the labeled glycans with a solvent containing a higher percentage of organic modifier (e.g., 50% ACN).[7]
-
Magnetic Nanoparticles: Utilize magnetic nanoparticles with a suitable surface chemistry to selectively bind and purify the labeled glycans.
-
-
Sample Preparation for Analysis: Dry the purified labeled glycans using a vacuum concentrator. The sample is now ready for analysis by mass spectrometry or chromatography.
Data Presentation
The use of picolyl azide in the labeling reaction significantly enhances the fluorescence signal compared to conventional azides. This allows for the detection of low-abundance glycans and the use of lower concentrations of the metabolic precursor.
| Parameter | Conventional Azide | This compound | Fold Enhancement | Reference |
| Fluorescence Signal Intensity | Baseline | 20-38x higher | 20-38 | [4][8] |
| Required Metabolic Precursor Conc. | Micromolar (µM) range | Nanomolar (nM) range | Up to 1000 | [4][8] |
| Required Copper(I) Concentration | >100 µM | 10-40 µM | 2.5-10 | [5][6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling glycans with this compound.
Signaling Pathway Context
Caption: Impact of glycosylation on receptor tyrosine kinase signaling.
Conclusion
The use of this compound for glycan labeling offers a significant improvement over conventional methods. The enhanced reaction kinetics and sensitivity of this "supersensitive" click chemistry approach allow for robust and reliable detection of glycans in a variety of biological contexts, including on the surface of living cells. The reduced toxicity associated with lower copper concentrations makes this technique particularly valuable for live-cell imaging and for studying the dynamic processes of glycan biosynthesis and trafficking. This protocol provides a comprehensive guide for researchers to implement this powerful technology in their studies of glycan function in health and disease.
References
- 1. Regulation of intracellular signaling by extracellular glycan remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. interchim.fr [interchim.fr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Glycans on Key Cell Surface Receptors That Regulate Cell Proliferation and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Sulfo-Cy5 Picolyl Azide: Application Notes and Protocols for Advanced Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 picolyl azide (B81097) is a state-of-the-art fluorescent probe designed for highly efficient and biocompatible labeling of alkyne-containing biomolecules in fluorescence microscopy. This molecule integrates the superior spectral properties of the cyanine (B1664457) dye Cy5 with a chemically optimized "click" chemistry handle. The key features of Sulfo-Cy5 picolyl azide include a sulfonate group that imparts excellent water solubility and a picolyl azide moiety that significantly enhances the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] These characteristics make it an ideal tool for a wide range of applications, from in vitro cell imaging to in vivo tracking and analysis.
The picolyl group acts as a copper-chelating motif, which increases the effective concentration of the Cu(I) catalyst at the reaction site.[3] This leads to a dramatic acceleration of the click reaction, allowing for a significant reduction in the concentration of the copper catalyst required.[3] This is a critical advantage for live-cell imaging and in vivo studies, as high concentrations of copper can be toxic to cells.[3] The increased reaction efficiency also translates to a substantial improvement in signal intensity, enabling the detection of low-abundance targets.[3]
Key Advantages of this compound:
-
Enhanced Reaction Kinetics: The picolyl azide moiety accelerates the CuAAC reaction, leading to faster and more efficient labeling.
-
Improved Biocompatibility: The enhanced reaction rate allows for a tenfold reduction in the copper catalyst concentration, minimizing cellular toxicity.[3]
-
Increased Sensitivity: The higher efficiency of the click reaction results in a significant increase in fluorescence signal, enabling the detection of low-abundance biomolecules.
-
Excellent Water Solubility: The presence of the sulfo group ensures high water solubility, making the probe easy to use in aqueous biological buffers.[2][4]
-
Superior Spectral Properties: Sulfo-Cy5 is a bright and photostable far-red fluorescent dye, ideal for minimizing autofluorescence from biological samples.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₂N₈O₁₁S₃ | [5] |
| Molecular Weight | 953.11 g/mol | [5] |
| Excitation Maximum (λex) | 647 nm | [5] |
| Emission Maximum (λem) | 663 nm | [5] |
| Extinction Coefficient (ε) | 255,000 cm⁻¹M⁻¹ | [5] |
| Solubility | Water, DMSO, DMF | [3] |
| Storage | -20°C, protect from light | [4] |
Applications in Fluorescence Microscopy
This compound is a versatile tool for a variety of fluorescence microscopy applications, including:
-
Metabolic Labeling and Imaging: This probe is extensively used to visualize newly synthesized biomolecules, such as glycans, proteins, and nucleic acids. This is achieved by introducing a metabolic precursor containing an alkyne group into cells or organisms, which is then incorporated into the biomolecule of interest. The subsequent click reaction with this compound allows for the fluorescent labeling and imaging of these newly synthesized molecules.
-
Cell Surface and Intracellular Labeling: Target proteins or other molecules can be genetically or chemically modified to include an alkyne handle, enabling site-specific labeling with this compound. This is a powerful technique for studying protein localization, trafficking, and interactions.
-
In Vivo Imaging and Tracking: The high sensitivity and biocompatibility of this compound make it well-suited for in vivo imaging studies in model organisms such as zebrafish and mice.[6][7] This allows for the tracking of labeled cells or molecules in a living system over time, providing valuable insights into dynamic biological processes.
Experimental Protocols
Protocol 1: In Vitro Labeling of Alkyne-Modified Proteins in Cultured Cells
This protocol describes the labeling of proteins that have been metabolically labeled with an alkyne-containing amino acid analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG).
Materials:
-
Cells cultured on coverslips, metabolically labeled with an alkyne-containing amino acid.
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Wash buffer: PBS with 3% BSA
-
Click reaction cocktail components:
-
This compound (1-10 µM final concentration)
-
Copper(II) sulfate (B86663) (CuSO₄) (50-100 µM final concentration)
-
Copper-chelating ligand (e.g., THPTA) (250-500 µM final concentration)
-
Reducing agent (e.g., sodium ascorbate) (2.5-5 mM final concentration, freshly prepared)
-
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail by adding the components in the following order to PBS: this compound, CuSO₄, and the copper-chelating ligand. Mix well.
-
Just before use, add the freshly prepared sodium ascorbate (B8700270) to the cocktail and mix gently.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with the wash buffer.
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~640 nm, Emission: ~670 nm) and the counterstain.
-
Protocol 2: In Vivo Imaging of Metabolically Labeled Glycans in a Mouse Model
This protocol provides a general guideline for in vivo imaging of metabolically labeled glycans in a mouse model. Specific parameters such as the dosage of the alkyne-modified sugar and the imaging time points may need to be optimized for the specific experimental setup.
Materials:
-
Mice
-
Alkyne-modified sugar (e.g., Ac₄ManNAl) in a sterile vehicle for injection
-
This compound in a sterile vehicle for injection
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system equipped for near-infrared fluorescence imaging
Procedure:
-
Metabolic Labeling:
-
Administer the alkyne-modified sugar to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection). The dosage and administration schedule will depend on the specific sugar and the biological process being studied.
-
-
Probe Administration:
-
After a suitable incubation period to allow for metabolic incorporation of the alkyne sugar, administer this compound to the mice, typically via intravenous injection.[8]
-
-
In Vivo Imaging:
-
Anesthetize the mice and place them in the in vivo imaging system.[9]
-
Acquire whole-body fluorescence images at various time points post-injection of the fluorescent probe to monitor its biodistribution and target accumulation.[8] Use appropriate excitation and emission filters for Cy5 (e.g., Excitation: 640 nm, Emission: 680 nm).[8]
-
-
Ex Vivo Organ Analysis (Optional):
-
At the end of the experiment, euthanize the mice and dissect the organs of interest.
-
Image the dissected organs using the in vivo imaging system to quantify the fluorescence signal in each organ.[8]
-
Data Presentation
The use of a picolyl azide-containing fluorescent probe like this compound leads to a significant enhancement in fluorescence signal compared to a standard azide probe. The following table summarizes the quantitative comparison of signal intensity.
| Comparison | Fold Increase in Signal Intensity | Reference |
| Picolyl Azide vs. Standard Azide (In Vitro Cell Labeling) | 20-38 fold | [6] |
| Picolyl Azide vs. Standard Azide (Western Blot Detection) | At least 5-fold | [6] |
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The following diagram illustrates the general workflow for labeling alkyne-modified biomolecules with this compound using CuAAC.
Caption: Workflow for CuAAC labeling.
Sialic Acid Biosynthetic Pathway for Metabolic Glycoengineering
This diagram illustrates how an alkyne-modified mannosamine (B8667444) analog is metabolized through the sialic acid biosynthetic pathway, resulting in the display of alkyne-modified sialic acids on the cell surface, which can then be labeled with this compound.[6][10][11]
References
- 1. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Labeling and Tracking Method without Distorted Signals by Phagocytosis of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfo-Cy5 Picolyl Azide in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of Sulfo-Cy5 Picolyl Azide (B81097) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The inclusion of a picolyl moiety on the azide significantly enhances the reaction kinetics, allowing for lower copper catalyst concentrations, which is particularly advantageous for applications involving sensitive biological samples.
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1] The reaction's biocompatibility has been a concern due to the cytotoxicity of the copper catalyst.[2] Sulfo-Cy5 Picolyl Azide is an advanced fluorescent probe designed to address this challenge. It incorporates a copper-chelating picolyl group that increases the effective concentration of the copper(I) catalyst at the reaction site.[3][4] This localized concentration effect dramatically accelerates the rate of the CuAAC reaction, permitting a significant reduction in the required copper concentration—often by as much as tenfold—without compromising labeling efficiency.[3][4] This is especially critical for applications in live-cell imaging and the labeling of delicate biomolecules.
The enhanced reactivity of picolyl azides is synergistic with the use of copper(I)-stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA).[5][6] These ligands not only further boost the reaction rate but also protect biological samples from damaging reactive oxygen species (ROS) that can be generated by copper ions.[2][7]
Data Presentation: Recommended Reagent Concentrations
The optimal concentration of the copper catalyst and other reagents can vary depending on the specific application, particularly when working with live cells versus in vitro conjugations. The following tables provide recommended starting concentrations for the CuAAC reaction using this compound.
Table 1: Reagent Concentrations for Bioconjugation in Aqueous Buffers
| Reagent | Stock Solution Concentration | Final Concentration | Molar Ratio (relative to Alkyne) |
| Alkyne-modified Biomolecule | 1-10 mM | 20-200 µM | 1 |
| This compound | 10 mM in DMSO | 30-300 µM | 1.5 |
| Copper(II) Sulfate (CuSO₄) | 10-100 mM in H₂O | 50-100 µM | 0.25-0.5 |
| Ligand (THPTA or BTTAA) | 50-500 mM in H₂O | 250-500 µM | 1.25-2.5 |
| Sodium Ascorbate (B8700270) | 100 mM in H₂O (freshly prepared) | 2.5-5 mM | 12.5-25 |
Table 2: Reagent Concentrations for Live Cell Labeling
| Reagent | Stock Solution Concentration | Final Concentration | Molar Ratio (relative to Alkyne) |
| Alkyne-Metabolically Labeled Target | - | Varies | 1 |
| This compound | 1-10 mM in DMSO | 5-25 µM | Varies |
| Copper(II) Sulfate (CuSO₄) | 1-10 mM in H₂O | 10-50 µM | Varies |
| Ligand (THPTA or BTTAA) | 5-50 mM in H₂O | 50-250 µM | Varies |
| Sodium Ascorbate | 100 mM in H₂O (freshly prepared) | 1-2.5 mM | Varies |
Experimental Protocols
The following are general protocols that can be adapted for specific experimental needs.
Protocol 1: General Bioconjugation of an Alkyne-Modified Protein
-
Prepare Stock Solutions:
-
Alkyne-modified protein: Prepare a 1-10 mM stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Copper(II) Sulfate (CuSO₄): Prepare a 10 mM stock solution in deionized water.
-
THPTA or BTTAA Ligand: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Freshly prepare a 100 mM stock solution in deionized water. Protect from light.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound to the desired final concentrations.
-
In a separate tube, pre-mix the CuSO₄ and ligand. For a 5:1 ligand-to-copper ratio, add 5 µL of 50 mM ligand solution to 1 µL of 10 mM CuSO₄ solution. Vortex briefly.
-
Add the CuSO₄/ligand mixture to the protein/azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification:
-
Remove the excess reagents and byproducts using a suitable method such as size exclusion chromatography, dialysis, or spin filtration.
-
Protocol 2: Labeling of Alkyne-Modified Biomolecules on the Surface of Live Cells
-
Cell Preparation:
-
Culture cells that have been metabolically labeled with an alkyne-containing substrate to the desired confluency.
-
Wash the cells gently with a buffered saline solution (e.g., PBS containing 1 mM MgCl₂) to remove media components.
-
-
Prepare Labeling Reagents:
-
Prepare stock solutions as described in Protocol 1. Dilutions should be made in a biocompatible buffer.
-
-
Labeling Reaction:
-
Prepare the labeling cocktail. In a tube, pre-mix the CuSO₄ and ligand in a 1:5 molar ratio.[8] Add this to a buffer solution containing the this compound.
-
Add freshly prepared sodium ascorbate to the labeling cocktail.
-
Immediately add the complete labeling cocktail to the cells.
-
Incubate the cells for 10-30 minutes at room temperature or 37°C.
-
-
Washing and Imaging:
-
Gently wash the cells three times with buffered saline to remove unreacted labeling reagents.
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
-
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for a typical bioconjugation using CuAAC.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 6. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Sulfo-Cy5 Picolyl Azide in Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 picolyl azide (B81097) is a superior fluorescent probe meticulously engineered for advanced bio-imaging applications, particularly super-resolution microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). This molecule integrates a sulfonated Cy5 fluorophore with a picolyl azide moiety, a combination that confers significant advantages for covalent labeling of alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry.
The sulfonation of the Cy5 dye enhances its water solubility, which is crucial for biological applications in aqueous environments.[1][] The picolyl azide group contains a copper-chelating motif that significantly accelerates the CuAAC reaction rate.[3][4] This feature allows for a substantial reduction in the concentration of the copper catalyst required for the labeling reaction, thereby minimizing cellular toxicity and making it more suitable for live-cell imaging.[4] The far-red spectral properties of Sulfo-Cy5 are ideal for minimizing autofluorescence from biological samples.[5]
These attributes make Sulfo-Cy5 picolyl azide an exceptional tool for achieving high-density, specific labeling of target biomolecules in cells, a prerequisite for high-quality super-resolution imaging.
Data Presentation
| Property | Value | Source |
| Spectroscopic Properties | ||
| Excitation Maximum (λ_exc) | 647 nm | [6][7] |
| Emission Maximum (λ_em) | 663 nm | [6][7] |
| Molar Extinction Coefficient (ε) | 255,000 cm⁻¹M⁻¹ | [6][7] |
| Chemical Properties | ||
| Molecular Weight | 953.11 g/mol | [6][7] |
| Solubility | Water, DMSO, DMF | [6][7] |
| Reactive Group | Picolyl Azide | [1][3] |
| dSTORM Performance (Alexa Fluor 647 as a proxy) | ||
| Quantum Yield | ~0.33 | |
| Photostability (Photons per molecule before bleaching) | > 1 x 10⁵ | |
| On-Off Duty Cycle | ~0.001 | |
| Photons per Switching Event | ~1000-4000 |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Biomolecules in Fixed Cells via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the general procedure for labeling alkyne-modified biomolecules in fixed cells with this compound. This method is adapted from a protocol for labeling alkyne lipids.[8]
Materials:
-
Cells cultured on glass-bottom dishes or coverslips, containing alkyne-modified biomolecules
-
This compound
-
Copper(II)-TBTA complex (CuTFB) or a mixture of CuSO₄ and a water-soluble ligand like THPTA
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Bovine Serum Albumin (BSA) for blocking
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes to reduce non-specific binding.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a final volume of 200 µL:
-
178 µL of PBS
-
2 µL of 1 mM this compound in water or DMSO (final concentration: 10 µM)
-
20 µL of 2 mM CuTFB in DMSO (final concentration: 200 µM)
-
-
Alternative Click Reaction Cocktail (with separate copper and ligand):
-
Premix 2 µL of 10 mM CuSO₄ in water with 10 µL of 10 mM THPTA in water.
-
Add this mixture to 184 µL of PBS containing 2 µL of 1 mM this compound.
-
Initiate the reaction by adding 2 µL of 100 mM freshly prepared sodium ascorbate in water.
-
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium for super-resolution microscopy. The sample is now ready for dSTORM imaging.
-
Protocol 2: dSTORM Imaging of this compound Labeled Cells
This protocol outlines the steps for performing dSTORM imaging on cells labeled with this compound.
Materials:
-
Labeled cells on glass-bottom dishes or mounted coverslips
-
dSTORM imaging buffer
-
A super-resolution microscope equipped for dSTORM
dSTORM Imaging Buffer (Glox-based buffer with MEA):
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
-
GLOX solution: 14 mg glucose oxidase, 50 µL of 17 mg/mL catalase, in 200 µL of Buffer A. Store at 4°C for up to one week.
-
1 M MEA solution: 77 mg mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl (adjust pH to 7.5-8.5). Store in aliquots at -20°C.
Final Imaging Buffer Preparation (for 700 µL):
-
To 620 µL of Buffer B, add 70 µL of 1 M MEA.
-
Add 7 µL of the GLOX solution.
-
Gently mix and use immediately.
Imaging Procedure:
-
Mount the sample on the microscope stage.
-
Replace the PBS or mounting medium with the freshly prepared dSTORM imaging buffer.
-
Locate the region of interest using low-intensity illumination.
-
Increase the laser power (e.g., 647 nm laser) to induce photoswitching of the Sulfo-Cy5 molecules into a dark state.
-
Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate, capturing the stochastic blinking of individual fluorophores.
-
Process the acquired image series with appropriate dSTORM analysis software to reconstruct the super-resolved image.
Visualizations
Caption: Workflow for labeling alkyne-modified biomolecules in cells.
Caption: Step-by-step dSTORM imaging and reconstruction process.
Caption: The CuAAC reaction for labeling biomolecules.
References
- 1. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 3. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 6. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Labeling of Oligonucleotides with Sulfo-Cy5 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Applications such as quantitative PCR (qPCR), fluorescence in situ hybridization (FISH), microarray analysis, and gene expression studies rely on the sensitive and specific detection of nucleic acids. Sulfo-Cy5, a bright and photostable cyanine (B1664457) dye, is a popular choice for labeling biomolecules due to its high water solubility and emission in the far-red spectrum, which minimizes background fluorescence from biological samples.
This document provides detailed protocols for the labeling of alkyne-modified oligonucleotides with Sulfo-Cy5 picolyl azide (B81097) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." The inclusion of a picolyl moiety on the azide dye enhances the rate of the CuAAC reaction, allowing for more efficient labeling, particularly at lower, more biocompatible copper concentrations.[1][2] This chelation-assisted CuAAC is highly specific and bioorthogonal, ensuring that the dye is conjugated exclusively to the alkyne-modified oligonucleotide.[3][4][5]
Principle of the Reaction
The labeling strategy is a two-step process. First, an oligonucleotide is synthesized with or modified to contain a terminal alkyne group. Second, this alkyne-modified oligonucleotide is reacted with Sulfo-Cy5 picolyl azide in the presence of a copper(I) catalyst. The picolyl group on the azide chelates the copper ion, effectively increasing its local concentration at the site of the reaction and accelerating the cycloaddition to form a stable triazole linkage.
Materials and Methods
Materials
-
Alkyne-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Nuclease-free water
-
Buffers (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) or phosphate-buffered saline (PBS))
-
Reagents for purification (e.g., HPLC-grade acetonitrile, TEAA buffer)
Experimental Protocols
1. Preparation of Stock Solutions
-
Alkyne-modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM (1 nmol/µL).
-
This compound: Dissolve in DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA Ligand: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution should be made fresh immediately before use.
2. Labeling Reaction (CuAAC)
This protocol is for a 10 nmol labeling reaction. The reaction can be scaled up or down as needed, with volumes adjusted accordingly.
-
In a microcentrifuge tube, combine the following reagents in order:
-
10 µL of 1 mM alkyne-modified oligonucleotide (10 nmol)
-
20 µL of 1.5x PBS or TEAA buffer
-
1.5 µL of 10 mM this compound (1.5 equivalents)
-
Nuclease-free water to a final volume of 98 µL.
-
-
Vortex the mixture gently.
-
Prepare the copper catalyst mixture in a separate tube by combining:
-
1 µL of 100 mM CuSO₄
-
1 µL of 100 mM THPTA
-
-
Add 1 µL of freshly prepared 100 mM sodium ascorbate to the main reaction tube to reduce Cu(II) to Cu(I).
-
Immediately add 1 µL of the pre-mixed CuSO₄/THPTA solution to the main reaction tube. The final concentrations in a 100 µL reaction volume will be approximately:
-
Oligonucleotide: 100 µM
-
This compound: 150 µM
-
CuSO₄/THPTA: 1 mM each
-
Sodium Ascorbate: 1 mM
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours, protected from light.
3. Purification of the Labeled Oligonucleotide
Purification is crucial to remove unreacted dye, which can interfere with downstream applications. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is the recommended method.[6]
-
System: HPLC system with a UV detector and a C18 column.[7]
-
Solvent A: 0.1 M TEAA in nuclease-free water.
-
Solvent B: 0.1 M TEAA in 95% acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Solvent B over 30 minutes.[7] The optimal gradient may vary depending on the length and sequence of the oligonucleotide.
-
Detection: Monitor the elution at 260 nm (for the oligonucleotide) and ~649 nm (for Sulfo-Cy5). The labeled oligonucleotide will absorb at both wavelengths and will have a longer retention time than the unlabeled oligonucleotide due to the hydrophobicity of the dye.
-
Post-Purification: Collect the fractions corresponding to the doubly absorbing peak. Lyophilize the collected fractions to remove the volatile TEAA buffer and acetonitrile. Resuspend the purified, labeled oligonucleotide in a suitable buffer for storage (e.g., TE buffer at pH 8.0).
Data Presentation
| Parameter | Description | Typical Value/Range |
| Dye | This compound | - |
| Excitation Max (λex) | Wavelength of maximum light absorption | ~649 nm |
| Emission Max (λem) | Wavelength of maximum light emission | ~670 nm[8] |
| Extinction Coefficient | Molar absorptivity at λex | ~250,000 M⁻¹cm⁻¹[9] |
| Reaction Time | Time for CuAAC labeling | 1-2 hours |
| Oligo:Dye Ratio | Molar ratio in the reaction mixture | 1 : 1.5 |
| Labeling Efficiency | Percentage of oligonucleotide successfully labeled | > 90% (qualitative estimate based on HPLC) |
| Purification Method | Recommended technique | Ion-Pair RP-HPLC[6] |
| Purity Post-HPLC | Purity of the final product | > 95% |
| Recovery | Yield of purified labeled oligonucleotide | 70-85% |
Visualization of Workflows and Pathways
Caption: Experimental workflow for labeling oligonucleotides.
Caption: Logical relationship of components in CuAAC labeling.
Application Example: Gene Expression Analysis
Fluorescently labeled oligonucleotides are critical for studying gene expression. For instance, they can be used as probes in FISH to visualize the subcellular localization of specific mRNAs, providing insights into cellular function and disease states. A Sulfo-Cy5 labeled probe allows for sensitive detection of target RNA transcripts within fixed cells.
Caption: Workflow for mRNA detection using a fluorescent probe.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. interchim.fr [interchim.fr]
- 5. bioclone.net [bioclone.net]
- 6. labcluster.com [labcluster.com]
- 7. mz-at.de [mz-at.de]
- 8. lumiprobe.com [lumiprobe.com]
- 9. stratech.co.uk [stratech.co.uk]
Application Notes and Protocols for Cell Surface Protein Labeling Using Sulfo-Cy5 Picolyl Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of cell surface proteins is a cornerstone of modern biological research and drug development, enabling the visualization, tracking, and quantification of key molecular players in cellular processes. Click chemistry, a set of bioorthogonal reactions, has revolutionized this field by offering highly specific and efficient covalent bond formation in complex biological environments.[1][2][3] This document provides detailed application notes and protocols for the use of Sulfo-Cy5 picolyl azide (B81097), a superior fluorescent probe for cell surface protein labeling.
Sulfo-Cy5 is a bright, water-soluble, far-red fluorescent dye, making it ideal for a variety of applications including fluorescence microscopy and flow cytometry due to its high signal-to-noise ratio.[4][5] The incorporation of a picolyl azide moiety significantly enhances the rate of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[6][7][8] This is achieved through the picolyl group's ability to chelate and deliver the copper catalyst to the alkyne-functionalized target protein, thereby increasing the effective local concentration of the catalyst.[6][7] This enhancement allows for a significant reduction in the overall copper concentration, which in turn minimizes cellular toxicity, a critical factor in live-cell imaging.[6][7]
Alternatively, the azide group on Sulfo-Cy5 picolyl azide can react with strained cyclooctynes, such as DBCO or BCN, via strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][9][10][11] SPAAC is highly biocompatible and is the preferred method for in vivo studies or with particularly sensitive cell types.[2][9]
These protocols will detail two primary workflows for labeling cell surface proteins:
-
Metabolic Labeling followed by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This involves metabolically incorporating an alkyne-modified monosaccharide into cell surface glycans, followed by reaction with this compound in the presence of a copper(I) catalyst.
-
Metabolic Labeling followed by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method involves metabolically incorporating an azide-modified monosaccharide into cell surface glycans, followed by a copper-free reaction with a strained alkyne-modified Sulfo-Cy5.
Data Presentation
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~648 nm | [6] |
| Emission Maximum (λem) | ~671 nm | [6] |
| Extinction Coefficient | 250,000 cm⁻¹M⁻¹ | [6] |
| Solubility | Water, DMSO, DMF | [6][10] |
Table 2: Comparison of CuAAC and SPAAC for Cell Surface Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partners | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Catalyst Required | Copper(I) | None |
| Reaction Speed | Very Fast (minutes) | Fast (minutes to hours) |
| Biocompatibility | Lower due to copper toxicity | High |
| Typical Fluorophore Concentration | 20-50 µM | 20-50 µM |
| Typical Reaction Time (on cells) | 5-15 minutes | 15-60 minutes |
| Key Advantage | Extremely fast reaction kinetics | Excellent biocompatibility, ideal for in vivo studies |
| Key Disadvantage | Potential cytotoxicity from copper catalyst | Can have higher background due to non-specific reactions of strained alkynes |
Experimental Protocols
Protocol 1: Cell Surface Glycan Labeling via Metabolic Incorporation and CuAAC
This protocol describes the metabolic incorporation of an alkyne-modified sugar into cell surface glycans, followed by labeling with this compound using a copper-catalyzed click reaction.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other suitable azido (B1232118) sugar.[12]
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate (B8700270)
-
Bovine Serum Albumin (BSA)
Procedure:
Step 1: Metabolic Labeling of Cells
-
Seed cells in an appropriate culture vessel and allow them to adhere and reach the desired confluency.
-
Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10 mM).
-
Replace the culture medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM).[12] Include a vehicle-only (DMSO) control.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans. The optimal incubation time may vary depending on the cell type and should be determined empirically.
Step 2: CuAAC Reaction with this compound
-
Prepare the following stock solutions:
-
This compound: 1 mM in DMSO
-
CuSO₄: 50 mM in sterile water
-
THPTA: 250 mM in sterile water
-
Sodium Ascorbate: 500 mM in sterile water (prepare fresh)
-
-
After metabolic labeling, gently wash the cells twice with ice-cold PBS containing 1% BSA.
-
Prepare the "Click-iT" reaction cocktail immediately before use. For a 1 mL reaction volume, mix the following in order:
-
880 µL PBS
-
10 µL this compound stock (final concentration: 10 µM)
-
100 µL of a premix containing:
-
2 µL CuSO₄ stock (final concentration: 100 µM)
-
10 µL THPTA stock (final concentration: 2.5 mM)
-
20 µL Sodium Ascorbate stock (final concentration: 10 mM)
-
-
-
Add the Click-iT reaction cocktail to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Gently wash the cells three times with ice-cold PBS containing 1% BSA.
-
The cells are now ready for imaging by fluorescence microscopy or analysis by flow cytometry.
Protocol 2: Cell Surface Glycan Labeling via Metabolic Incorporation and SPAAC
This protocol details a copper-free approach for labeling cell surface glycans. It involves the metabolic incorporation of an azide-modified sugar, followed by a reaction with a strained alkyne-conjugated Sulfo-Cy5 dye.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other suitable azido sugar[13]
-
Phosphate-Buffered Saline (PBS)
-
Sulfo-Cy5-DBCO or other strained alkyne-modified Sulfo-Cy5
-
Bovine Serum Albumin (BSA)
Procedure:
Step 1: Metabolic Labeling of Cells
-
Follow Step 1 of Protocol 1 to metabolically label cells with an azido sugar.
Step 2: SPAAC Reaction with Sulfo-Cy5-DBCO
-
Prepare a stock solution of Sulfo-Cy5-DBCO (e.g., 1 mM in DMSO).
-
After metabolic labeling, gently wash the cells twice with ice-cold PBS containing 1% BSA.
-
Dilute the Sulfo-Cy5-DBCO stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.[12]
-
Add the Sulfo-Cy5-DBCO containing medium to the cells and incubate for 30-60 minutes at 37°C, protected from light.[12] The optimal incubation time and concentration should be determined empirically.
-
Gently wash the cells three times with ice-cold PBS containing 1% BSA to remove any unreacted dye.
-
The cells are now ready for imaging or flow cytometry analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no fluorescent signal | Inefficient metabolic labeling. | Increase the concentration of the azido/alkyne sugar or the incubation time. Ensure the cell line is capable of metabolizing the sugar analog. |
| Incomplete click reaction. | For CuAAC, prepare fresh sodium ascorbate solution. Optimize the concentrations of copper and ligand. For SPAAC, increase the incubation time or the concentration of the strained alkyne probe.[4] | |
| Quenching of the fluorophore. | This can occur if the degree of labeling is too high. This is less common with cell surface labeling but can be assessed by titrating the dye concentration.[14] | |
| High background fluorescence | Incomplete removal of unreacted dye. | Increase the number and duration of washing steps after the click reaction. |
| Non-specific binding of the dye. | Include a blocking step with BSA or serum in the washing buffers. For SPAAC, some strained alkynes can react non-specifically with cellular components. Test different strained alkyne structures if background is persistent.[9] | |
| Cell death or morphological changes | Copper toxicity (CuAAC). | Decrease the concentration of CuSO₄ and/or the incubation time. Ensure a sufficient excess of the chelating ligand (e.g., THPTA) is used. The use of picolyl azide allows for a tenfold reduction in copper catalyst concentration.[6][7] |
| Toxicity of the labeling reagents. | Perform a dose-response curve for the metabolic labeling sugar and the fluorescent probe to determine the optimal, non-toxic concentrations. |
Visualizations
Caption: Workflow for cell surface protein labeling using metabolic labeling and CuAAC.
Caption: Workflow for cell surface protein labeling using metabolic labeling and SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Sulfo-Cy5 Picolyl Azide in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 Picolyl Azide (B81097) is a state-of-the-art fluorescent probe designed for the precise and efficient labeling of biomolecules in complex biological systems, including neuronal cultures and tissues. This water-soluble, far-red fluorescent dye is an analog of Cy5, making it compatible with a wide range of common fluorescence imaging instruments.[1] Its key innovation lies in the incorporation of a picolyl azide moiety, which acts as a copper-chelating group. This feature significantly accelerates the rate of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[2][3]
The enhanced kinetics of this "chelation-assisted" CuAAC allows for successful labeling with substantially lower concentrations of the copper catalyst, which is often cytotoxic.[3] This increased biocompatibility is a major advantage for live-cell imaging in sensitive preparations like primary neuronal cultures.[4] Applications in neuroscience range from the site-specific labeling of cell-surface proteins to the metabolic incorporation of labels into newly synthesized proteins and glycans, enabling detailed studies of neuronal architecture, protein trafficking, and synaptic dynamics, particularly with advanced super-resolution microscopy techniques.[5][6]
Key Applications in Neuroscience
-
High-Resolution Imaging of Synaptic Proteins: Enables precise localization of pre- and post-synaptic proteins to understand synaptic architecture and molecular organization. The brightness and photostability of the Cy5 fluorophore are ideal for super-resolution techniques like Stochastic Optical Reconstruction Microscopy (STORM).[6]
-
Live-Cell Imaging of Neuronal Processes: The enhanced biocompatibility of the chelation-assisted click reaction allows for dynamic tracking of proteins and other biomolecules on the surface of live neurons with minimal perturbation.[3][4]
-
Metabolic Labeling and Pulse-Chase Experiments: By introducing alkyne-modified metabolic precursors (e.g., non-canonical amino acids or sugars) to neurons, newly synthesized biomolecules can be tagged with Sulfo-Cy5 Picolyl Azide to visualize protein synthesis, trafficking, and turnover.[5][7]
-
Tracking Receptor Trafficking and Internalization: Provides a powerful tool to study the dynamic movement of neurotransmitter receptors on the neuronal surface, their internalization, and their trafficking through endosomal pathways, which are critical for synaptic plasticity.
Quantitative Data Summary
The use of picolyl azide chemistry offers significant quantitative advantages over conventional azide probes in biomolecular labeling.
| Parameter | Conventional Azide | This compound | Fold Improvement | Reference |
| Relative Labeling Yield (On Cells) | 1x | 2.7x - 25x | 2.7 - 25 | [4] |
| Signal-to-Noise Ratio (Metabolic Labeling) | 1x | 1.8x - 2.7x | 1.8 - 2.7 | [4] |
| Required Copper (I) Concentration | High (e.g., >100 µM) | Low (e.g., 10-40 µM) | >10-fold reduction | [3][4] |
| Signal Intensity (General CuAAC) | 1x | Up to 40x | Up to 40 | [3] |
| Localization Precision (STORM with Cy5 dyes) | N/A | ~20 nm (lateral), ~50 nm (axial) | N/A | [8] |
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Cell-Surface Protein in Cultured Hippocampal Neurons
This protocol is adapted from Uttamapinant et al., 2012 for labeling a protein of interest (POI) that has been genetically tagged with a short peptide sequence (e.g., LplA Acceptor Peptide, LAP), which can be specifically recognized and modified by an enzyme to attach a picolyl azide.
Materials:
-
Primary hippocampal neuron cultures expressing the LAP-tagged POI
-
This compound
-
Alkyne-functionalized probe
-
Engineered Lipoic Acid Ligase (LplA W37V mutant)
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Neurobasal medium and B-27 supplement
-
Hanks' Balanced Salt Solution (HBSS)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Enzymatic Picolyl Azide Ligation (PRIME):
-
Culture primary hippocampal neurons expressing the LAP-tagged POI to the desired day in vitro (DIV).
-
Prepare the PRIME reaction mix in pre-warmed Neurobasal medium:
-
5 µM LplA W37V
-
10 µM Picolyl Azide probe
-
1 mM ATP
-
1 mM MgCl2
-
-
Replace the culture medium with the PRIME reaction mix and incubate for 20-30 minutes at 37°C.
-
Wash the cells three times with warm HBSS to remove unreacted reagents.
-
-
Chelation-Assisted Click Reaction (CuAAC):
-
Prepare the click reaction cocktail. First, mix 40 µM CuSO4 with 200 µM THPTA (5:1 molar ratio) in HBSS.
-
Add 5 µM of the alkyne-probe conjugated to Sulfo-Cy5 to the CuSO4/THPTA mixture.
-
Initiate the reaction by adding 2.5 mM sodium ascorbate (freshly prepared).
-
Immediately replace the HBSS on the cells with the complete click reaction cocktail.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Wash the cells three times with warm HBSS.
-
-
Imaging:
-
Image the labeled neurons using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission ~650/670 nm).
-
For super-resolution imaging (STORM), follow the specific setup and buffer requirements for inducing photoswitching of the Cy5 dye.
-
Protocol 2: Metabolic Labeling of Newly Synthesized Proteins in Neurons
This protocol allows for the visualization of proteins synthesized over a specific time window by incorporating a non-canonical amino acid bearing an alkyne group.
Materials:
-
Primary cortical or hippocampal neuron cultures
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG) (alkyne-containing methionine analogs)
-
Methionine-free neuronal culture medium
-
This compound
-
Click chemistry reagents (as in Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
Procedure:
-
Metabolic Labeling:
-
Deplete endogenous methionine by incubating neurons in pre-warmed methionine-free medium for 30-60 minutes.
-
Replace the medium with methionine-free medium supplemented with 50-100 µM HPG.
-
Incubate for the desired labeling period (e.g., 1-4 hours) at 37°C. The duration will depend on the desired balance between signal strength and temporal resolution.
-
Wash the cells twice with warm PBS.
-
-
Fixation and Permeabilization:
-
Fix the neurons with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1, Step 2, but using 1-5 µM this compound.
-
Incubate the fixed and permeabilized cells with the cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.
-
-
Imaging:
-
Mount the coverslips and image using a confocal or super-resolution microscope. The resulting fluorescence indicates the location of proteins synthesized during the HPG incubation period.[5]
-
Visualizations
Signaling Pathway: AMPA Receptor Trafficking in Synaptic Plasticity
Experimental Workflow: Metabolic Labeling and Imaging
Logical Relationship: Advantages of Picolyl Azide Click Chemistry
References
- 1. Quantitative super-resolution imaging of pathological aggregates reveals distinct toxicity profiles in different synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Activity-dependent Protein Dynamics Define Interconnected Cores of Co-regulated Postsynaptic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Super-resolution Imaging of Chemical Synapses in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Super Resolution Microscopy of SUMO Proteins in Neurons [frontiersin.org]
- 7. Metabolic Labeling of Primary Neurons Using Carbohydrate Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Visualizing the trans-synaptic arrangement of synaptic proteins by expansion microscopy [frontiersin.org]
Troubleshooting & Optimization
How to reduce background fluorescence with Sulfo-Cy5 picolyl azide
Welcome to the technical support center for Sulfo-Cy5 picolyl azide (B81097). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence and achieve optimal results in their experiments.
Troubleshooting Guides
High background fluorescence can obscure specific signals, leading to a low signal-to-noise ratio and difficulty in interpreting results. This section provides a systematic approach to identifying and mitigating the common causes of high background when using Sulfo-Cy5 picolyl azide.
Issue: High Background Fluorescence Across the Entire Sample
Possible Causes:
-
Excessive Probe Concentration: Using too high a concentration of this compound can lead to increased non-specific binding.[1][2][3]
-
Inadequate Washing: Insufficient or improper washing steps can leave unbound fluorophores in the sample.[1][4]
-
Autofluorescence: Biological samples naturally emit light, a phenomenon known as autofluorescence, which can be a significant source of background noise.[1][3][5]
-
Suboptimal Blocking: Incomplete blocking of non-specific binding sites can lead to generalized high background.[4]
Troubleshooting Workflow:
Caption: A workflow for troubleshooting high background fluorescence.
Issue: Punctate or Speckled Background Staining
Possible Causes:
-
Dye Aggregation: Cyanine dyes like Sulfo-Cy5 have a tendency to form aggregates in aqueous solutions, which can lead to non-specific signals.[1]
-
Precipitation of the Probe: The probe may precipitate if its solubility limit is exceeded or if it is incompatible with the buffer.
-
Non-Specific Binding to Cellular Structures: The dye may bind non-specifically to certain cellular components.[4]
Troubleshooting Steps:
-
Filter the Staining Solution: Before use, centrifuge the this compound solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any aggregates and use the supernatant for staining.
-
Optimize Buffer Composition: Ensure the staining buffer is compatible with the dye. The sulfonate groups on Sulfo-Cy5 increase its water solubility, but high salt concentrations or certain additives could still cause issues.[6][7]
-
Include Detergents: Adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.05-0.1%) to the wash buffer can help to reduce non-specific binding and remove aggregates.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using this compound?
A1: Background fluorescence can originate from several sources, which can be broadly categorized as:
-
Intrinsic Factors (Autofluorescence): Biological samples naturally contain molecules like collagen, elastin, and flavins that fluoresce, contributing to background noise.[1]
-
Extrinsic Factors (Probe-Related): These include non-specific binding of the this compound to cellular components, incomplete removal of unbound dye during washing steps, and the formation of dye aggregates.[1][5]
-
Instrumental Factors: Issues such as excitation light leakage and camera noise can also contribute to the overall background signal.[1][5]
Q2: How can I reduce autofluorescence in my samples?
A2: To minimize autofluorescence, consider the following strategies:
-
Use a Quenching Agent: Commercially available autofluorescence quenching agents can be applied to the sample.
-
Spectral Unmixing: If your imaging system supports it, you can acquire images in multiple spectral channels and use software to subtract the autofluorescence signal.
-
Choose the Right Fluorophore: Sulfo-Cy5 operates in the far-red spectrum (Ex/Em: ~651/670 nm), which is advantageous as autofluorescence is typically lower at longer wavelengths.[6][8]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration is highly application-dependent. It is crucial to perform a concentration titration to find the ideal balance between signal intensity and background. A typical starting concentration for cell-based imaging is around 5 µM, but this may need to be adjusted.[9]
Q4: How can I ensure the complete removal of unbound this compound?
A4: Thorough washing is critical.[4] Increase the number and duration of wash steps. Using a wash buffer containing a mild detergent (e.g., 0.1% Tween-20 in PBS) can also improve the removal of non-specifically bound dye. For purification of labeled biomolecules, size-exclusion chromatography (e.g., Sephadex G25) or dialysis can be effective.[10]
Q5: What are the advantages of using a picolyl azide-functionalized dye like this compound?
A5: The picolyl azide moiety incorporates a copper-chelating motif.[11][12] This increases the effective concentration of the copper(I) catalyst at the reaction site, leading to a significant increase in the rate of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[11] This allows for a reduction in the required copper catalyst concentration, which in turn improves the biocompatibility of the labeling protocol by minimizing copper-induced toxicity.[9]
Quantitative Data Summary
The following table provides a general guideline for optimizing experimental parameters to reduce background fluorescence. The "Relative Background" is a qualitative measure, where lower values indicate less background.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| This compound Concentration | 10 µM | 5 µM | 1 µM | Lower concentrations generally lead to reduced non-specific binding and lower background. |
| Relative Background | High | Medium | Low | |
| Number of Washes (5 min each) | 1 | 3 | 5 | Increasing the number of washes helps to remove unbound dye more effectively.[4] |
| Relative Background | High | Medium | Low | |
| Tween-20 in Wash Buffer | 0% | 0.05% | 0.1% | A mild detergent helps to reduce non-specific hydrophobic interactions.[4] |
| Relative Background | High | Medium | Low | |
| Blocking Time | 15 min | 30 min | 60 min | Longer blocking times can more effectively saturate non-specific binding sites.[4] |
| Relative Background | High | Medium | Low |
Experimental Protocols
Protocol: General Staining Protocol for Cultured Cells with this compound (Click Chemistry)
This protocol provides a starting point for labeling alkyne-modified biomolecules in fixed cells.
1. Cell Culture and Fixation: a. Plate cells on coverslips and culture under desired conditions. b. Wash cells twice with PBS. c. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. d. Wash cells three times with PBS for 5 minutes each.
2. Permeabilization (for intracellular targets): a. Incubate cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[9] b. Wash cells three times with PBS for 5 minutes each.
3. Click Chemistry Reaction: a. Prepare the Click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
- PBS (to 500 µL)
- This compound (from a stock solution, final concentration 1-5 µM)
- Copper(II) Sulfate (CuSO₄) (e.g., final concentration 50 µM)
- Reducing Agent (e.g., sodium ascorbate, final concentration 500 µM) b. Remove the wash buffer from the cells and add the Click reaction cocktail. c. Incubate for 30-60 minutes at room temperature, protected from light.
4. Washing: a. Remove the reaction cocktail. b. Wash the cells three to five times with PBS containing 0.05% Tween-20 for 5 minutes each. c. Perform a final wash with PBS.
5. Mounting and Imaging: a. Mount the coverslip on a microscope slide using an anti-fade mounting medium. b. Image the sample using appropriate laser lines and emission filters for Sulfo-Cy5 (Excitation/Emission: ~651/670 nm).
Caption: A general experimental workflow for cell staining.
References
- 1. benchchem.com [benchchem.com]
- 2. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 12. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Sulfo-Cy5 Picolyl Azide Labeling Efficiency
Welcome to the technical support center for Sulfo-Cy5 picolyl azide (B81097) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing your click chemistry experiments. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 picolyl azide and how does it differ from a standard azide?
This compound is a fluorescent probe used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. It features a water-soluble Sulfo-Cy5 dye for detection and a picolyl azide functional group for reaction with alkyne-modified molecules.[1] The key difference from a standard azide is the picolyl moiety, which contains a copper-chelating motif.[2] This motif raises the effective concentration of the copper(I) catalyst at the reaction site, dramatically increasing the reaction rate.[2]
Q2: What are the main advantages of using this compound?
The primary advantage is a significant increase in the rate of the CuAAC reaction. This allows for:
-
Reduced Catalyst Concentration: The required copper catalyst concentration can be reduced by at least tenfold without sacrificing labeling efficiency, which is crucial for minimizing copper-induced toxicity in live-cell imaging and preserving the integrity of sensitive biomolecules.[2]
-
Increased Sensitivity: The enhanced reaction kinetics lead to a substantial increase in the sensitivity of alkyne detection, which is particularly valuable for labeling low-abundance targets.[2]
-
Faster Reactions: Labeling can be achieved more rapidly, shortening experimental timelines.
Q3: What are the optimal storage and handling conditions for this compound?
For long-term stability, this compound should be stored at -20°C, desiccated, and protected from light.[3] When preparing stock solutions, use anhydrous DMSO or DMF. Aqueous solutions of the probe should be used immediately due to the potential for hydrolysis.
Q4: Is the fluorescence of Sulfo-Cy5 affected by pH?
The fluorescence intensity of Sulfo-Cy5 is largely independent of pH in the range of 4 to 10, which encompasses typical click chemistry reaction conditions.[2]
Q5: Which buffers should I use for the labeling reaction?
It is critical to use non-amine-containing buffers, as primary amines (e.g., in Tris buffer) will compete with the target molecule for reaction with the azide. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.
Data Presentation: Optimizing Reaction Components
The efficiency of this compound labeling is highly dependent on the concentrations and ratios of the reaction components. The following tables provide recommended starting concentrations for optimization.
| Component | Recommended Concentration Range | Key Considerations |
| This compound | 1.1 - 2 fold molar excess over alkyne | A slight excess can help drive the reaction to completion. |
| Alkyne-modified Biomolecule | Dependent on the experiment | Should be at a concentration that allows for effective detection. |
| Copper(II) Sulfate (B86663) (CuSO₄) | 50 µM - 500 µM | Higher concentrations can increase reaction rate but also potential for biomolecule damage. |
| Ligand (e.g., THPTA) | 1:1 to 5:1 (Ligand:Copper) | Essential for stabilizing the Cu(I) catalyst and accelerating the reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM - 10 mM | Must be prepared fresh to ensure the reduction of Cu(II) to the active Cu(I) state. |
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components.
| Parameter | Condition A: Standard Azide | Condition B: Picolyl Azide | Outcome |
| Copper (CuSO₄) Concentration | 100 µM | 10 µM | Picolyl azide achieves a comparable or higher reaction rate with a 10-fold lower copper concentration. |
| Reaction Time to Completion | > 30 minutes | < 5 minutes | The picolyl azide significantly accelerates the reaction. |
| Signal Intensity | Baseline | Up to 40-fold increase | The enhanced efficiency of the picolyl azide leads to a much stronger signal.[4] |
Table 2: Comparison of Standard Azide vs. Picolyl Azide Labeling Efficiency.
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a starting point for labeling an alkyne-modified protein. Optimization of component concentrations is recommended.
1. Reagent Preparation:
-
Protein Solution: Prepare the alkyne-modified protein in a non-amine-containing buffer (e.g., 100 mM PBS, pH 7.4).
-
This compound Stock (10 mM): Dissolve the lyophilized powder in anhydrous DMSO.
-
Copper(II) Sulfate Stock (20 mM): Dissolve CuSO₄ in deionized water.
-
THPTA Ligand Stock (100 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate (B8700270) Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water.
2. Reaction Setup (for a 100 µL final volume): a. In a microcentrifuge tube, combine:
- Aliquot of protein solution (to a final concentration of 10-50 µM)
- Buffer to bring the volume to 85 µL b. Add 2 µL of 10 mM this compound stock (final concentration: 200 µM). c. In a separate tube, premix the catalyst:
- 1 µL of 20 mM CuSO₄
- 2 µL of 100 mM THPTA Let this mixture stand for 1-2 minutes. d. Add 3 µL of the premixed catalyst to the reaction tube. e. Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution (final concentration: 10 mM).
3. Incubation and Purification: a. Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. b. Purify the labeled protein using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents.
Mandatory Visualizations
Caption: General experimental workflow for biomolecule labeling using this compound.
Troubleshooting Guides
Problem: Low or No Labeling Efficiency
This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Caption: Troubleshooting workflow for low yield in CuAAC reactions.[5]
Q&A for Troubleshooting
Q: My reaction mixture turned cloudy or has a precipitate. What happened? A: This could be due to the precipitation of copper salts. This can occur if the sodium ascorbate is added to the copper sulfate solution before the stabilizing ligand (e.g., THPTA). Always premix the copper and ligand before adding them to the reaction mixture. It could also indicate that your biomolecule is precipitating, in which case you may need to adjust the buffer composition or protein concentration.
Q: I'm observing side products. What is the most common side reaction? A: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[6] This is often caused by an excess of oxygen in the reaction. Degassing your solvents and buffers before use can help minimize this.
Q: Can I perform this labeling on live cells? A: Yes, the high efficiency of this compound makes it well-suited for live-cell labeling as it allows for the use of low, less toxic concentrations of copper (e.g., 10-50 µM).[7] It is crucial to optimize the copper concentration to find a balance between labeling efficiency and cell viability.
Visualizing Metabolic Labeling and Detection
The following diagram illustrates a common application of this compound in a two-step metabolic labeling experiment.
Caption: Workflow for metabolic labeling and subsequent detection using click chemistry.[4][8]
References
- 1. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 2. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 8. jenabioscience.com [jenabioscience.com]
Technical Support Center: Troubleshooting Click Chemistry Experiments
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a focus on troubleshooting low signal intensity.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common problems that can lead to low signal intensity in your click chemistry experiments.
Issue 1: Weak or No Fluorescent Signal
Question: I am observing a very low or no fluorescent signal after performing my click chemistry labeling experiment. What are the potential causes and how can I resolve this?
Answer: A weak or nonexistent signal in a click chemistry experiment can stem from several factors, ranging from the reagents to the reaction conditions and finally to the detection method. A systematic troubleshooting approach is the most effective way to identify and solve the issue.
A logical workflow for troubleshooting low signal intensity is presented below.
Quantitative Data Summary
Optimizing the concentrations and ratios of reaction components is crucial for achieving a strong signal. Below are tables summarizing recommended starting points and ranges for key reagents in a typical CuAAC reaction for biomolecule labeling.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Starting Concentration | Recommended Range | Rationale |
| Alkyne-modified Biomolecule | 20-200 µM | Varies based on experiment | The concentration of the molecule to be labeled. |
| Azide-Reporter | 1.5x molar excess to alkyne | 2-10x molar excess to alkyne[1] | A slight excess of the labeling reagent can drive the reaction to completion. Titrate to find the optimal signal-to-noise ratio.[1] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 200 µM | 50 µM - 1 mM[1] | The source of the copper catalyst. Higher concentrations can be toxic to cells. |
| Sodium Ascorbate | 400 µM | 0.5 mM - 15 mM[2][3] | Reducing agent to generate and maintain the active Cu(I) state. Should be in excess of CuSO₄.[4] |
| Copper Ligand (e.g., THPTA, BTTAA) | 200 µM | 250 µM - 5 mM[1] | Stabilizes the Cu(I) ion, improves reaction efficiency, and reduces cytotoxicity.[5] |
Table 2: Key Reaction Ratios
| Ratio | Recommended Range | Rationale |
| Ligand : Copper | 1:1 to 5:1[6] | Stabilizes Cu(I) and accelerates the reaction. An excess of ligand can sometimes be inhibitory.[6] |
| Alkyne : Azide | 1:1 to 1:5 | A slight excess of one reagent can help drive the reaction to completion.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper catalyst and why is its oxidation state important?
A1: The copper catalyst, specifically in its +1 oxidation state (Cu(I)), is essential for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6] Cu(I) catalyzes the formation of a stable triazole ring from an azide and an alkyne. The Cu(II) state is inactive in this catalytic cycle. Therefore, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce the more stable Cu(II) (from sources like CuSO₄) to the active Cu(I) state and to regenerate it if it gets oxidized during the reaction.[4]
Q2: My sodium ascorbate solution is slightly yellow. Can I still use it?
A2: It is strongly recommended to always use a freshly prepared sodium ascorbate solution.[5] A yellow or brownish color indicates oxidation of the ascorbate, which will render it less effective as a reducing agent. An insufficient concentration of active reducing agent will lead to a low concentration of the active Cu(I) catalyst and consequently, a poor reaction yield and low signal.
Q3: What is the purpose of a ligand in the click reaction?
A3: A ligand, such as THPTA or BTTAA, plays a crucial role in stabilizing the active Cu(I) catalyst.[5] This stabilization prevents the disproportionation and oxidation of Cu(I) to the inactive Cu(II) state.[7] Furthermore, the ligand can accelerate the reaction rate and reduce the cytotoxicity of copper in experiments involving living cells.[8]
Q4: Can the solvent system affect my click reaction?
A4: Yes, the choice of solvent can significantly impact the efficiency of the click reaction. While the reaction is known to work well in aqueous environments, the solubility of the reactants can be a limiting factor.[9] Co-solvents such as DMSO, DMF, or t-BuOH are often used to ensure all components remain in solution.[10] The reaction is generally tolerant of a wide pH range, typically between 4 and 11.[10]
Q5: I see a precipitate in my reaction tube. What could it be?
A5: A precipitate can sometimes form during the reaction. This could be due to the low solubility of your azide or alkyne-modified biomolecule in the chosen solvent system. In some cases, heating the reaction mixture briefly can help dissolve the precipitate.[2][11] It is also possible that the precipitate is a result of the copper catalyst complexing with components of the reaction mixture.
Q6: How can I improve the signal-to-noise ratio in my fluorescence imaging?
A6: To improve the signal-to-noise ratio, you can either increase the signal or decrease the background noise. To increase the signal, ensure your click reaction is optimized for high efficiency as described in the troubleshooting guide. To decrease background noise, consider the following:
-
Thorough washing: After the click reaction, wash your sample adequately to remove any unreacted fluorescent azide/alkyne probe.[5]
-
Blocking: For cell-based assays, use a blocking buffer (e.g., BSA) to prevent non-specific binding of your fluorescent probe.[5]
-
Appropriate controls: Always include negative controls (e.g., no azide/alkyne, no copper catalyst) to assess the level of background fluorescence.[1]
-
Antifade reagents: Use a mounting medium containing an antifade reagent to minimize photobleaching during imaging.[12]
Experimental Protocols
Protocol 1: General Procedure for Fluorescent Labeling of Biomolecules via CuAAC
This protocol provides a general framework for labeling alkyne-modified biomolecules with an azide-functionalized fluorescent dye. Optimization of concentrations and incubation times may be necessary for specific applications.
Materials:
-
Alkyne-modified biomolecule
-
Azide-functionalized fluorescent dye
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Copper ligand (e.g., THPTA or BTTAA)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, TEAA buffer, pH 7.0-7.5)
-
Deionized water
-
Inert gas (optional, for deoxygenation)
Procedure:
-
Prepare Stock Solutions:
-
Azide-fluorophore: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [2]
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 50 µM).
-
Add the azide-fluorophore stock solution to achieve the desired final concentration (e.g., 1.5 to 5-fold molar excess over the alkyne-biomolecule). Vortex briefly.
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and ligand stock solutions. For example, mix equal volumes of 20 mM CuSO₄ and 50 mM ligand to get a 1:2.5 copper-to-ligand ratio. Add the catalyst premix to the reaction tube to achieve the desired final copper concentration (e.g., 200 µM).
-
(Optional but recommended) Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for 5-10 minutes to remove dissolved oxygen.[10][2]
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of at least 2-fold molar excess over the copper concentration (e.g., 1 mM). Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour. The optimal time and temperature may vary depending on the specific reactants. Protect the reaction from light if using a light-sensitive fluorophore.
-
-
Purification:
-
Purify the labeled biomolecule from excess reagents. The purification method will depend on the nature of the biomolecule and may include precipitation (e.g., with acetone (B3395972) or ethanol (B145695) for oligonucleotides), size exclusion chromatography, or dialysis.[2][11]
-
Protocol 2: In Situ Fluorescent Labeling of Cellular Components
This protocol provides a general method for labeling newly synthesized biomolecules (e.g., proteins or DNA) in cultured cells that have been metabolically labeled with an azide or alkyne analog.
Materials:
-
Cells cultured on coverslips or in plates, metabolically labeled with an azide or alkyne analog.
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Click-iT® reaction cocktail components (or individual reagents as in Protocol 1)
Procedure:
-
Cell Preparation:
-
Wash the metabolically labeled cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific background staining.[5]
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by combining the azide/alkyne-fluorophore, CuSO₄, a copper ligand, and a reducing agent (sodium ascorbate) in a buffer.
-
Remove the blocking buffer from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[1]
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three to five times with PBS, potentially containing a mild detergent like Tween-20.[1]
-
(Optional) Counterstain for nuclei (e.g., with DAPI or Hoechst) or other cellular components if desired.
-
-
Imaging:
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
Sulfo-Cy5 picolyl azide stability and storage issues
Welcome to the technical support center for Sulfo-Cy5 Picolyl Azide (B81097). This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Sulfo-Cy5 picolyl azide?
For long-term stability, this compound should be stored at -20°C in the dark.[1][2][3][4][5] While it is shipped at ambient temperature[1][2][4][5], prolonged exposure to light should be avoided.[3] For solutions, it is best to prepare fresh or store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.
Q2: What is the shelf life of this compound?
When stored correctly at -20°C and protected from light, the shelf life is generally between 12 to 24 months from the date of receipt.[2][3][4][5]
Q3: In which solvents is this compound soluble?
This compound is soluble in water, DMSO, and DMF.[1][5] The presence of the sulfonate (Sulfo) group enhances its water solubility.[1]
Q4: What are the spectral properties of this compound?
The spectral properties are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum (λabs) | ~647-651 nm | [1][4][5] |
| Emission Maximum (λem) | ~663-671 nm | [1][4][5] |
| Extinction Coefficient (ε) | ~250,000 - 271,000 L⋅mol-1⋅cm-1 | [1][3] |
Q5: What is the advantage of the picolyl azide moiety?
The picolyl azide group contains a copper-chelating motif. This feature increases the effective concentration of the copper(I) catalyst at the reaction site, which can significantly accelerate the rate of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] This allows for the use of lower copper concentrations, which can be beneficial for cell viability in live-cell imaging experiments.[6]
Troubleshooting Guide
This section addresses common problems encountered during experiments using this compound.
Issue 1: Low or No Fluorescent Signal
Possible Causes:
-
Degradation of the dye: Cy5 dyes can be sensitive to harsh chemical conditions. They are known to be unstable in strongly basic environments (e.g., ammonia) and can be degraded by hydroxide (B78521) ions.[7] Very low pH conditions, such as TFA treatment, might also compromise the dye's integrity.[8]
-
Inefficient click reaction: The CuAAC reaction requires an active Cu(I) catalyst. Oxidation of Cu(I) to Cu(II) will halt the reaction.
-
Incorrect buffer composition: Buffers containing primary amines (e.g., Tris) can react with some labeling reagents if you are using an NHS ester version of the dye.
-
Photobleaching: Like all fluorophores, Cy5 is susceptible to photobleaching upon intense or prolonged exposure to excitation light.
Solutions:
-
pH control: Maintain a pH between 4 and 10 for the dye itself. For conjugation reactions, ensure the pH is compatible with both the dye and your biomolecule.
-
Fresh catalyst: Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) to ensure a sufficient supply of Cu(I).
-
Buffer selection: Use non-amine-containing buffers like PBS or HEPES for conjugation reactions where applicable.
-
Minimize light exposure: Protect the dye from light during storage and incubation steps. Use anti-fade reagents in your imaging media.
Issue 2: High Background Signal
Possible Causes:
-
Excess unreacted dye: Insufficient purification after the labeling reaction can leave a high concentration of unbound this compound.
-
Non-specific binding: The dye or your labeled biomolecule may be binding non-specifically to other components in your sample.
Solutions:
-
Thorough purification: Use appropriate purification methods such as size exclusion chromatography, dialysis, or filtration columns to effectively remove all unreacted dye.
-
Blocking steps: For imaging applications, include a blocking step (e.g., with BSA) to reduce non-specific binding to surfaces.
-
Washing: Increase the number and duration of washing steps after the labeling incubation.
Experimental Workflow & Protocols
General Workflow for Labeling with this compound
The following diagram illustrates a typical workflow for labeling an alkyne-modified biomolecule with this compound via a CuAAC reaction.
Caption: General workflow for CuAAC labeling.
Detailed Protocol: Labeling of an Alkyne-Modified Protein
This protocol is a starting point and may require optimization for specific proteins.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or nuclease-free water
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) (Na-Asc) solution (e.g., 100 mM in water, prepare fresh )
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO or water to create a 10 mM stock solution.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Prepare Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. For example, mix 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA. This premix helps to stabilize the Cu(I) ion.
-
-
Set up the Reaction:
-
In a reaction tube, add your alkyne-modified protein to its final desired concentration (e.g., 10-50 µM).
-
Add the this compound stock solution to the protein solution. A 5- to 10-fold molar excess of the dye over the protein is a good starting point.
-
Add the CuSO₄/THPTA premix to a final concentration of 100-250 µM copper.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2.5 mM.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted dye and catalyst components. For proteins, a desalting column (size exclusion chromatography) is a common and effective method. Dialysis can also be used.
-
-
Analysis:
-
Confirm successful labeling by measuring the absorbance of the purified product at 280 nm (for protein) and ~650 nm (for Cy5).
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.
-
Logical Troubleshooting Flow
If you encounter issues, the following decision tree can help diagnose the problem.
References
- 1. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 2. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cy5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Improving signal-to-noise ratio with Sulfo-Cy5 picolyl azide
Welcome to the technical support center for Sulfo-Cy5 picolyl azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to help you improve the signal-to-noise ratio in your experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy5 picolyl azide and how does it improve my signal?
This compound is a fluorescent probe used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. It has two key features that enhance experimental outcomes:
-
Picolyl Azide Moiety: This component contains a copper-chelating motif. This structure effectively increases the local concentration of the copper(I) catalyst at the site of the reaction, which significantly accelerates the rate of the click reaction.[1][2] This increased efficiency allows for a reduction in the overall copper concentration needed, which in turn minimizes copper-induced cytotoxicity in live-cell imaging and reduces background noise.[2][3]
-
Sulfo-Cy5 Dye: The "Sulfo" modification on the Cy5 dye adds sulfonate groups, which greatly increases its water solubility.[4][5] This hydrophilicity helps to prevent the non-specific binding that can occur with more hydrophobic dyes, leading to lower background fluorescence and a better signal-to-noise ratio.[4][6]
Q2: How much of an improvement in signal can I expect with this compound compared to a standard azide?
The use of a picolyl azide can lead to a substantial increase in signal intensity. Studies have shown that replacing a conventional non-chelating azide with a picolyl azide can boost the cell labeling signal by as much as 4- to 38-fold.[1] When accounting for enzymatic ligation efficiency, this represents a 2.7- to 25-fold increase in specific protein signal on living cells.[1]
Q3: What are the excitation and emission maxima for Sulfo-Cy5?
The spectral properties of Sulfo-Cy5 are nearly identical to the standard Cy5 dye. The approximate excitation maximum is around 647-651 nm, and the emission maximum is around 663-670 nm.[2][4]
Troubleshooting Guide
Problem 1: High Background Fluorescence
High background can obscure your signal and make data interpretation difficult. Here are some common causes and solutions:
| Cause | Solution |
| Excess unbound probe | Increase the number and duration of wash steps after incubation with this compound. Gentle agitation during washing can also improve the removal of unbound dye. |
| Non-specific binding of the dye | While the "sulfo" group reduces hydrophobicity, some non-specific binding can still occur. Ensure you are using a blocking agent (e.g., BSA) in your buffers. You can also try optimizing the concentration of the this compound; start with the recommended concentration and titrate down if the background is high.[7] |
| Autofluorescence of cells or medium | Image an unstained control sample to assess the level of autofluorescence. If it is high, you may need to use a different cell culture medium for imaging or use software-based background correction. Using a far-red dye like Cy5 already helps to minimize issues with autofluorescence, which is more common in the blue and green regions of the spectrum. |
| Contaminated reagents or buffers | Prepare fresh buffers and solutions. Ensure all reagents are of high purity. |
Problem 2: Weak or No Signal
A faint or absent signal can be frustrating. Consider these potential issues:
| Cause | Solution |
| Inefficient click reaction | - Copper concentration: While picolyl azide allows for lower copper concentrations, there is still an optimal range. You may need to titrate the copper concentration to find the best balance between signal and toxicity.[7]- Copper oxidation: The active catalyst is copper(I). Ensure that a reducing agent, such as sodium ascorbate (B8700270) or THPTA, is included in your reaction cocktail to maintain copper in its +1 oxidation state.[8]- Ligand choice: Copper-chelating ligands like THPTA or BTTAA can further enhance reaction rates and protect cells.[1][3] |
| Low abundance of the target molecule | If you are trying to detect a low-abundance protein or biomolecule, you may need to consider signal amplification techniques.[9] |
| Incorrect filter sets on the microscope | Verify that the excitation and emission filters on your fluorescence microscope are appropriate for the spectral properties of Cy5. |
| Photobleaching | Minimize the exposure of your sample to the excitation light. Use the lowest laser power necessary to obtain a good signal and reduce the exposure time. |
Quantitative Data Summary
The following table summarizes the reported improvement in cell labeling signal when using a picolyl azide compared to a conventional azide under different copper concentrations with the ligand THPTA.
| Copper Concentration | Fold Increase in Signal (Picolyl vs. Conventional Azide) |
| 10 µM | ~25-fold |
| 40 µM | ~10-fold |
| 100 µM | ~2.7-fold |
Data adapted from Uttamapinant et al., 2012.[1]
Experimental Protocols
Detailed Protocol for Cell Labeling with this compound
This protocol is a general guideline for labeling alkyne-modified biomolecules in fixed and permeabilized cells. Optimization may be required for your specific cell type and experimental setup.
1. Cell Seeding and Alkyne Labeling: a. Seed your cells on coverslips at an appropriate density. b. Culture the cells and introduce the alkyne-containing metabolic label (e.g., an alkyne-modified amino acid or nucleoside) into the culture medium. c. Incubate for a sufficient period to allow for incorporation into the biomolecules of interest.
2. Cell Fixation and Permeabilization: a. Remove the culture medium and wash the cells twice with PBS. b. Fix the cells by incubating with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature. c. Wash the cells twice with 3% BSA in PBS. d. Permeabilize the cells by incubating with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[10]
3. Click-iT® Plus Reaction: a. Prepare the Click-iT® Plus reaction cocktail immediately before use. For a single coverslip, mix the following in order:
- 440 µL of 1X Click-iT® reaction buffer
- 10 µL of Copper Protectant
- 1.2 µL of this compound (from a stock solution)
- 50 µL of 1X Click-iT® EdU buffer additive b. Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS. c. Add the Click-iT® Plus reaction cocktail to the cells and ensure it is evenly distributed. d. Incubate for 30 minutes at room temperature, protected from light. e. Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.
4. Counterstaining and Imaging: a. If desired, counterstain the nuclei with a suitable dye (e.g., Hoechst 33342). b. Wash the cells twice with PBS. c. Mount the coverslip onto a microscope slide with an appropriate mounting medium. d. Image the cells using a fluorescence microscope with filter sets appropriate for Cy5 and any other dyes used.
Visualizations
Caption: A typical experimental workflow for cell labeling using this compound.
References
- 1. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Click-based amplification: designed to facilitate various target labelling modes with ultralow background amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rheniumbio.co.il [rheniumbio.co.il]
Copper-Free Click Chemistry Technical Support Center: Alternatives to Sulfo-Cy5
Welcome to the technical support center for copper-free click chemistry alternatives to Sulfo-Cy5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed protocols for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using copper-free click chemistry over traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
Copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, offers several key advantages, particularly for biological applications:
-
Biocompatibility: These reactions do not require a cytotoxic copper catalyst, making them suitable for use in living cells and in vivo studies without causing cellular toxicity.[1][2][3]
-
High Specificity: The reactions are highly selective, with minimal side reactions with functional groups found in complex biological systems.[3][4][5]
-
Mild Reaction Conditions: Copper-free click chemistry proceeds efficiently at physiological temperature and pH, preserving the integrity of sensitive biomolecules.[5][6][7]
Q2: What are the primary copper-free click chemistry alternatives to Sulfo-Cy5 azide (B81097)?
The two most prominent alternatives are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation.[3][8]
-
SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN, DIFO) that reacts with an azide-modified molecule.[][10]
-
IEDDA involves a rapid reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[4][11][12]
Q3: Which strained alkyne should I choose for my SPAAC reaction?
The choice of strained alkyne depends on the desired reaction kinetics and the specific requirements of your experiment.[5]
-
DBCO (Dibenzocyclooctyne): Widely used due to its high reactivity and stability.[5][10][13]
-
BCN (Bicyclononyne): Also highly reactive and may offer greater stability in the presence of nucleophiles like thiols compared to DBCO.[5][13]
-
DIFO (Difluorinated cyclooctyne): Electron-withdrawing fluorine groups increase the reaction rate.[2][14]
Q4: When should I choose IEDDA over SPAAC?
IEDDA is the preferred choice when extremely fast reaction kinetics are required, for instance, in applications involving low reactant concentrations or the study of rapid biological processes in vivo.[12][15] The reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known.[4][12]
Troubleshooting Guides
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Problem | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal Buffer Choice: Buffer systems can influence SPAAC kinetics. Phosphate-Buffered Saline (PBS) may result in slower reaction rates compared to HEPES.[16] | Switch to a different buffer system. HEPES buffer (pH 7) has been shown to yield higher reaction rates.[16] |
| Unfavorable pH: The reaction rate is pH-dependent, with higher pH values generally accelerating the reaction.[16] | Optimize the reaction buffer pH, typically within a range of 7.0 to 8.5, ensuring it is compatible with your biomolecule's stability.[16] | |
| Presence of Competing Azides: Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule.[16] | Ensure all buffers and solutions are free of sodium azide.[16] | |
| Low Reagent Concentration Due to Poor Solubility: Hydrophobic cyclooctynes may have limited solubility in aqueous buffers.[16] | Add a minimal amount of a compatible organic co-solvent like DMSO (typically <10%) to improve solubility.[16] | |
| Non-Specific Labeling / Side Reactions | Reaction with Thiols: Some cyclooctynes can react with reduced cysteine residues.[17] | If your protein has free cysteines, consider using a more thiol-stable cyclooctyne or temporarily blocking the cysteine residues. |
| Reaction with Buffer Components: Highly reactive cyclooctynes could potentially interact with certain buffer components. | Use high-purity, well-characterized buffer reagents. If non-specific labeling is observed, simplifying the buffer system may help identify the cause.[16] |
Inverse-Electron-Demand Diels-Alder (IEDDA)
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Instability of Reactants: TCO is sensitive to light and can isomerize to the less reactive cis-cyclooctene. Tetrazines can degrade under certain conditions.[12] | Protect TCO-containing reagents from light. Prepare tetrazine solutions fresh and store them appropriately. |
| Formation of Metastable Intermediates: The initial reaction product, a dihydropyridazine (B8628806), can be unstable and may not be the desired final product.[18][19] | The dihydropyridazine can be converted to a stable pyridazine (B1198779) through oxidation, which can be achieved by heating in an aqueous solution in the presence of air.[18] | |
| Fluorescence Quenching | Intermediate Product Quenching: The dihydropyridazine intermediate formed in the reaction of TCO with some fluorogenic tetrazine dyes can be weakly fluorescent, leading to an initial drop in signal.[19] | Be aware that the fluorescence intensity may change over time. Allow sufficient time for the reaction to proceed to the final, more stable and fluorescent pyridazine product if applicable. |
| Steric Hindrance | Bulky Substituents: Sterically hindering substituents on either the tetrazine or the dienophile can reduce the reaction rate.[20] | When designing your experiment, choose labeling sites that are sterically accessible. |
Quantitative Data Summary
| Reaction Type | Reagent 1 | Reagent 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | DBCO | Azide | ~0.1 - 1.0 | Widely used, good balance of reactivity and stability.[15] |
| BCN | Azide | ~0.1 - 1.0 | High reactivity, potentially more stable to thiols than DBCO.[5] | |
| DIFO | Azide | Up to 0.1 | Faster than first-generation cyclooctynes due to fluorine substitution.[2][14] | |
| IEDDA | TCO | Tetrazine | 800 - 30,000+ | Extremely fast kinetics, ideal for in vivo applications and low concentration labeling.[15] |
| Norbornene | Tetrazine | ~1 - 10 | Slower than TCO but still a viable option for many applications.[20] |
Experimental Protocols
Protocol 1: Site-Specific Antibody Labeling via SPAAC
This protocol describes the labeling of an antibody containing a genetically incorporated azide-bearing unnatural amino acid with a DBCO-functionalized dye.
Materials:
-
Azide-modified antibody in PBS (pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Ensure the azide-modified antibody is in a suitable buffer like PBS at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 10-20 mM stock solution of the DBCO-dye in anhydrous DMSO immediately before use.[21]
-
Labeling Reaction: a. To the antibody solution, add a 2-4 fold molar excess of the DBCO-dye stock solution.[22] b. Gently mix the reaction components. c. Incubate the reaction at room temperature for 4-12 hours or overnight at 4°C.[22] For light-sensitive dyes, protect the reaction from light.[6]
-
Purification: a. Remove the excess, unreacted DBCO-dye using a spin desalting column equilibrated with PBS.[22] b. Repeat the purification step if necessary to ensure complete removal of the free dye.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for the protein) and the appropriate wavelength for the dye (e.g., ~650 nm for Cy5).
Protocol 2: Protein-Protein Conjugation via IEDDA
This protocol outlines the conjugation of two proteins that have been separately functionalized with TCO and tetrazine.
Materials:
-
Protein A
-
Protein B
-
TCO-NHS ester
-
Tetrazine-NHS ester
-
PBS, pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO
-
Spin desalting columns
Procedure:
-
Protein A Functionalization with TCO: a. Prepare a solution of Protein A in PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.[21] b. Add 1 M NaHCO₃ to the protein solution to raise the pH to ~8.3. c. Dissolve the TCO-NHS ester in anhydrous DMSO immediately before use. d. Add a 10-20 fold molar excess of the TCO-NHS ester solution to the protein solution.[23] e. Incubate for 60 minutes at room temperature.[23] f. Purify the TCO-functionalized Protein A using a spin desalting column to remove excess reagent.[23]
-
Protein B Functionalization with Tetrazine: a. Follow the same procedure as in step 1, but use the Tetrazine-NHS ester with Protein B.
-
IEDDA Ligation: a. Mix the purified TCO-Protein A and Tetrazine-Protein B in a 1:1 molar ratio in PBS. A slight excess of the tetrazine-functionalized protein can be used.[21] b. Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.[23][24]
-
Analysis and Purification: a. Monitor the reaction progress by observing the disappearance of the tetrazine's color or by SDS-PAGE. b. If necessary, the final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[21]
Visualizations
References
- 1. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alfa Chemistry Expands Selection of Click Chemistry Reagents: DBCO, BCN, and Tetrazines Included [bio-itworld.com]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Minimizing cell toxicity in copper-catalyzed labeling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize cell toxicity during copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the copper catalyst toxic to my cells?
A1: The cytotoxicity of the copper (I) catalyst in CuAAC reactions is a significant concern for live-cell applications.[1][2] The primary mechanism of toxicity is the generation of reactive oxygen species (ROS) through the interaction of Cu(I), ascorbate (B8700270) (a common reducing agent), and oxygen.[3][4][5] These ROS can damage cellular components like proteins, lipids, and nucleic acids, leading to apoptosis and cell lysis.[5][6][7] Additionally, excess intracellular copper can bind to proteins non-specifically, disrupting their function.[8]
Q2: How can I reduce copper-induced cell toxicity?
A2: Several strategies can be employed to mitigate copper's toxic effects:
-
Use Copper-Chelating Ligands: Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are crucial.[3][4] These ligands stabilize the active Cu(I) state, accelerate the reaction rate (allowing for lower copper concentrations), and protect cells by sequestering copper ions and intercepting ROS.[4][9][10][11] A 5:1 ligand-to-copper ratio is often recommended to ensure cell protection.[12][13]
-
Optimize Reagent Concentrations: It is critical to use the lowest possible concentration of copper that still provides efficient labeling. Titrating the copper sulfate (B86663) concentration, typically in the 10-100 µM range, is recommended.[3][4][14]
-
Minimize Reaction Time: Compared to copper-free methods that can take up to an hour, ligand-accelerated copper-catalyzed reactions can achieve effective labeling in as little as 3-5 minutes.[4][15] Reducing incubation time minimizes cell stress.
-
Control Reaction Temperature: Performing the labeling reaction at a lower temperature, such as 4°C, can help reduce cellular stress and inhibit the internalization of reactants during the labeling process.[4][13]
Q3: What are the typical concentrations for the labeling reagents?
A3: Optimizing reagent concentrations is key to successful and non-toxic cell labeling. The following table provides recommended starting concentrations, which should be further optimized for your specific cell type and experimental goals.
| Component | Recommended Concentration | Notes |
| Copper(II) Sulfate (CuSO₄) | 10 - 100 µM | Start with a titration to find the lowest effective concentration. 50 µM is a common starting point.[4][12] |
| Copper-Chelating Ligand (e.g., THPTA) | 50 - 500 µM | A 5:1 ligand-to-copper ratio is highly recommended to protect cells from ROS-induced toxicity.[4][12][13] |
| Reducing Agent (e.g., Sodium Ascorbate) | 500 µM - 2.5 mM | Must be prepared fresh. Used to reduce Cu(II) to the catalytically active Cu(I).[4][12][14] |
| Alkyne/Azide (B81097) Probe | 1 - 25 µM | The optimal concentration is probe-dependent and should be titrated to the lowest level that provides a sufficient signal.[4][12] |
| Aminoguanidine | 1 mM | Can be added to intercept reactive byproducts of dehydroascorbate, further protecting cells.[4] |
Q4: Should I consider copper-free click chemistry?
A4: Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative that completely eliminates copper-induced cytotoxicity.[12][16][17] This makes it highly suitable for in vivo studies and experiments with sensitive cell lines.[18] However, the primary trade-off is that SPAAC reactions are generally slower than their copper-catalyzed counterparts.[3][12]
| Strategy | Principle | Advantages | Disadvantages |
| CuAAC with Chelating Ligands | Sequesters copper ions to prevent ROS formation and accelerates the reaction.[4][12] | Fast reaction kinetics (3-5 minutes), high target specificity.[15] | Requires careful optimization of copper and ligand concentrations to avoid toxicity. |
| Copper-Free Click Chemistry (SPAAC) | Utilizes a strained cyclooctyne (B158145) that reacts with an azide without a metal catalyst.[12][16][19] | Inherently biocompatible; completely eliminates copper-induced cytotoxicity.[12][17] | Generally slower reaction kinetics than CuAAC; requires bulkier cyclooctyne-modified probes.[3][12] |
Q5: My cells are cultured in serum-free medium. Does this affect copper toxicity?
A5: It can. Serum contains proteins that can bind and sequester copper ions, potentially buffering cells from toxic effects. In serum-free media, cells may be more directly exposed to the full concentration of the copper catalyst, making optimization of ligand and copper concentrations even more critical. While some studies on CHO cells in serum-free media have shown that copper supplementation up to 100 µM does not significantly impact cell growth, a slight dose-dependent decrease in viability was observed.[20][21][22] Therefore, careful cytotoxicity testing is essential when transitioning to serum-free conditions.
Troubleshooting Guide
Problem: High cell death or morphological changes observed after labeling.
This is the most common issue and is almost always linked to copper toxicity.
Experimental Protocols & Workflows
Protocol 1: Assessing Copper Catalyst Cytotoxicity using MTT Assay
This protocol allows you to determine the toxic threshold of your copper catalyst formulation on your specific cell line before proceeding with labeling experiments. The MTT assay measures mitochondrial activity, which is an indicator of cell viability.[1][23][24]
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Incubation: Allow cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of your copper catalyst (e.g., CuSO₄) with and without your chosen ligand (e.g., THPTA at a 5:1 ratio to copper) in the appropriate cell culture medium.[12] Include a vehicle control (medium only).
-
Exposure: Remove the old medium from the cells and add the treatment solutions. Incubate for a duration that matches your planned labeling experiment (e.g., 10 minutes to 1 hour).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. This will help you identify the maximum non-toxic concentration of your catalyst system.
Protocol 2: General Live-Cell Labeling with CuAAC
This protocol provides a starting point for labeling cell-surface biomolecules that have been metabolically tagged with an azide or alkyne.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Biocompatible copper(I) catalysts for in vivo imaging of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
- 14. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 16. pnas.org [pnas.org]
- 17. pharmiweb.com [pharmiweb.com]
- 18. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Effect of copper sulfate on performance of a serum-free CHO cell culture process and the level of free thiol in the recombinant antibody expressed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quenching of Sulfo-Cy5 Picolyl Azide Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the quenching of Sulfo-Cy5 picolyl azide (B81097) fluorescence.
Troubleshooting Guide
Diminished or absent fluorescence from Sulfo-Cy5 picolyl azide can arise from several factors during experimental workflows. This guide provides a systematic approach to identifying and mitigating common causes of fluorescence quenching.
Quantitative Data on Potential Quenchers
The fluorescence of cyanine (B1664457) dyes, including Sulfo-Cy5, can be diminished by various substances. Below is a summary of known quenchers and their characteristics. It is important to note that the efficiency of quenching can be dependent on the concentration of the quencher, the solvent, and the local environment of the fluorophore.
| Quencher | Quenching Mechanism | Concentration Dependence | Reversibility | Notes |
| Tris(2-carboxyethyl)phosphine (TCEP) | Forms a non-fluorescent covalent adduct with the polymethine bridge of the Cy5 dye.[1][2][3] | Millimolar concentrations can lead to strong quenching.[1] The quenching follows a reversible bimolecular reaction model with an equilibrium constant (Keq) of approximately 0.91 mM⁻¹.[1] | Reversible. The fluorescence can be recovered by the addition of a disulfide reagent like cystamine (B1669676) or by UV illumination.[1] | Commonly used as a reducing agent in biochemical buffers. Consider using alternative reducing agents if significant quenching is observed. |
| Copper (II) Ions (Cu²⁺) | Paramagnetic Cu²⁺ is a potent fluorescence quencher through electron or energy transfer pathways. | Micromolar concentrations can cause significant quenching. | Generally irreversible under typical biological conditions. | Cu²⁺ can be a contaminant in buffers or introduced during copper-catalyzed click chemistry (CuAAC) if the reducing agent (e.g., sodium ascorbate) is insufficient or degraded, leading to the accumulation of the oxidized Cu²⁺ species. |
| Photobleaching | Irreversible photochemical destruction of the fluorophore upon exposure to excitation light, often mediated by reactive oxygen species (ROS).[4][5][6][7][8] | Dependent on light intensity and duration of exposure.[5][7] | Irreversible. | Minimize exposure to excitation light, use the lowest possible laser power, and employ anti-fade mounting media.[4][5][7][8] |
| Dye Aggregation (H-aggregates) | Self-aggregation of dye molecules at high concentrations can lead to the formation of non-fluorescent H-aggregates.[9][10] | More prevalent at higher dye concentrations and in aqueous solutions. The sulfonate groups on Sulfo-Cy5 are designed to reduce aggregation.[] | Reversible by dilution or by using organic co-solvents like DMSO. | Maintain a low degree of labeling (DOL) on proteins and ensure the dye is fully dissolved.[12] |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer to a suitable acceptor molecule (quencher) in close proximity (typically <10 nm). | Dependent on the proximity and spectral overlap between the donor (Sulfo-Cy5) and the acceptor. | Dependent on the nature of the interaction between the labeled molecule and the quencher. | Can be an intended mechanism for designing specific probes or an unintended source of quenching if other absorbing species are present. |
Frequently Asked Questions (FAQs)
Q1: My this compound fluorescence is significantly lower than expected after a click chemistry reaction. What are the likely causes?
A1: Several factors could be responsible for low fluorescence intensity:
-
Inefficient Labeling: The click chemistry reaction may not have proceeded to completion, resulting in a low concentration of the fluorescently labeled product. Verify the integrity of your alkyne-containing molecule and the click chemistry reagents.
-
Quenching from Reaction Components: Residual copper (II) ions from the CuAAC reaction are a common cause of quenching. Ensure you have an adequate concentration of a reducing agent like sodium ascorbate (B8700270) and consider using a copper chelator in your purification steps.
-
Photobleaching: Excessive exposure to light during the experiment or imaging can lead to irreversible photobleaching.[6]
-
Aggregation: If you are labeling a biomolecule, a high degree of labeling can lead to self-quenching due to dye aggregation.[12]
Q2: I am using TCEP in my buffer to maintain a reducing environment. Could this be affecting my Sulfo-Cy5 fluorescence?
A2: Yes, TCEP is a known quencher of Cy5 dyes.[1][2][3] It forms a reversible, non-fluorescent adduct with the dye.[1] If your experiment allows, consider using a lower concentration of TCEP or an alternative reducing agent. If TCEP is essential, be aware of its potential to reduce your fluorescence signal.
Q3: How can I minimize photobleaching of my Sulfo-Cy5 labeled samples?
A3: To minimize photobleaching:
-
Reduce Excitation Light: Use the lowest possible laser power and exposure time that still provides an adequate signal.[5]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade medium.[7][8]
-
Minimize Exposure Time: Only expose the sample to the excitation light when acquiring data.[4][6]
-
Choose Photostable Dyes: While Sulfo-Cy5 is generally photostable, for very demanding applications, consider alternative fluorophores if photobleaching is a persistent issue.[13]
Q4: Can the local environment of the conjugated this compound affect its fluorescence?
A4: Yes, the immediate chemical environment can influence fluorescence. While Sulfo-Cy5 is relatively insensitive to pH in the range of 3-10, other factors like the polarity of the solvent and proximity to certain amino acid residues (e.g., tryptophan) can cause quenching.[14]
Q5: How can I test if my click chemistry reaction components are quenching the fluorescence of this compound?
A5: You can perform a simple control experiment. Prepare a solution of this compound at your working concentration and measure its fluorescence. Then, systematically add each component of your click chemistry reaction (e.g., copper sulfate (B86663), sodium ascorbate, ligand) at their final reaction concentrations and monitor for any changes in fluorescence intensity.
Experimental Protocols
Protocol 1: Assessing Fluorescence Quenching by a Suspected Quencher
This protocol allows for the quantitative assessment of fluorescence quenching of this compound by a specific compound.
Materials:
-
This compound
-
Suspected quencher compound
-
Appropriate buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a Stock Solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mM.
-
Prepare a Working Solution: Dilute the stock solution in the desired experimental buffer to a final concentration with a measurable fluorescence signal (e.g., 1 µM).
-
Prepare Quencher Solutions: Prepare a series of dilutions of the suspected quencher in the same buffer.
-
Measure Baseline Fluorescence: Measure the fluorescence intensity of the this compound working solution (Excitation: ~648 nm, Emission: ~664 nm). This is your F₀ (fluorescence in the absence of quencher).
-
Titrate with Quencher: Add increasing concentrations of the quencher solution to the Sulfo-Cy5 solution and measure the fluorescence intensity (F) after each addition. Ensure thorough mixing and allow the solution to equilibrate.
-
Data Analysis: Plot F₀/F versus the concentration of the quencher. A linear plot is indicative of dynamic quenching and the slope represents the Stern-Volmer quenching constant (Ksv).
Protocol 2: Troubleshooting Low Fluorescence in a Click Chemistry Labeling Reaction
This protocol provides a step-by-step guide to identify the cause of low fluorescence signal after a CuAAC reaction.
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Copper-chelating ligand (e.g., THPTA)
-
Appropriate buffers
-
Purification system (e.g., size-exclusion chromatography)
-
Fluorometer or gel imager
Procedure:
-
Verify Reagent Quality:
-
Ensure your this compound has been stored correctly (protected from light and moisture).
-
Use a freshly prepared solution of sodium ascorbate, as it can degrade over time.
-
-
Control Reactions:
-
No Biomolecule Control: Perform a click reaction with all components except the alkyne-modified biomolecule. This will help determine if the reaction mixture itself is causing fluorescence quenching.
-
No Copper Control: Set up a reaction without copper sulfate to see if the presence of the catalyst is the issue.
-
No Ascorbate Control: A reaction without the reducing agent will help identify if Cu²⁺ is the primary quenching species.
-
-
Optimize Reaction Conditions:
-
Copper Concentration: Titrate the concentration of copper sulfate. While the picolyl azide moiety reduces the required copper concentration, insufficient copper will lead to a poor reaction yield.
-
Ligand-to-Copper Ratio: Ensure an appropriate molar ratio of the chelating ligand to copper to maintain copper in its active Cu⁺ state and prevent precipitation.
-
-
Post-Reaction Analysis:
-
Purification: After the reaction, efficiently remove unreacted dye and copper ions using size-exclusion chromatography or another suitable purification method.
-
Fluorescence Measurement: Measure the fluorescence of the purified, labeled biomolecule.
-
Gel Analysis: If labeling a protein or nucleic acid, run the product on a gel and visualize the fluorescence to confirm successful conjugation.
-
Visualizations
References
- 1. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. emsdiasum.com [emsdiasum.com]
- 9. H-Aggregates of an Indocyanine Cy5 Dye: Transition from Strong to Weak Molecular Coupling • Kai Ludwig • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 10. Cy5 Dye Cassettes Exhibit Through-Bond Energy Transfer and Enable Ratiometric Fluorescence Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Sulfo-Cy5 Picolyl Azide Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the long-term stability of Sulfo-Cy5 picolyl azide (B81097) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Sulfo-Cy5 picolyl azide?
For optimal long-term stability, this compound should be stored at -20°C in a desiccated, dark environment.[1][2][3][4] When stored under these conditions, the reagent is expected to be stable for at least 12 to 24 months.[3][4] While the product is often shipped at ambient temperatures, it is crucial to transfer it to -20°C storage upon receipt for long-term preservation.[1][3]
Q2: How should I handle the product to ensure its stability?
To maintain the integrity of this compound, it is recommended to:
-
Protect from light: Cyanine (B1664457) dyes like Cy5 are susceptible to photobleaching.[5] Always store the product in the dark and minimize exposure to light during handling and experiments.
-
Avoid repeated freeze-thaw cycles: Repeatedly freezing and thawing can lead to the degradation of biomolecules and reagents.[6][7] It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[5]
-
Use appropriate solvents: The product is soluble in water, DMSO, and DMF.[1][2][8] For preparing stock solutions, use anhydrous DMSO or DMF.
Q3: What is the shelf life of this compound?
The typical shelf life of this compound is 12 to 24 months when stored correctly at -20°C in the dark.[3][4]
Q4: How does pH affect the stability of the Sulfo-Cy5 dye?
The fluorescence of Sulfo-Cy5 is generally stable across a wide pH range, typically from pH 4 to 10. However, extreme pH values can affect the stability of the cyanine dye and the integrity of the azide group. It is advisable to perform conjugation reactions in a buffer system that maintains a pH between 7 and 8.5 for optimal reactivity and stability.
Q5: Is the picolyl azide group stable in aqueous solutions?
While organic azides are generally stable, prolonged storage in aqueous solutions, especially at non-neutral pH, can lead to hydrolysis. For long-term storage, it is best to keep the conjugate in a non-aqueous solvent like anhydrous DMSO or DMF at -20°C. The picolyl azide moiety has been shown to be stable in the cellular environment during live-cell imaging experiments.[9][10]
Troubleshooting Guides
Issues with Click Chemistry Reaction
Problem: Low or no fluorescence signal after click reaction.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Ensure the reagent has been stored correctly at -20°C and protected from light. - Avoid multiple freeze-thaw cycles by aliquoting the stock solution. - Test the integrity of the azide using a control reaction with a fresh alkyne-containing molecule. |
| Inefficient click reaction | - The picolyl azide is designed to enhance the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, allowing for lower copper concentrations.[11][12][13] - Ensure all reaction components (copper catalyst, reducing agent, ligand) are fresh and at the correct concentrations. - Optimize the reaction time and temperature. While the reaction is often fast, some systems may require longer incubation. |
| Issues with the alkyne-modified biomolecule | - Confirm the successful incorporation of the alkyne group into your biomolecule. - Check the purity of your alkyne-modified sample. |
| Precipitation during the reaction | - Propiolic acid, an alkyne, has been reported to form a precipitate with copper(I).[14] - Ensure proper solubilization of all reactants. Acetonitrile/water systems may help stabilize the copper(I) catalyst.[14] |
Problem: High background fluorescence.
| Possible Cause | Troubleshooting Steps |
| Excess unbound this compound | - Ensure thorough purification of the labeled biomolecule after the click reaction to remove any unreacted dye. Size exclusion chromatography or dialysis are common methods. |
| Non-specific binding of the dye | - The sulfonate groups on the Cy5 dye are designed to reduce non-specific binding. - Include appropriate blocking steps in your experimental protocol, especially for imaging applications. |
| Interference from other molecules | - In cellular experiments, thiols from cysteine residues can sometimes interfere with click chemistry.[15] |
Issues with Fluorescence Imaging
Problem: Rapid photobleaching of the fluorescent signal.
| Possible Cause | Troubleshooting Steps |
| High laser power or prolonged exposure | - Reduce the laser power and exposure time to the minimum required for adequate signal detection. - Use of an anti-fade mounting medium can help reduce photobleaching. |
| Presence of reactive oxygen species (ROS) | - The photobleaching of cyanine dyes is often mediated by reactive oxygen species. - Degas solutions where possible and consider using an oxygen scavenging system for live-cell imaging. |
Problem: Signal bleed-through into other channels.
| Possible Cause | Troubleshooting Steps |
| Formation of a "photoblueing" product | - Intense laser irradiation of Cy5 can sometimes lead to the formation of a blue-shifted fluorescent species, causing signal to appear in shorter wavelength channels. - To minimize this, use the lowest possible laser power and consider sequential imaging, acquiring the Cy5 channel last. |
Stability Data
| Condition | Recommendation | Expected Stability |
| Storage (lyophilized powder) | -20°C, desiccated, in the dark | 12-24 months[3][4] |
| Storage (in anhydrous DMSO/DMF) | -20°C, in the dark, aliquoted | Several months |
| Storage (in aqueous buffer) | -20°C for short-term, avoid long-term | Days to weeks; dependent on pH and buffer composition |
| pH Range (for fluorescence) | pH 4-10 | Fluorescence is generally stable |
| Freeze-Thaw Cycles | Minimize; aliquot stock solutions | Each cycle can potentially degrade the molecule[6][7] |
Experimental Protocols
Protocol 1: Assessment of Fluorophore Integrity via UV-Vis Spectroscopy
Objective: To determine the concentration and assess the spectral characteristics of the Sulfo-Cy5 fluorophore after a period of storage.
Methodology:
-
Prepare a dilute solution of the this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the absorbance spectrum of the solution using a spectrophotometer from approximately 500 nm to 750 nm.
-
The primary absorbance peak for Sulfo-Cy5 should be around 647 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance at the maximum wavelength, ε is the molar extinction coefficient (for Sulfo-Cy5, approximately 255,000 L·mol⁻¹·cm⁻¹), c is the concentration, and l is the path length of the cuvette.
-
A significant decrease in absorbance or a shift in the maximum absorbance wavelength compared to a fresh sample indicates degradation of the fluorophore.
Protocol 2: Assessment of Azide Group Integrity via a Test Click Reaction
Objective: To confirm the reactivity of the picolyl azide group after storage.
Methodology:
-
Perform a small-scale copper-catalyzed click reaction using the stored this compound and a fresh, readily available alkyne-containing molecule (e.g., an alkyne-modified small molecule or oligonucleotide).
-
Include a positive control using a fresh sample of this compound.
-
Analyze the reaction products using an appropriate method, such as fluorescence gel electrophoresis or HPLC with a fluorescence detector.
-
Successful formation of the fluorescently labeled product indicates that the azide group is still reactive. A significant decrease in product formation compared to the positive control suggests degradation of the azide. There are also quantitative methods to determine the concentration of azide in a sample.[16][17][18][19][20]
Visualizations
Caption: Recommended experimental workflow for using this compound conjugates.
Caption: Troubleshooting decision tree for low fluorescence signal in click chemistry.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 3. Picolyl-Azide-Sulfo-Cy5, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Storage of dye labeled probes [biosyn.com]
- 6. The Impact of Repeated Freeze-Thaw Cycles on the Quality of Biomolecules in Four Different Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanotempertech.com [nanotempertech.com]
- 8. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 9. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 10. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Eterneon-Red 645-Picolyl-Azide [baseclick.eu]
- 14. reddit.com [reddit.com]
- 15. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. researchgate.net [researchgate.net]
- 19. rjptonline.org [rjptonline.org]
- 20. Quantitative LC-MS/MS analysis of azide and azidoalanine in in vitro samples following derivatisation with dansyl chloride - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Sulfo-Cy5 Picolyl Azide Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Sulfo-Cy5 Picolyl Azide (B81097) for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a specific focus on the effect of pH.
Troubleshooting Guide
Low or no fluorescent signal after labeling can be a primary concern. This guide will help you troubleshoot common issues related to reaction conditions, particularly pH.
Problem: Low Labeling Efficiency or No Signal
| Potential Cause | Suggested Solution |
| Suboptimal pH | The CuAAC reaction is sensitive to pH. While the Sulfo-Cy5 dye itself is pH-insensitive in a range of 4 to 10, the reaction efficiency is optimal within a narrower range.[1] Recommendation: Ensure your reaction buffer is within the pH range of 6.5-8.0. A good starting point is pH 7.0-7.5. Buffers like phosphate, carbonate, or HEPES are generally compatible. |
| Incompatible Buffer | Certain buffer components can inhibit the copper catalyst, reducing or preventing the labeling reaction. Buffers containing primary amines (e.g., Tris) or strong chelators (e.g., citrate (B86180), imidazole) can interfere with the click chemistry.[2] Recommendation: Avoid using Tris, imidazole, tricine, or citrate buffers. If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer like PBS or HEPES prior to labeling. |
| Copper Sequestration | Your biomolecule of interest (e.g., protein with a His-tag, DNA, RNA) may chelate the copper ions, making them unavailable for catalysis.[3] Recommendation: For proteins with metal-binding motifs like a His-tag, consider increasing the copper concentration. Alternatively, adding a competing metal ion like Ni(II) or Zn(II) can occupy the binding sites on the protein, freeing up copper for the reaction. |
| Presence of Thiols | Free thiols, such as from dithiothreitol (B142953) (DTT) or in cell lysates, can strongly bind to copper and inhibit the reaction.[3] Recommendation: Remove reducing agents like DTT prior to the labeling reaction. For reactions in cell lysates, ensure the concentration of free thiols is minimized. |
| Reagent Degradation | Improper storage or handling of reagents, such as the sodium ascorbate (B8700270) reducing agent, can lead to their degradation and reaction failure. Recommendation: Prepare fresh sodium ascorbate solution for each experiment. Store all reagents according to the manufacturer's instructions, typically protected from light and moisture at -20°C. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Sulfo-Cy5 picolyl azide labeling?
A1: The optimal pH for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound is between 6.5 and 8.0.[4] A common starting point that works well for many applications is a pH of 7.0 to 7.5.[5]
Q2: Is the fluorescence of Sulfo-Cy5 affected by pH?
A2: No, the fluorescence of the Sulfo-Cy5 dye is stable and insensitive to pH in the range of 4 to 10.[1] However, the labeling reaction efficiency itself is pH-dependent.
Q3: Can I use Tris buffer for my labeling reaction?
A3: It is not recommended. Buffers containing primary amines like Tris can interfere with the copper catalyst and reduce the efficiency of the click reaction.[2] It is best to use non-interfering buffers such as PBS or HEPES.
Q4: Why is a picolyl azide used in this reagent?
A4: The picolyl azide moiety contains a copper-chelating motif. This feature increases the effective concentration of the copper(I) catalyst at the site of the reaction, which significantly boosts the reaction's efficiency. This allows for the use of lower, less cytotoxic concentrations of the copper catalyst while achieving a high degree of labeling.
Q5: My protein has a His-tag. Will this interfere with the labeling?
A5: Yes, it is possible. Histidine tags are known to bind copper, which can sequester the catalyst and inhibit the labeling reaction.[3] To mitigate this, you can try increasing the copper concentration or adding a competing metal ion like Ni(II) or Zn(II) to your reaction mixture.
Quantitative Data Summary
The choice of buffer and pH can significantly impact the efficiency of the CuAAC reaction. The following table summarizes the compatibility of common buffers.
| Buffer | pH Range | Compatibility with CuAAC | Notes |
| Phosphate (PBS) | 6.5 - 7.5 | High | A commonly used and recommended buffer. |
| HEPES | 7.0 - 8.0 | High | Another excellent choice for CuAAC reactions. |
| Carbonate | 6.5 - 8.0 | High | A compatible buffer option. |
| Tris | 7.0 - 8.0 | Low | Can act as an inhibitory ligand for the copper catalyst, leading to decreased efficiency.[2] |
| Imidazole | ~7.4 | Low | Can interfere with the copper catalyst.[2] |
| Tricine | ~7.4 | Low | May reduce labeling efficiency.[2] |
| Citrate | ~7.4 | Low | Can chelate the copper catalyst, inhibiting the reaction.[2] |
Experimental Protocol: General Labeling of a Protein
This protocol provides a general workflow for labeling an alkyne-modified protein with this compound. Optimization may be required for specific proteins and applications.
1. Reagent Preparation:
-
Protein Solution: Prepare the alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is appropriate for your downstream application. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange.
-
This compound Stock Solution: Dissolve the this compound in DMSO or water to a stock concentration of 10 mM.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 50 mM stock solution in deionized water.
-
Ligand (e.g., THPTA) Stock Solution: Prepare a 50 mM stock solution of a copper-chelating ligand like THPTA in deionized water.
-
Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh immediately before use.
2. Labeling Reaction:
-
In a microcentrifuge tube, combine the following components in order:
-
Alkyne-modified protein solution.
-
This compound (to a final concentration of 100-200 µM).
-
Copper(II) Sulfate (to a final concentration of 50-100 µM).
-
Ligand (to a final concentration of 250-500 µM).
-
-
Vortex the mixture gently.
-
Add Sodium Ascorbate to the reaction mixture to a final concentration of 1-2 mM.
-
Vortex the mixture gently again.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification:
-
Remove the unreacted this compound and copper catalyst using a suitable method such as:
-
Size-exclusion chromatography (e.g., a desalting column).
-
Dialysis.
-
Precipitation of the labeled protein.
-
4. Storage:
-
Store the purified, labeled protein at 4°C or -20°C, protected from light, according to the protein's stability requirements.
Visualizations
Caption: Experimental workflow for this compound labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Protein Conjugation: Sulfo-Cy5 Picolyl Azide vs. Amine-Reactive Dyes
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with fluorescent dyes is paramount for a multitude of applications, from in-vivo imaging to flow cytometry. The choice of fluorophore and conjugation chemistry significantly impacts the quality and reliability of experimental data. This guide provides an objective comparison of Sulfo-Cy5 picolyl azide (B81097), a premier click chemistry reagent, with traditional amine-reactive fluorescent dyes, offering supporting data and detailed protocols to inform your selection process.
Performance Comparison: Sulfo-Cy5 Picolyl Azide vs. Alternatives
The selection of a fluorescent label extends beyond its spectral properties. Factors such as conjugation efficiency, photostability, and quantum yield are critical for generating high-quality, reproducible data. Below is a summary of these key performance indicators for Sulfo-Cy5 and its common alternative, Alexa Fluor 647, which is often used in amine-reactive formats (e.g., NHS ester).
| Feature | Sulfo-Cy5 | Alexa Fluor 647 | Key Considerations |
| Typical Conjugation Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N-hydroxysuccinimide (NHS) ester | This compound offers bioorthogonal labeling, while NHS esters target primary amines (lysine residues), which can potentially affect protein function. |
| Quantum Yield | ~0.28[] | ~0.33[2] | A higher quantum yield indicates a brighter fluorescent signal per molecule. |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000-271,000[][3] | ~270,000 | A higher extinction coefficient indicates more efficient light absorption. |
| Photostability | Good; sulfonated cyanines have improved photostability.[] | Excellent; significantly more photostable than Cy5.[5][6] | In a direct comparison, Alexa Fluor 647 retained ~80% of its initial fluorescence under conditions where Cy5 retained only ~55%.[5] |
| Conjugation Efficiency | High; picolyl azide enhances reaction kinetics, potentially increasing signal by up to 25-fold compared to standard azides.[7] | High, but can be protein-dependent and may lead to self-quenching at high degrees of labeling.[5][8] | The optimal degree of substitution for antibodies is typically between 2 and 10.[9] |
| Water Solubility | High, due to sulfonate groups.[3][10] | High, due to sulfonate groups.[11] | Good water solubility prevents aggregation and the need for organic co-solvents in the labeling reaction.[][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful protein conjugation. Below are protocols for labeling proteins using this compound via click chemistry and a general protocol for labeling with an amine-reactive NHS ester dye.
Protocol 1: Protein Labeling with this compound via Click Chemistry
This protocol is intended for proteins that have been metabolically, enzymatically, or chemically modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
DMSO or DMF for dissolving dye
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Ensure the alkyne-modified protein is purified and in a buffer free of interfering substances. The optimal protein concentration is typically 1-10 mg/mL.[12]
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of THPTA ligand in deionized water.[13]
-
Freshly prepare a 300 mM stock solution of sodium ascorbate (B8700270) in deionized water.[13]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein, PBS buffer, and the this compound stock solution. A 3-fold molar excess of the dye is a good starting point.[14]
-
Add the THPTA ligand solution, followed by the CuSO₄ solution.[13]
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[13]
-
Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Remove the unreacted dye and other reaction components by running the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against PBS.[12]
-
-
Validation:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~648 nm (for Sulfo-Cy5).
-
Protocol 2: Protein Labeling with Sulfo-Cy5 NHS Ester
This protocol is for labeling proteins on their primary amines (N-terminus and lysine (B10760008) residues).
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Sulfo-Cy5 NHS ester
-
Reaction buffer (e.g., 1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Prepare a 10 mM stock solution of Sulfo-Cy5 NHS ester in anhydrous DMSO or DMF.[16]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate from unreacted dye using a gel filtration column or dialysis.[17]
-
-
Validation:
-
Calculate the DOL by measuring the absorbance at 280 nm and ~648 nm. The optimal DOL for antibodies is generally between 2 and 10.[9]
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 2. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Цианиновые красители [ru.lumiprobe.com]
- 11. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 15. interchim.fr [interchim.fr]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
A Head-to-Head Comparison: Sulfo-Cy5 Picolyl Azide vs. Sulfo-Cy5 Azide for Bioconjugation
In the rapidly advancing field of bioconjugation, the choice of chemical tools is critical for the success of experiments aimed at labeling, tracking, and quantifying biomolecules. Among the most powerful techniques is the click chemistry reaction, particularly the azide-alkyne cycloaddition. This guide provides an in-depth comparison of two popular azide-containing fluorescent probes: Sulfo-Cy5 Picolyl Azide (B81097) and Sulfo-Cy5 Azide. This objective analysis, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Executive Summary
Sulfo-Cy5 Picolyl Azide is an advanced fluorescent probe designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its key feature is a picolyl moiety that acts as a copper-chelating ligand. This intramolecular chelation dramatically increases the rate of the CuAAC reaction, allowing for significantly lower concentrations of the copper catalyst. The benefits include enhanced biocompatibility, which is crucial for live-cell imaging, and a substantial increase in signal intensity, enabling the sensitive detection of low-abundance targets.[1][2]
Sulfo-Cy5 Azide is a versatile and widely used fluorescent azide that can be employed in two types of click chemistry reactions. It is compatible with the traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. Additionally, it can be used in the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) when reacted with strained cyclooctynes such as DBCO or BCN.[3] This dual functionality offers flexibility in experimental design, particularly when the cytotoxicity of a copper catalyst is a concern.
Performance Comparison: A Data-Driven Analysis
The primary advantage of this compound lies in its enhanced reaction kinetics in CuAAC. The integrated picolyl group raises the effective concentration of the copper(I) catalyst at the reaction site, leading to a faster and more efficient conjugation.[1]
| Feature | This compound | Sulfo-Cy5 Azide | References |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | CuAAC & Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [1][3] |
| CuAAC Reaction Rate | Dramatically accelerated | Standard | [4] |
| Required Copper Concentration | Significantly lower (as low as 10 µM) | Standard (typically 50-100 µM) | [4][5][6] |
| Biocompatibility in CuAAC | Higher due to lower copper requirement | Standard, potential for cytotoxicity | [5][6] |
| Signal Intensity in CuAAC | Substantially increased (up to 40-fold reported) | Standard | [2] |
| Signal-to-Noise Ratio | Improved (1.8 to 2.7-fold increase in an imaging study) | Standard | [4] |
| Versatility | Optimized for CuAAC | Functional in both CuAAC and SPAAC | [3] |
Experimental Data Snapshot:
A study comparing chelating (picolyl) azides with non-chelating (conventional) azides under biocompatible conditions demonstrated a significant rate enhancement. In a fluorogenic assay with 10 µM CuSO₄ and no accelerating ligand, picolyl azides yielded up to 81% product in 30 minutes, whereas conventional azides showed no detectable product under the same conditions.[4] This highlights the profound impact of the picolyl moiety on reaction efficiency, especially at low and more cell-friendly copper concentrations.
Chemical Structures and Reaction Mechanisms
To visualize the key differences, the chemical structures and reaction pathways are illustrated below.
Caption: Chemical Structures of this compound and Sulfo-Cy5 Azide.
Caption: Reaction pathways for Sulfo-Cy5 Azide.
Caption: Mechanism of Chelation-Assisted CuAAC with this compound.
Experimental Protocols
Below are detailed protocols for key applications using these reagents. These should be considered as starting points and may require optimization for specific experimental systems.
Protocol 1: Protein Labeling using this compound (CuAAC)
This protocol describes the labeling of a protein containing a terminal alkyne modification.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper ligand stock solution (e.g., 100 mM in water)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein to a final concentration of 1-10 mg/mL.
-
This compound to a final concentration of 2-5 molar equivalents relative to the protein.
-
THPTA to a final concentration of 5-fold molar excess over CuSO₄.
-
-
Prepare the Catalyst Solution: In a separate tube, premix the CuSO₄ and Sodium Ascorbate. For a final reaction volume of 100 µL, you might use:
-
1 µL of 20 mM CuSO₄ (final concentration 200 µM)
-
2.5 µL of 100 mM Sodium Ascorbate (final concentration 2.5 mM)
-
-
Initiate the Reaction: Add the catalyst solution to the protein-azide mixture. Gently mix by pipetting.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Remove the excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and ~648 nm (for Sulfo-Cy5).
Protocol 2: Cell Surface Labeling using Sulfo-Cy5 Azide (SPAAC)
This protocol is for labeling live cells that have been metabolically engineered to display a strained alkyne (e.g., DBCO) on their surface.
Materials:
-
Cells with surface DBCO groups, suspended in a suitable buffer (e.g., PBS with 1% BSA)
-
Sulfo-Cy5 Azide
-
Flow cytometry buffer (e.g., PBS with 1% BSA and 2 mM EDTA)
Procedure:
-
Cell Preparation: Harvest the cells and wash them twice with cold PBS containing 1% BSA.
-
Labeling Reaction:
-
Resuspend the cells to a concentration of 1-10 x 10⁶ cells/mL in PBS with 1% BSA.
-
Add Sulfo-Cy5 Azide to a final concentration of 25-100 µM.
-
Incubate for 30-60 minutes at room temperature or 4°C, protected from light, with gentle agitation.
-
-
Washing: Wash the cells three times with cold flow cytometry buffer to remove unreacted dye.
-
Analysis: Resuspend the cells in the appropriate buffer for downstream analysis, such as flow cytometry or fluorescence microscopy.
Caption: Experimental workflow for protein labeling using this compound.
Conclusion
The choice between this compound and Sulfo-Cy5 Azide depends heavily on the specific experimental context.
Choose this compound when:
-
High sensitivity is required for detecting low-abundance biomolecules.
-
The experiment involves live cells or other sensitive biological systems where minimizing copper-induced toxicity is paramount.
-
Rapid and highly efficient labeling is necessary to capture dynamic processes.
Choose Sulfo-Cy5 Azide when:
-
The experimental design necessitates a copper-free reaction (SPAAC).
-
Versatility is a key consideration, and the option for both CuAAC and SPAAC is desirable.
-
The target biomolecule is robust, and standard CuAAC conditions are not a concern.
By understanding the distinct advantages and reaction mechanisms of each reagent, researchers can make an informed decision to optimize their bioconjugation strategies, leading to more reliable and insightful experimental outcomes.
References
- 1. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 6. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Sulfo-Cy5 Picolyl Azide vs. Alexa Fluor 647 Azide for Click Chemistry
For researchers in molecular biology, drug development, and proteomics, the selection of the optimal fluorescent probe for labeling and detecting biomolecules is a critical decision that directly impacts experimental outcomes. Among the vast array of available tools, far-red fluorescent azides compatible with click chemistry are indispensable for their high sensitivity and minimal background fluorescence in biological samples. This guide provides a comprehensive, data-driven comparison of two prominent far-red azide (B81097) probes: Sulfo-Cy5 Picolyl Azide and Alexa Fluor 647 Azide.
Executive Summary
Both this compound and Alexa Fluor 647 Azide are excellent choices for far-red fluorescence detection in click chemistry applications. The primary distinction lies in their reaction kinetics and intended use. This compound is engineered for significantly faster copper-catalyzed click chemistry (CuAAC) reactions, making it ideal for experiments with low-abundance targets or where reduced catalyst concentration is critical. Alexa Fluor 647 Azide, a derivative of the renowned Alexa Fluor dye series, is distinguished by its exceptional brightness and photostability, making it a robust choice for demanding imaging applications.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent probe is often a trade-off between reactivity, brightness, and photostability. The following table summarizes the key performance metrics of this compound and Alexa Fluor 647 Azide.
| Property | This compound | Alexa Fluor 647 Azide |
| Excitation Maximum (nm) | ~647 - 651 nm[1][2][3] | ~650 nm[4][5] |
| Emission Maximum (nm) | ~663 - 671 nm[2][3][4] | ~665 - 671 nm[4][5] |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 - 255,000[2][3] | ~270,000[6][7] |
| Quantum Yield | Not explicitly stated for picolyl azide derivative | ~0.33[8] |
| Key Feature | Picolyl azide for accelerated CuAAC kinetics[9][10] | High brightness and photostability[7][11][12] |
| Water Solubility | High due to sulfo group[1][2] | High[13] |
| pH Sensitivity | pH-insensitive from pH 4 to 10[10] | pH-insensitive from pH 4 to 10[13][14] |
Key Differentiators in Detail
Reaction Kinetics: The Picolyl Azide Advantage
The defining feature of this compound is the incorporation of a picolyl moiety. This structural element acts as a copper-chelating group, effectively increasing the local concentration of the Cu(I) catalyst at the site of the reaction. This "intramolecular catalysis" dramatically accelerates the rate of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[9][10]
Benefits of Accelerated Kinetics:
-
Reduced Catalyst Concentration: The enhanced reaction efficiency allows for a significant reduction in the amount of copper catalyst required, which is often cytotoxic.[10] This is particularly advantageous for live-cell imaging and in vivo studies.
-
Increased Sensitivity: Faster reaction kinetics lead to a higher yield of labeled product in a shorter amount of time, enhancing the sensitivity of detection for low-abundance biomolecules.[9][13]
-
Faster Labeling: The accelerated reaction speed can shorten experimental timelines.
Alexa Fluor 647 Azide, while highly effective in click chemistry, does not possess this built-in catalytic enhancement and relies on standard CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC) conditions.
Photophysical Properties: The Alexa Fluor Legacy
Alexa Fluor 647 is renowned for its superior photophysical properties, particularly its high brightness and resistance to photobleaching.[7][11][12] Brightness is a product of a high extinction coefficient and high quantum yield. While the extinction coefficients are comparable, Alexa Fluor 647 has a well-established high quantum yield.[8]
Advantages of Superior Photophysics:
-
Brighter Signal: For a given number of labeled molecules, Alexa Fluor 647 will typically produce a stronger fluorescent signal, which is crucial for detecting weak signals and for high-resolution imaging.[7][15]
-
Enhanced Photostability: Alexa Fluor 647 is significantly more resistant to photobleaching than Cy5, the parent fluorophore of Sulfo-Cy5.[11][12] This allows for longer exposure times and more robust time-lapse imaging without significant signal loss.
-
Less Self-Quenching: Alexa Fluor 647 conjugates exhibit minimal self-quenching, even at high degrees of labeling, leading to more reliable and quantifiable fluorescence.[7][12]
Experimental Workflows and Protocols
The following diagrams and protocols outline the general steps for labeling biomolecules using this compound and Alexa Fluor 647 Azide via CuAAC.
General Experimental Workflow
Caption: General workflow for biomolecule labeling via CuAAC.
Signaling Pathway of Picolyl Azide in CuAAC
Caption: Accelerated CuAAC mechanism with this compound.
Detailed Experimental Protocols
Note: The following are generalized protocols. Optimal conditions, particularly the dye-to-biomolecule ratio and catalyst concentration, should be empirically determined for each specific application.
1. Preparation of Stock Solutions
-
Azide Dye Stock: Dissolve this compound or Alexa Fluor 647 Azide in anhydrous DMSO to a final concentration of 1-10 mM.[5][16] Store at -20°C, protected from light.
-
Copper Catalyst Stock: Prepare a 50 mM solution of copper(II) sulfate (CuSO₄) in deionized water.
-
Reducing Agent Stock: Prepare a 500 mM solution of a reducing agent, such as sodium ascorbate, in deionized water. This solution should be made fresh for each experiment.
2. Labeling Reaction (Example for a Protein)
-
Prepare the alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be free of primary amines and ammonium (B1175870) ions.[14]
-
Add the azide dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally, but a starting point of 10:1 is common.
-
Add the copper(II) sulfate solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the reducing agent to a final concentration of 5 mM.
-
For this compound, the concentration of copper sulfate and reducing agent can often be reduced by at least 10-fold (e.g., 0.1 mM and 0.5 mM, respectively) without compromising labeling efficiency.[10]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]
3. Purification of the Labeled Conjugate
-
Following the incubation, the unreacted dye must be removed. This can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
-
Collect the fractions containing the labeled protein.
-
The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~650 nm).
4. Storage
-
Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., 50% glycerol) and store at -20°C.[17]
Conclusion and Recommendations
The choice between this compound and Alexa Fluor 647 Azide depends on the specific requirements of the experiment.
Choose this compound when:
-
You are working with low-abundance biomolecules that require highly sensitive detection.
-
The health of your cells is a primary concern, and you need to minimize the concentration of copper catalyst.
-
Rapid labeling is essential for your experimental workflow.
Choose Alexa Fluor 647 Azide when:
-
Your application demands the highest possible brightness and photostability, such as in super-resolution microscopy or long-term imaging.
-
You require a well-characterized and robust fluorophore for quantitative imaging studies.
-
You are performing multiplex experiments and need a dye with minimal spectral overlap and consistent performance.
For most standard applications, both dyes will yield excellent results. However, for cutting-edge applications that push the limits of detection or require long-term live-cell imaging, the specific advantages of each dye should be carefully considered to ensure the highest quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Molecular Probes Alexa Fluor 647 Azide, Triethylammonium Salt 0.5 mg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.co.uk]
- 6. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Introduction of APDye Fluors 647 | MolecularCloud [molecularcloud.org]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Probes™ Alexa Fluor™ 647 Azide, Triethylammonium Salt | Fisher Scientific [fishersci.ca]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Spectrum: A Guide to Sulfo-Cy5 Picolyl Azide Alternatives for Live Cell Imaging
For researchers, scientists, and drug development professionals venturing into the dynamic world of live cell imaging, the choice of fluorescent probe is paramount. Sulfo-Cy5 picolyl azide (B81097) has been a staple for copper-catalyzed click chemistry (CuAAC) applications. However, a burgeoning landscape of alternative fluorophores offers enhanced capabilities in terms of brightness, photostability, cell permeability, and reduced cytotoxicity. This guide provides an objective comparison of commercially available alternatives, supported by experimental data and detailed protocols to inform your selection process.
The primary advantage of picolyl azide-functionalized dyes, including Sulfo-Cy5 picolyl azide, lies in the picolyl group's ability to chelate copper. This intrinsic property concentrates the copper catalyst at the reaction site, facilitating the use of significantly lower and less toxic copper concentrations, a critical factor for maintaining cell viability in live-cell experiments.[1][2][3][4] This chelation effect can lead to faster reaction kinetics and a substantial increase in signal intensity—up to 40-fold compared to conventional azides.[1][2]
While Sulfo-Cy5 is a well-established red-emitting dye, its utility for intracellular labeling is limited by its general cell impermeability due to its sulfonate groups.[5] This guide explores a range of alternatives that address this limitation and offer a broader spectral palette for multicolor imaging.
Comparative Analysis of Key Alternatives
To facilitate a clear comparison, the following table summarizes the quantitative performance of notable alternatives to this compound. The selection includes other cyanine (B1664457) dyes, fluorophores from different chemical families, and fluorogenic probes.
| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Key Features |
| This compound | ~646 | ~662 | ~0.28 | ~250,000 | Well-established; picolyl azide for low copper CuAAC; generally cell-impermeable.[5] |
| Cy3 Picolyl Azide | ~555 | ~570 | ~0.15 | ~150,000 | Orange-emitting cyanine; benefits from picolyl azide for improved live-cell CuAAC.[1] |
| Cy7 Picolyl Azide | ~750 | ~773 | ~0.28 | ~250,000 | Near-infrared emission reduces autofluorescence; suitable for deep tissue imaging.[2] |
| Janelia Fluor® 549, Azide | 549 | 571 | High | ~101,000 | Exceptionally bright and photostable; cell-permeable; ideal for super-resolution microscopy (dSTORM, STED).[6] |
| Janelia Fluor® 646, Azide | 646 | 664 | High | ~150,000 | Red-emitting counterpart to JF 549; cell-permeable; excellent for super-resolution imaging.[7] |
| CF® Dyes (Picolyl Azide) | Various | Various | High | High | A family of bright, photostable, and water-soluble dyes across the spectrum; picolyl azide versions are optimized for live-cell labeling.[4] |
| MaP555-Azide | 558 | 578 | - | - | Fluorogenic probe with excellent cell permeability; low fluorescence until target binding reduces background for wash-free imaging.[8] |
| 3-Azido-7-hydroxycoumarin | ~350 | ~450 | - | - | Blue-emitting coumarin (B35378) dye; suitable for live cell imaging applications.[7] |
Signaling Pathways and Experimental Workflows
The selection of a suitable fluorophore is intrinsically linked to the experimental design. The following diagrams illustrate the fundamental click chemistry reaction, a generalized workflow for live cell imaging, and a decision-making pathway for choosing the right dye.
Caption: The CuAAC reaction mechanism for labeling an alkyne-modified biomolecule with a picolyl azide dye.
Caption: A generalized workflow for live cell imaging using click chemistry.
Caption: A decision tree to guide the selection of an appropriate fluorophore for live cell imaging.
Experimental Protocols
Protocol 1: General Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA)
This protocol describes the metabolic incorporation of an azide-functionalized amino acid analog into newly synthesized proteins.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and grow to the desired confluency in complete growth medium.
-
Methionine Starvation (Optional but Recommended): Aspirate the complete medium, wash the cells once with pre-warmed PBS, and incubate in methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.
-
AHA Incorporation: Replace the starvation medium with methionine-free DMEM supplemented with L-azidohomoalanine (AHA) at a final concentration of 25-50 µM. Incubate for 1-4 hours, depending on the desired labeling window.
-
Washing: Aspirate the AHA-containing medium and wash the cells three times with pre-warmed PBS to remove unincorporated AHA.
Protocol 2: Live-Cell Copper-Catalyzed Click Chemistry (CuAAC) with Picolyl Azide Dyes
This protocol outlines the labeling of azide-modified biomolecules with an alkyne-functionalized picolyl azide dye.
-
Prepare Click Reaction Cocktail: Prepare the following stock solutions:
-
Picolyl Azide Dye (e.g., Cy3 Picolyl Azide): 1 mM in DMSO
-
Copper(II) Sulfate (CuSO₄): 10 mM in water
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): 50 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
-
-
Reaction Cocktail Assembly: For a final volume of 1 mL, add the components in the following order to pre-warmed imaging medium (e.g., HBSS or phenol (B47542) red-free DMEM):
-
1 µL of 1 mM Picolyl Azide Dye (final concentration: 1 µM)
-
5 µL of 50 mM THPTA (final concentration: 250 µM)
-
5 µL of 10 mM CuSO₄ (final concentration: 50 µM)
-
Mix well by gentle vortexing.
-
Immediately before use, add 2.5 µL of fresh 100 mM Sodium Ascorbate (final concentration: 2.5 mM).
-
-
Labeling Reaction: Aspirate the wash buffer from the AHA-labeled cells (from Protocol 1) and add the freshly prepared click reaction cocktail.
-
Incubation: Incubate the cells for 5-15 minutes at 37°C, protected from light.
-
Washing: Aspirate the reaction cocktail and wash the cells three times with pre-warmed imaging medium.
-
Imaging: The cells are now ready for live imaging.
Protocol 3: Copper-Free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is an alternative to CuAAC that avoids copper-induced toxicity. It requires the biomolecule of interest to be labeled with an azide and the fluorescent dye to be functionalized with a strained alkyne (e.g., DBCO).
-
Prepare Staining Solution: Dilute the strained alkyne-functionalized dye (e.g., Cy5-DBCO) in pre-warmed imaging medium (e.g., HBSS) to the desired final concentration (typically 1-10 µM).
-
Labeling Reaction: Aspirate the wash buffer from the azide-labeled cells and add the staining solution.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. Incubation times are generally longer for SPAAC than for CuAAC.
-
Washing: Aspirate the staining solution and wash the cells three times with pre-warmed imaging medium.
-
Imaging: Proceed with live-cell imaging.
Conclusion
The expanding toolkit of fluorescent probes for live-cell click chemistry offers researchers unprecedented flexibility. While this compound remains a viable option, particularly for cell-surface labeling, alternatives such as the Janelia Fluor® and CF® dyes provide superior brightness and photostability for demanding applications, including super-resolution microscopy. Cell-permeable and fluorogenic probes like MaP555-Azide open new avenues for wash-free, low-background intracellular imaging. The choice between copper-catalyzed and copper-free click chemistry will ultimately depend on the specific biological system and the experimental goals. By carefully considering the properties outlined in this guide and optimizing the provided protocols, researchers can select the ideal fluorescent tool to illuminate the intricate processes of the living cell.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
- 6. Janelia Fluor 549, Azide | Yellow Dye for click chemistry | Hello Bio [hellobio.com]
- 7. Click-Reactive Fluorescent Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 8. tenovapharma.com [tenovapharma.com]
A Researcher's Guide to Sulfo-Cy5 Picolyl Azide Labeling: A Quantitative Comparison
In the rapidly evolving landscape of bioorthogonal chemistry, the selection of fluorescent probes for labeling biomolecules is a critical determinant of experimental success. For researchers and drug development professionals, achieving high labeling efficiency and signal intensity while maintaining biocompatibility is paramount. This guide provides a comprehensive quantitative analysis of Sulfo-Cy5 picolyl azide (B81097), a fluorescent probe designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. We will objectively compare its performance against alternative labeling reagents, supported by experimental data, and provide detailed protocols to facilitate its implementation in your research.
Performance Characteristics at a Glance
The superior performance of Sulfo-Cy5 picolyl azide in CuAAC reactions stems from its unique chemical structure. The integrated picolyl moiety acts as a copper-chelating agent, effectively increasing the local concentration of the Cu(I) catalyst at the site of the reaction. This chelation-assisted mechanism dramatically accelerates the rate of the click reaction, leading to significant improvements in labeling efficiency and signal intensity.
| Feature | This compound | Sulfo-Cy5 Azide (Conventional) | Alexa Fluor 647 Azide |
| Labeling Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Key Structural Feature | Picolyl group for copper chelation | Standard alkyl azide | Standard alkyl azide |
| Relative Signal Intensity | Up to 40-fold higher than conventional azides[1][2][3] | Baseline | Comparable to Sulfo-Cy5 Azide |
| Reaction Kinetics | Significantly faster than conventional azides[4] | Slower | Slower than picolyl azide |
| Required Copper Conc. | Lower concentrations are effective (e.g., 10-50 µM)[4][5] | Higher concentrations often required | Higher concentrations often required |
| Biocompatibility | Improved due to lower copper requirements[1][3] | Potential for higher cytotoxicity | Potential for higher cytotoxicity |
| Photostability | Moderate | Moderate | Higher than Cy5 dyes[6][7] |
| Excitation Max. | ~648 nm[1][8] | ~646 nm | ~650 nm |
| Emission Max. | ~671 nm[1][8] | ~662 nm | ~668 nm |
In-Depth Performance Analysis
Enhanced Labeling Efficiency and Signal Intensity
The primary advantage of this compound is its dramatically enhanced labeling efficiency. The intramolecular chelation of copper by the picolyl group accelerates the CuAAC reaction, resulting in a more rapid and complete labeling of target biomolecules. This translates to a substantial increase in fluorescent signal. Studies have reported up to a 40-fold increase in signal intensity when using picolyl azides compared to their conventional, non-chelating counterparts.[1][2][3] In live cell labeling experiments, the use of a picolyl azide resulted in a 2.7- to 25-fold increase in signal compared to a standard alkyl azide.[4] This enhanced signal-to-noise ratio is particularly beneficial for the detection of low-abundance biomolecules.
Biocompatibility and Reaction Conditions
A significant challenge in live-cell labeling using CuAAC is the cytotoxicity associated with the copper catalyst. The accelerated kinetics of this compound allow for a significant reduction in the required copper concentration, often by as much as tenfold, without compromising labeling efficiency.[1][3] This lower copper requirement enhances the biocompatibility of the labeling protocol, making it more suitable for applications in living cells and organisms.
Comparison with Alternative Fluorophores
While this compound offers superior reaction kinetics, it is important to consider the photophysical properties of the fluorophore itself. The Cy5 dye is a widely used fluorophore in the far-red spectrum, offering good brightness and quantum yield. However, when compared to alternatives like Alexa Fluor 647, Cy5 dyes have been shown to be less photostable.[6][7] Alexa Fluor 647 conjugates also tend to exhibit less self-quenching at high degrees of labeling, which can result in brighter overall signals in some applications.[7] For experiments requiring long-term imaging or high-intensity illumination, an Alexa Fluor 647-based picolyl azide might be a more suitable choice if photostability is the primary concern.
Visualizing the Workflow and Chemistry
To better understand the underlying principles and experimental setup, the following diagrams illustrate the chemical structure of this compound, the mechanism of chelation-assisted CuAAC, and a typical experimental workflow.
Experimental Protocols
The following are generalized protocols for labeling proteins with this compound. It is crucial to optimize reaction conditions, such as incubation time and reagent concentrations, for each specific application.
In Vitro Protein Labeling
This protocol is suitable for labeling purified proteins that have been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM stock in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM stock in water, freshly prepared)
-
Copper ligand (optional, e.g., THPTA or BTTAA, 50 mM stock in water)
-
DMSO (for dissolving the azide if not readily water-soluble)
-
Purification resin or column to remove excess reagents (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein: Start with your alkyne-modified protein at a known concentration in an amine-free buffer.
-
Prepare the Labeling Cocktail:
-
In a microcentrifuge tube, combine the following in order, vortexing gently after each addition:
-
Your alkyne-modified protein.
-
This compound (typically a 2-5 fold molar excess over the protein).
-
(Optional) Copper ligand (to a final concentration of 100-500 µM).
-
Copper(II) sulfate (to a final concentration of 20-100 µM).
-
Sodium ascorbate (to a final concentration of 1-5 mM).
-
-
The final reaction volume will depend on your protein amount and concentration.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Remove excess labeling reagents from the labeled protein using a suitable purification method, such as a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Sulfo-Cy5 dye (at ~648 nm).
Live Cell Labeling
This protocol is for labeling alkyne-modified biomolecules on the surface of or within live cells.
Materials:
-
Cells with metabolically incorporated alkyne groups
-
Cell culture medium
-
This compound
-
Copper(II) sulfate (CuSO₄) solution
-
Copper ligand (BTTAA is often recommended for live-cell applications)
-
Sodium ascorbate solution
-
Wash buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Culture your cells that have been treated to incorporate alkyne groups into their biomolecules.
-
Prepare the Labeling Medium:
-
Prepare a fresh solution of the click-it cocktail in cell culture medium. The final concentrations of the reagents should be optimized to minimize toxicity, for example:
-
This compound (e.g., 5-25 µM)
-
Copper(II) sulfate (e.g., 10-50 µM)
-
Copper ligand (e.g., 50-250 µM)
-
Sodium ascorbate (e.g., 0.5-2.5 mM)
-
-
-
Labeling:
-
Remove the existing culture medium from your cells and wash once with warm PBS.
-
Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with wash buffer to remove unreacted reagents.
-
-
Imaging: The cells are now ready for fluorescence imaging.
Conclusion
This compound represents a significant advancement in fluorescent labeling for CuAAC reactions. Its integrated copper-chelating moiety provides a substantial increase in reaction kinetics, leading to higher labeling efficiencies and brighter signals. This allows for the use of lower, more biocompatible copper concentrations, making it an excellent choice for a wide range of applications, including the labeling of sensitive biological samples and live cells. While the photostability of the Cy5 core should be considered for demanding imaging applications, the overall performance benefits of this compound make it a powerful tool for researchers seeking to achieve sensitive and robust fluorescent labeling of biomolecules.
References
- 1. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 2. Introduction of APDye Fluors 647 | MolecularCloud [molecularcloud.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, 2669097-38-3 | BroadPharm [broadpharm.com]
A Researcher's Guide to Quality Control in Sulfo-Cy5 Picolyl Azide Experiments
For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, the precision and reliability of experimental outcomes are paramount. Sulfo-Cy5 picolyl azide (B81097) has emerged as a valuable tool in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, offering enhanced kinetics and the ability to use lower, less cytotoxic copper concentrations. However, ensuring the quality and consistency of these experiments requires rigorous quality control (QC). This guide provides a comprehensive comparison of Sulfo-Cy5 picolyl azide with its alternatives, supported by experimental data and detailed protocols for essential QC measures.
Performance Comparison: this compound vs. Alternatives
The key advantage of the picolyl azide functional group lies in its ability to chelate copper ions, thereby increasing the effective concentration of the catalyst at the reaction site. This leads to significantly accelerated reaction rates and allows for a reduction in the overall copper concentration, which is beneficial for live-cell imaging and other sensitive applications.
A key competitor to this compound is Alexa Fluor™ 647 picolyl azide, a spectrally similar probe. While direct head-to-head comparisons in peer-reviewed literature are scarce, data on the general performance of picolyl azides provide a strong basis for evaluation. For instance, studies have shown that using a picolyl azide can result in a 2.7- to 25-fold increase in cellular signal compared to a conventional non-chelating azide. Furthermore, the use of Alexa Fluor™ 647 picolyl azide has been demonstrated to provide a 1.8–2.7-fold improvement in signal-to-noise ratio in cellular imaging experiments.
Other alternatives include standard Cy5 azide, which lacks the picolyl group and thus exhibits slower reaction kinetics, and fluorogenic azide probes that only become fluorescent upon reaction, potentially reducing background from unreacted probes. For copper-sensitive systems, strain-promoted azide-alkyne cycloaddition (SPAAC) reagents, such as those containing a dibenzocyclooctyne (DBCO) group, offer a copper-free alternative, though with generally slower kinetics than the catalyzed reaction.
Table 1: Quantitative Comparison of Fluorescent Azide Probes
| Feature | This compound | Standard Cy5 Azide | Alexa Fluor™ 647 Picolyl Azide | DBCO-Cy5 |
| Reaction Kinetics (CuAAC) | Very Fast | Moderate | Very Fast | N/A (SPAAC) |
| Relative Signal Intensity | High | Moderate | High | Moderate-High |
| Copper Concentration Req. | Low (e.g., 10-50 µM) | Higher (e.g., 100-1000 µM) | Low (e.g., 10-50 µM) | None |
| Signal-to-Noise Ratio | High | Moderate | High (1.8-2.7x improvement reported for AF647 picolyl azide) | High (low background) |
| Photostability | Good | Good | Very Good | Good |
| Purity (Commercial) | Typically ≥90-95% | Typically ≥90-95% | Typically ≥90-95% | Typically ≥90-95% |
Essential Quality Control Experimental Protocols
To ensure the reliability and reproducibility of your this compound experiments, a series of quality control checks are essential.
Purity Assessment of this compound via HPLC
Objective: To verify the purity of the fluorescent azide probe, as impurities can lead to high background and inconsistent labeling.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or water at a concentration of 1 mM.
-
Dilute the stock solution to a final concentration of 10-50 µM in the mobile phase starting condition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at the absorbance maximum of Cy5 (around 647 nm) and a fluorescence detector with excitation and emission wavelengths appropriate for Cy5 (e.g., Ex: 647 nm, Em: 663 nm).
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity of ≥95% is generally recommended for reliable results.
-
Determination of Labeling Efficiency by Flow Cytometry
Objective: To quantify the percentage of successfully labeled cells or biomolecules.
Methodology:
-
Cell Labeling:
-
Metabolically label cells with an alkyne-containing substrate (e.g., L-homopropargylglycine for protein synthesis or 5-ethynyl-2'-deoxyuridine (B1671113) for DNA synthesis).
-
Fix and permeabilize the cells according to standard protocols.
-
Perform the CuAAC reaction using this compound. Include a negative control (cells not labeled with the alkyne).
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unreacted probe.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Analyze the cells on a flow cytometer equipped with a laser that can excite Cy5 (e.g., a 633 nm or 640 nm laser).
-
Use the negative control to set the gate for the unlabeled population.
-
Quantify the percentage of fluorescently labeled cells in the experimental sample.
-
Assessment of Photostability
Objective: To evaluate the photostability of this compound under specific imaging conditions, which is crucial for time-lapse microscopy.
Methodology:
-
Sample Preparation:
-
Prepare a sample of this compound-labeled cells or a solution of the dye immobilized on a glass slide.
-
-
Microscopy and Image Acquisition:
-
Use a fluorescence microscope (confocal or widefield) with a laser line suitable for Cy5 excitation.
-
Select a region of interest (ROI) with uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. Keep the laser power and exposure time constant.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.
-
Correct for background fluorescence.
-
Normalize the fluorescence intensity to the initial value.
-
Plot the normalized intensity against time to generate a photobleaching curve. The half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing the purity of this compound using HPLC.
Caption: The catalyzed reaction pathway for this compound and an alkyne.
By implementing these quality control measures, researchers can ensure the validity of their experimental data and fully harness the benefits of this compound in their research endeavors. This proactive approach to quality control will ultimately lead to more robust and impactful scientific discoveries.
A Head-to-Head Battle of Fluorophores: Sulfo-Cy5 vs. Alexa Fluor Dyes in Photostability
For researchers, scientists, and drug development professionals, the selection of a robust fluorescent dye is paramount for generating high-quality, reproducible data in fluorescence microscopy and imaging. This guide provides an objective, data-driven comparison of the photostability of Sulfo-Cy5 and the spectrally similar Alexa Fluor 647, supported by experimental data and detailed methodologies to inform your choice of reagents.
In the realm of far-red fluorescent dyes, Sulfo-Cy5 and Alexa Fluor 647 are prominent choices for labeling proteins and nucleic acids. Their spectral similarity allows for their use with the same instrumentation. However, their performance, particularly in terms of photostability, can significantly diverge, impacting the quality and reliability of experimental results. This comparison guide delves into the quantitative differences in their performance and provides the necessary protocols to evaluate these critical parameters in your own laboratory setting.
Quantitative Performance Metrics: A Side-by-Side Comparison
The brightness and photostability of a fluorophore are critical for sensitive and long-term imaging experiments. While both Sulfo-Cy5 and Alexa Fluor 647 possess high molar extinction coefficients, Alexa Fluor 647 demonstrates superior performance in both brightness and resistance to photobleaching.[1] A key drawback of Cy5 dyes is their propensity to form non-fluorescent aggregates and undergo self-quenching, especially at higher degrees of labeling (DOL), which diminishes the overall fluorescence signal.[1][2] In contrast, Alexa Fluor 647 exhibits minimal self-quenching, leading to brighter and more stable conjugates.[1]
| Property | Sulfo-Cy5 (Cy5) | Alexa Fluor 647 |
| Excitation Maximum (nm) | ~649 | ~650 |
| Emission Maximum (nm) | ~670 | ~668 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~270,000[1] |
| Fluorescence Quantum Yield (QY) | 0.20 | 0.33[3] |
| Photostability | Less photostable | Significantly more photostable |
| Relative Fluorescence after Prolonged Illumination | Retained ~55% of initial fluorescence in one study.[4] | Retained ~80% of initial fluorescence under the same conditions as Cy5.[4] |
| Self-Quenching | Prone to self-quenching and aggregation.[1][2] | Minimal self-quenching.[1] |
| pH Sensitivity | More sensitive to environmental changes. | Less sensitive to pH changes. |
Experimental Evidence of Photostability
Studies have consistently demonstrated the superior photostability of Alexa Fluor 647 compared to Cy5. In a direct comparison, protein conjugates of Alexa Fluor 647 retained a significantly higher percentage of their initial fluorescence after prolonged exposure to excitation light.[2][4] This enhanced photostability allows for longer image acquisition times and more reliable quantitative analysis, which is especially crucial for time-lapse imaging and single-molecule studies. The chemical basis for this enhanced performance is, in part, the sulfonation of the Alexa Fluor dyes, which reduces aggregation and protects the fluorophore from photochemically induced damage.[4]
Experimental Protocol: Photobleaching Assay
This protocol outlines a generalized method for quantitatively comparing the photostability of fluorescent dyes conjugated to a protein, such as an antibody.
Objective: To measure and compare the rate of photobleaching of Sulfo-Cy5 and Alexa Fluor 647 conjugates under continuous illumination.
Materials:
-
Sulfo-Cy5 and Alexa Fluor 647 labeled antibodies (or other proteins of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microscope slides and coverslips
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., laser or stabilized arc lamp)
-
Appropriate filter sets for Cy5/Alexa Fluor 647 (e.g., Ex: 620-650 nm, Em: 660-700 nm)
-
A sensitive camera (e.g., sCMOS or EMCCD)
-
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
Prepare solutions of the Sulfo-Cy5 and Alexa Fluor 647 labeled antibodies at the same molar concentration in PBS. The concentration should be optimized to provide a good signal-to-noise ratio without significant background.
-
Mount a small volume of each solution onto a separate microscope slide and place a coverslip over it. Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.
-
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Place the first slide on the microscope stage and bring the sample into focus.
-
Set the illumination intensity to a constant and appropriate level. It is critical to use the exact same illumination intensity for all samples being compared.
-
Select a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Begin a time-lapse acquisition of the ROI under continuous illumination.
-
Acquire images at regular intervals (e.g., every 5-10 seconds). The interval should be chosen based on the observed rate of photobleaching.
-
Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).
-
Repeat the image acquisition process for the second dye under identical conditions.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Measure the background fluorescence from a region without any fluorophores and subtract this value from the ROI intensity at each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0). This is typically done by dividing the intensity at each time point by the intensity of the first image.
-
Plot the normalized fluorescence intensity as a function of time for both dyes on the same graph.
-
The dye that maintains a higher normalized fluorescence intensity for a longer duration is considered more photostable. The photobleaching half-life (t₁/₂), the time it takes for the fluorescence to decrease to 50% of its initial value, can be determined from the plot for a quantitative comparison.
-
Visualizing the Workflow
Caption: Experimental workflow for comparing the photostability of fluorescent dyes.
Conclusion
For demanding imaging applications requiring high sensitivity and long-term observation, Alexa Fluor 647 is demonstrably superior to Sulfo-Cy5 in terms of both brightness and photostability.[1] The enhanced performance of Alexa Fluor 647, characterized by its resistance to photobleaching and minimal self-quenching, translates to more reliable and reproducible data, particularly in quantitative and time-resolved fluorescence microscopy. While Sulfo-Cy5 may be a suitable choice for less demanding applications, the experimental evidence strongly supports the selection of Alexa Fluor 647 for achieving high-quality and robust results in modern fluorescence-based research.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Picolyl Azide vs. Standard Azide Linkers: A Head-to-Head Comparison for Advanced Bioconjugation
In the realm of bioconjugation and drug development, the choice of chemical tools for linking molecules is paramount to experimental success. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized how researchers approach the labeling and modification of biomolecules.[1][2][3][4] Central to this reaction is the azide (B81097) linker, which has evolved from standard alkyl and benzyl (B1604629) azides to more sophisticated designs that enhance reaction efficiency. This guide provides an objective, data-driven comparison of picolyl azide linkers against their standard counterparts, offering researchers, scientists, and drug development professionals the insights needed to select the optimal linker for their applications.
Executive Summary
Picolyl azide linkers have emerged as a superior alternative to standard azide linkers for CuAAC reactions, primarily due to the presence of a copper-chelating picolyl moiety.[5][6][7][8][9] This internal chelation mechanism significantly accelerates the reaction rate, allowing for the use of lower, less cytotoxic copper concentrations.[5][6][7][10] Experimental data demonstrates that picolyl azides can increase reaction yields and signal intensity by up to 40-fold compared to conventional azides, making them particularly advantageous for labeling low-abundance biomolecules and for applications in living systems.[6][7][11]
Head-to-Head Performance Comparison
The primary advantage of picolyl azides lies in their enhanced reaction kinetics in CuAAC. The pyridine (B92270) nitrogen atom within the picolyl group acts as a chelating ligand for the copper(I) catalyst, effectively increasing the local concentration of the catalyst at the site of the reaction.[5][6][7][8][9][10][12] This chelation-assisted catalysis leads to a dramatic acceleration of the cycloaddition reaction.[10]
| Feature | Picolyl Azide Linkers | Standard Azide Linkers (e.g., Benzyl Azide) |
| Reaction Mechanism | Chelation-assisted CuAAC[10] | Standard CuAAC[13] |
| Reaction Rate | Significantly faster[10][12] | Slower |
| Required Copper Concentration | As low as 10-50 µM[1][10][14] | Typically 100 µM or higher[10] |
| Biocompatibility | Higher, due to lower copper toxicity[6][7][10][12] | Lower, potential for cytotoxicity at higher copper concentrations[10] |
| Signal Enhancement (in cell labeling) | Up to 25-fold increase in specific protein signal[10] | Baseline |
| Reaction Yield (in vitro) | High yields (e.g., 81% in 30 min) even at low copper concentrations[10] | No detectable product under the same low-copper conditions[10] |
| Ligand Requirement | Can compensate for the absence of an accelerating ligand like THPTA[10] | Often requires an accelerating ligand for efficient reaction[12] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework. Optimal conditions may vary depending on the specific reactants and experimental context.
Materials:
-
Azide-functionalized molecule (picolyl azide or standard azide)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)[15]
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)[15]
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[15][16]
-
Phosphate-buffered saline (PBS)
-
Solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Dissolve the alkyne- and azide-containing molecules in the chosen solvent.
-
In a separate tube, prepare the catalyst solution. For every 10 µL of CuSO₄ solution, add 10 µL of THPTA solution and vortex to mix. This pre-complexation of the copper with the ligand is crucial.[15][16]
-
Add the catalyst solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[15]
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, protected from light.[15]
-
The reaction progress can be monitored by techniques such as TLC, LC-MS, or fluorescence imaging if a fluorophore is used.
-
Purify the product using appropriate chromatographic techniques.
Live Cell Labeling with Picolyl Azide
This protocol is adapted for labeling proteins on the surface of live mammalian cells.
Materials:
-
Cells expressing a protein of interest tagged with an alkyne or azide.
-
Picolyl azide- or standard azide-conjugated fluorophore.
-
CuSO₄ stock solution (e.g., 5-50 µM final concentration)[1][14]
-
Sodium ascorbate stock solution (freshly prepared)
-
Cell culture medium
Procedure:
-
Culture the cells to the desired confluency.
-
Wash the cells with PBS.
-
Prepare the labeling solution in cell culture medium containing the azide-fluorophore, CuSO₄, and THPTA.
-
Add the labeling solution to the cells and incubate for 10-30 minutes at room temperature.[1]
-
Wash the cells with PBS to remove unreacted reagents.
-
Fix the cells if required for downstream analysis.
-
Image the cells using fluorescence microscopy.
Visualizing the Advantage: Reaction Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the key chemical transformations and experimental processes.
Caption: Comparative mechanism of standard vs. picolyl azide CuAAC.
Caption: Workflow for live cell surface labeling using picolyl azide.
Conclusion
References
- 1. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 2. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Picolyl azide-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. click.vectorlabs.com [click.vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com.cn [confluore.com.cn]
A Head-to-Head Comparison: Sulfo-Cy5 Picolyl Azide for Ultrasensitive Protein Detection in SDS-PAGE
For researchers, scientists, and drug development professionals, the sensitive and accurate detection of proteins in complex mixtures is a cornerstone of experimental success. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) remains a ubiquitous technique for protein separation. While traditional post-staining methods like Coomassie Blue and silver staining are widely used, pre-labeling proteins with fluorescent dyes prior to electrophoresis offers significant advantages in terms of sensitivity, dynamic range, and compatibility with downstream applications.
This guide provides an objective comparison of Sulfo-Cy5 picolyl azide (B81097), a fluorescent probe for bioorthogonal click chemistry, with other common pre-labeling alternatives for SDS-PAGE analysis. We will delve into the performance characteristics of these labeling strategies, supported by experimental data, and provide detailed protocols to aid in the selection of the optimal method for your research needs.
Performance Comparison of Fluorescent Protein Labeling Reagents
The choice of a fluorescent labeling strategy depends on several factors, including the target protein, the available functional groups for conjugation, the required sensitivity, and the experimental workflow. The following table summarizes the key performance characteristics of Sulfo-Cy5 picolyl azide and popular alternatives.
| Feature | This compound | Amine-Reactive Dyes (e.g., Cy5 NHS Ester) | Thiol-Reactive Dyes (e.g., Cy5 Maleimide) |
| Labeling Chemistry | Chelation-Assisted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | N-hydroxysuccinimide (NHS) ester chemistry | Maleimide chemistry |
| Target Functional Group | Alkyne | Primary amines (Lysine residues, N-terminus) | Thiols (Cysteine residues) |
| Reaction Specificity | High (Bioorthogonal) | Moderate (Multiple lysines can be labeled) | High (Cysteines are less abundant) |
| Reaction Efficiency | Very high; 2.7- to 25-fold increased yields on cells compared to conventional CuAAC[1][2] | High, but can be influenced by pH | High, but requires reduced cysteines |
| Limit of Detection (LOD) | High sensitivity, comparable to or exceeding other pre-labeling methods. In-gel fluorescence assays can detect as low as ~0.1 fmol (picogram range) of purified protein[3]. | Sub-nanogram detection sensitivity[4]. | High sensitivity, comparable to amine-reactive dyes. |
| Signal-to-Noise Ratio | High, due to the specificity of the click reaction. | Good, but can be affected by non-specific staining if excess dye is not removed. | High, with low background. |
| Photostability | Good; Cy5 is a well-established fluorophore. | Good; similar to other Cy5 derivatives. | Good; similar to other Cy5 derivatives. |
| Key Advantage | Bioorthogonal reaction allows for highly specific labeling of proteins that have been metabolically or enzymatically modified with an alkyne handle, even in complex lysates. The picolyl azide moiety significantly accelerates the reaction.[1][2] | Well-established and straightforward method for labeling proteins with available primary amines. | Allows for site-specific labeling if the protein has a single, accessible cysteine. |
| Considerations | Requires the protein of interest to possess an alkyne group. | Can lead to heterogeneous labeling and may alter the protein's isoelectric point and/or function due to modification of multiple lysine (B10760008) residues. | Requires the presence of a free cysteine, which may not be available or may be involved in disulfide bonds. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein labeling and analysis. The following sections provide step-by-step methodologies for labeling proteins with this compound and a standard amine-reactive NHS-ester dye.
Protocol 1: Labeling of Alkyne-Modified Proteins with this compound for SDS-PAGE Analysis
This protocol is designed for proteins that have been modified to contain an alkyne functional group, for example, through metabolic labeling with an alkyne-containing amino acid analog (e.g., L-homopropargylglycine) or by enzymatic ligation of an alkyne tag.
Materials:
-
Alkyne-modified protein sample in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., THPTA, 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Sample Preparation: Prepare your alkyne-modified protein sample at a concentration of 1-5 mg/mL.
-
Click Reaction Cocktail Preparation: In a microcentrifuge tube, prepare the click reaction cocktail by adding the components in the following order (for a 50 µL final reaction volume):
-
Deionized water to a final volume of 50 µL
-
Protein sample (e.g., 10 µL of a 1 mg/mL solution)
-
This compound (to a final concentration of 50-100 µM)
-
Copper-chelating ligand (e.g., THPTA, to a final concentration of 1 mM)
-
Copper(II) sulfate (to a final concentration of 100 µM)
-
Sodium ascorbate (to a final concentration of 2.5 mM)
-
-
Labeling Reaction: Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Sample Preparation for SDS-PAGE: Add an appropriate volume of SDS-PAGE loading buffer to the reaction mixture.
-
Denaturation: Heat the sample at 95°C for 5 minutes.
-
SDS-PAGE: Load the sample onto a polyacrylamide gel and perform electrophoresis according to standard procedures.
-
In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence imaging system with appropriate excitation and emission filters for Cy5 (e.g., excitation ~650 nm, emission ~670 nm).
Protocol 2: Labeling of Proteins with Cy5 NHS Ester for SDS-PAGE Analysis
This protocol is a standard method for labeling proteins on primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Cy5 NHS ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE loading buffer
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction: Slowly add a 5 to 20-fold molar excess of the dissolved dye to the protein solution while gently stirring. Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench the reaction. Incubate for 30 minutes at room temperature.
-
Removal of Unreacted Dye: Remove the unreacted dye by passing the labeling mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Sample Preparation for SDS-PAGE: Mix the labeled protein with SDS-PAGE loading buffer.
-
Denaturation: Heat the sample at 95°C for 5 minutes.
-
SDS-PAGE: Load the sample onto a polyacrylamide gel and perform electrophoresis.
-
In-Gel Fluorescence Imaging: Visualize the fluorescently labeled proteins in the gel using a fluorescence imaging system with Cy5-compatible filters.
Visualizing the Workflow and Comparison
To better illustrate the experimental processes and the key differences between the labeling strategies, the following diagrams have been generated.
Caption: Experimental workflow for this compound labeling and SDS-PAGE analysis.
Caption: Comparison of protein labeling chemistries for SDS-PAGE analysis.
References
- 1. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-labeling of diverse protein samples with a fixed amount of Cy5 for sodium dodecyl sulfate-polyacrylamide gel electrophoresis analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Validation of Sulfo-Cy5 Picolyl Azide Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfo-Cy5 picolyl azide (B81097) with alternative labeling reagents, supported by experimental data and detailed protocols for its validation using mass spectrometry. The focus is on providing researchers with the necessary information to select and implement the optimal labeling strategy for their experimental needs, particularly within quantitative proteomics and biomolecule tracking.
Introduction to Sulfo-Cy5 Picolyl Azide
This compound is a fluorescent probe designed for highly efficient biomolecule labeling through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". Its structure uniquely combines three key features:
-
A Sulfo-Cy5 Fluorophore: A sulfonated cyanine (B1664457) 5 dye that is water-soluble and emits bright fluorescence in the far-red spectrum, making it spectrally similar to Alexa Fluor® 647.[1][2] The sulfonate groups enhance hydrophilicity, making the dye ideal for labeling biomolecules in aqueous buffers without organic co-solvents.[3][4]
-
An Azide Group: A bioorthogonal functional group that specifically reacts with terminal alkynes, forming a stable triazole linkage.[5]
-
A Picolyl Moiety: A key structural innovation that incorporates a copper-chelating motif into the azide probe itself.[1][2] This feature raises the effective concentration of the Cu(I) catalyst at the reaction site, dramatically accelerating the rate of the CuAAC reaction.[1][6] This enhancement allows for a significant reduction in the required copper catalyst concentration—often by tenfold or more—which improves the biocompatibility of the labeling protocol by minimizing copper-induced cytotoxicity.[2][6]
The combination of these features makes this compound an exceptionally sensitive reagent for detecting alkyne-tagged biomolecules, especially for low-abundance targets or in living systems where catalyst toxicity is a concern.[1][6]
Comparative Analysis of Azide Labeling Reagents
The selection of a labeling reagent is critical for the success of quantitative mass spectrometry experiments.[7] While this compound offers significant advantages, it is important to compare its performance with other available alternatives.
| Feature | This compound | Standard Sulfo-Cy5 Azide | DBCO-Cy5 (SPAAC Reagent) |
| Reaction Type | Copper-Catalyzed (CuAAC) | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst Required | Cu(I) (low concentration) | Cu(I) (standard concentration) | None (Copper-free) |
| Key Advantage | Very fast kinetics, reduced copper toxicity due to internal chelation.[2][6] | Widely used, well-established protocols. | Bioorthogonal in living systems without a toxic metal catalyst.[8] |
| Key Limitation | Requires a copper catalyst, which can have residual toxicity. | Slower kinetics than picolyl azide; higher copper concentration increases cytotoxicity.[6] | Larger tag size; can exhibit side-reactions with thiols; slower kinetics than accelerated CuAAC.[6][8][9] |
| Molecular Weight | ~953.1 g/mol [1][2] | ~739.8 g/mol | ~1017.2 g/mol |
| Abs/Em Maxima | ~648 / 671 nm[1] | ~646 / 662 nm | ~648 / 668 nm |
| Extinction Coeff. | ~250,000 cm⁻¹M⁻¹[1][2] | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Water Soluble | Yes[1][2] | Yes[4] | Yes (if sulfonated) |
Experimental Protocols
Mass spectrometry is a definitive method for confirming the successful and specific labeling of a target protein.[10][11] The most common "bottom-up" proteomics workflow involves digesting the labeled protein into peptides, which are then analyzed by LC-MS/MS.[8][11]
Protocol 1: Metabolic Labeling of Proteins with an Alkyne Handle
This protocol uses L-homopropargylglycine (HPG), a methionine surrogate, to introduce terminal alkynes into newly synthesized proteins.
-
Cell Culture: Culture cells in standard medium to the desired confluency.
-
Methionine Starvation: Replace the medium with methionine-free DMEM and incubate for 1-2 hours to deplete intracellular methionine pools.
-
Metabolic Labeling: Replace the medium with methionine-free DMEM supplemented with 25-50 µM HPG. Culture for 4-24 hours, depending on the desired labeling density.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse in a buffer compatible with click chemistry (e.g., RIPA buffer without DTT or other reducing agents).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
Protocol 2: Chelation-Assisted Click Chemistry (CuAAC) Reaction
This protocol describes the labeling of alkyne-modified proteins from the lysate generated in Protocol 1.
-
Prepare Reagents:
-
Protein Sample: Aliquot 50-100 µg of HPG-labeled protein lysate.
-
This compound: Prepare a 1-2 mM stock solution in water or DMSO.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Reducing Agent (e.g., Sodium Ascorbate): Prepare a fresh 100 mM stock solution in water.
-
-
Reaction Assembly: In a microcentrifuge tube, combine the following in order:
-
Protein Lysate
-
This compound (final concentration: 25-50 µM)
-
Copper(II) Sulfate (final concentration: 50-100 µM)
-
Sodium Ascorbate (final concentration: 1-2 mM)
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Protein Precipitation (Optional Cleanup): Precipitate the labeled protein using a chloroform/methanol protocol to remove excess reagents. Resuspend the protein pellet in a suitable buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
Protocol 3: Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge (e.g., a ZipTip).
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Orbitrap).
-
The successful labeling is confirmed by identifying peptides that show a mass shift corresponding to the addition of the this compound-alkyne reaction product.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key chemical and experimental processes involved in this compound labeling and its validation.
Caption: Chelation-assisted CuAAC reaction mechanism.
Caption: Workflow for MS validation of labeled proteins.
References
- 1. Sulfo Cy5 Picolyl Azide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collagen labelling with an azide-proline chemical reporter in live cells - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07974D [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Sulfo-Cy5 Picolyl Azide: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Sulfo-Cy5 picolyl azide (B81097), a fluorescent dye commonly used in click chemistry.
While Safety Data Sheets (SDS) for Sulfo-Cy5 picolyl azide and its analogue, Cy5.5 Picolyl Azide, indicate that the substance is not classified as a hazardous mixture, responsible disposal is a critical component of laboratory best practices.[1][2] Adherence to local regulations is mandatory for all chemical waste.[1][2]
Chemical and Safety Data Summary
For quick reference, the following table summarizes the key characteristics of this compound based on available data.
| Property | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Chemical Formula | C33H48N2O8S2 (for Sulfo-cyanine-5-carboxylic acid) | [3] |
| Molecular Weight | ~953.15 g/mol (protonated) | [4] |
| Appearance | Blue solid | [4] |
| Solubility | Water, DMSO, DMF | [4] |
| Excitation/Emission Maxima | 647 nm / 663 nm | [4] |
| Storage | -20°C, desiccated, in the dark | [4][5] |
| Biodegradability | Inherently biodegradable | [1] |
| Bioaccumulation Potential | Does not bioaccumulate | [1] |
Experimental Protocol: Disposal Procedure
This protocol outlines the recommended steps for the disposal of this compound from a laboratory setting. This procedure is designed to minimize risk and ensure compliance with standard laboratory safety practices.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use nitrile gloves and safety glasses.[3]
2. Waste Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder, along with any contaminated items such as weigh boats, pipette tips, and microfuge tubes, in a designated, clearly labeled hazardous waste container.
-
While the substance itself is not classified as hazardous, it is best practice to segregate chemical waste from general refuse.
-
-
Liquid Waste:
-
For solutions of this compound, collect the liquid waste in a sealed, leak-proof container.
-
The container must be compatible with the solvent used (e.g., water, DMSO, DMF).
-
Label the container clearly with "this compound in [Solvent Name]".
-
3. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material such as vermiculite, sand, or earth.[1][2]
-
Scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Indicate the solvent if it is a liquid waste.
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[2]
5. Disposal Request:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Follow their specific procedures for waste pickup requests.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for the specific product you are using. Disposal of all chemical waste must be in accordance with local, state, and federal regulations.
References
Personal protective equipment for handling Sulfo-Cy5 picolyl azide
Essential Safety and Handling Guide for Sulfo-Cy5 Picolyl Azide (B81097)
This guide provides critical safety protocols, operational procedures, and disposal plans for handling Sulfo-Cy5 picolyl azide. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. While Safety Data Sheets (SDS) for similar compounds suggest they may not be classified as hazardous, the presence of an azide functional group and the fact that toxicological properties are not fully investigated necessitate stringent adherence to the following procedures.[1][2]
I. Hazard Summary
This compound combines the properties of a cyanine (B1664457) dye and an organic azide.
-
Organic Azides: This class of compounds can be energetic and sensitive to heat, shock, or friction, posing a potential risk of explosive decomposition.[3][4] They can also form highly explosive heavy metal azides if they come into contact with metals like lead or copper, which can be present in plumbing.[3][5] Mixing azides with acids can generate hydrazoic acid, a substance that is both highly toxic and explosive.[4]
-
Cyanine Dyes: These compounds are intensely colored and can cause skin, eye, and respiratory irritation.[6][7] Inhalation of dust or aerosols should be avoided.[6]
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving provides an extra layer of protection against potential skin contact and absorption.[3][4][5][6] |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles must be worn at all times. A face shield must be worn over the goggles, especially when there is a risk of splashing or unexpected reactions.[3][4][6][8] |
| Body | Flame-resistant lab coat and a chemical-resistant apron | A fully buttoned, flame-resistant lab coat is the minimum requirement. An apron provides an additional barrier against spills and splashes.[3][6][9] |
| Respiratory | Certified Chemical Fume Hood | All handling of the solid compound and solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4][5][6] |
| Footwear | Fully enclosed, chemical-resistant shoes | Protects feet from potential spills.[3] |
III. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
A. Pre-Handling Preparations:
-
Designated Area: All work must be conducted in a designated area within a certified chemical fume hood.[4][6] Post a sign indicating that an azide-containing compound is in use.[3]
-
Assemble Materials: Before starting, ensure all necessary equipment, including PPE, non-metal spatulas (plastic or ceramic), and designated waste containers, are readily available.[3][4]
-
Review Protocols: Be familiar with the experimental protocol and have spill cleanup materials accessible.
B. Handling the Compound:
-
Weighing: If weighing the solid form, do so within the fume hood to prevent the inhalation of any dust particles.[6]
-
Reconstitution: When dissolving the solid, add the solvent slowly to the dye to minimize splashing.[6][9] If vortexing or sonicating, ensure the vial is securely capped.[9]
-
Avoid Incompatibilities: Keep the compound away from acids, heavy metals, and strong oxidizing agents.[3][5][9] Do not use metal spatulas, as they can form shock-sensitive metal azides.[3][4]
C. Post-Handling Procedures:
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces. A 70% ethanol (B145695) solution can be used for cleaning surfaces.[5] Collect all rinsate as hazardous liquid waste.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Caption: Figure 1: Experimental Workflow for Handling this compound
IV. Disposal Plan
Proper disposal of waste containing this compound is critical to prevent the formation of explosive compounds.
A. Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, pipette tips, and weighing boats, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[3][9]
-
Liquid Waste: All aqueous waste and unused solutions must be collected in a separate, clearly labeled, non-metal hazardous waste container.[3][9]
B. Critical Disposal Don'ts:
-
NEVER pour azide-containing solutions down the drain. Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[3][5]
-
DO NOT mix azide waste with other incompatible chemical waste.
All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous waste.[2][9]
Caption: Figure 2: Disposal Decision Tree for this compound Waste
References
- 1. fp.vectorlabs.com [fp.vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. benchchem.com [benchchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. utoledo.edu [utoledo.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
